[Leu15]-Gastrin I (human)

Catalog No.
S1902245
CAS No.
M.F
C98H126N20O31
M. Wt
2080.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Leu15]-Gastrin I (human)

Product Name

[Leu15]-Gastrin I (human)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C98H126N20O31

Molecular Weight

2080.2 g/mol

InChI

InChI=1S/C98H126N20O31/c1-49(2)38-68(115-96(147)72(43-55-46-101-60-19-12-10-17-58(55)60)117-98(149)74-20-13-37-118(74)77(122)48-103-86(137)61-25-31-75(120)105-61)93(144)111-66(30-36-82(131)132)92(143)110-65(29-35-81(129)130)91(142)109-64(28-34-80(127)128)90(141)108-63(27-33-79(125)126)89(140)107-62(26-32-78(123)124)88(139)104-51(5)85(136)113-70(41-53-21-23-56(119)24-22-53)87(138)102-47-76(121)106-71(42-54-45-100-59-18-11-9-16-57(54)59)95(146)114-69(39-50(3)4)94(145)116-73(44-83(133)134)97(148)112-67(84(99)135)40-52-14-7-6-8-15-52/h6-12,14-19,21-24,45-46,49-51,61-74,100-101,119H,13,20,25-44,47-48H2,1-5H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,140)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,148)(H,113,136)(H,114,146)(H,115,147)(H,116,145)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1

InChI Key

CMVMLPDUAGUTOC-FPBFVHJESA-N

SMILES

Array

Synonyms

(Leu15)-gastrin I, 15-Leu-gastrin heptadecapeptide, gastrin heptadecapeptide, Leu(15)-, gastrin heptadecapeptide, leucine(15)-, HG 17, little gastrin I, Leu(15)

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8

Comprehensive Technical Guide: [Leu15]-Gastrin I (Human) - Structure, Function, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Characteristics

[Leu15]-Gastrin I (human) is a synthetically produced peptide hormone analog with specific structural and chemical properties that make it valuable for gastrointestinal research and cancer studies.

Table 1: Molecular Characteristics of [Leu15]-Gastrin I (human)

Characteristic Specification
Amino Acid Sequence Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [1] [2]
Short Sequence Notation Pyr-GPWLEEEEEAYGWLDF-NH₂ [1] [2]
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁ [1] [2]
Molecular Weight 2080.15-2080.16 g/mol [1] [2]
CAS Number 39024-57-2 [1] [2]
Peptide Purity (HPLC) ≥95.42% [1]
Physical Form Lyophilized powder [1]
Source Synthetic [1]

This peptide is characterized by a pyroglutamyl group at the N-terminus (Pyr) and an amidated C-terminus, which enhances its stability and biological activity. The "Leu15" designation indicates a leucine substitution at position 15 of the native Gastrin I sequence [1] [2].

Biological Function and Mechanism of Action

Receptor Binding and Signaling

[Leu15]-Gastrin I (human) exerts its biological effects primarily through specific interaction with the Cholecystokinin-B (CCK-B) receptor, a class A G-protein-coupled receptor (GPCR) [1]:

  • Receptor Specificity: Binds with high affinity to the CCK-B receptor (also known as the gastrin receptor), which is overexpressed in certain malignancies including gastric adenocarcinoma [1] [2]
  • Receptor Activation: Binding induces conformational changes in the receptor, activating intracellular G-proteins and initiating downstream signaling cascades [1] [3]

gastrin_signaling Gastrin Gastrin CCKB_Receptor CCK-B Receptor Gastrin->CCKB_Receptor Gq_Protein Gq Protein CCKB_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PKC Protein Kinase C PLC->PKC Calcium Calcium Mobilization PLC->Calcium ERK Ras-ERK Pathway PKC->ERK EGFR EGFR Transactivation PKC->EGFR Proliferation Cell Proliferation Calcium->Proliferation ERK->Proliferation Survival Cell Survival EGFR->Survival

Figure 1: CCK-B receptor signaling pathways activated by [Leu15]-Gastrin I (human)

Physiological and Pathological Roles
  • Gastric Acid Secretion: Primary physiological role involves stimulating gastric acid secretion from parietal cells in the stomach [1]
  • Trophic Effects: Promotes growth and maintenance of gastrointestinal epithelium through trophic actions [1] [2]
  • Cancer Proliferation: Stimulates growth of gastric adenocarcinoma through autocrine signaling pathways in malignancies overexpressing CCK-B receptors [1] [2]

Experimental Protocols and Research Applications

Sample Preparation and Handling

Storage Guidelines:

  • Store lyophilized powder at or below -20°C in a freezer [1]
  • Reconstituted solutions should be aliquoted and stored sealed, away from moisture and light [2]

Solubilization Protocols:

  • DMSO: 100 mg/mL (48.07 mM); may require ultrasonication [2]
  • Aqueous Solution: 10.53 mg/mL (5.06 mM) with pH adjustment to 11 using NaOH [2]
  • Note: Hygroscopic DMSO significantly impacts solubility; use newly opened containers [2]

Table 2: Binding Characteristics in Experimental Systems

Parameter Value Experimental Conditions
Binding Affinity (Kd) 2.3 nM Guinea pig gastric glands, 24°C [4]
50% Displacement (IC₅₀) 4.4 nM Guinea pig gastric glands [4]
Time to Maximal Binding 10 min 37°C in gastric glands [4]
Time to Steady State Binding 30-60 min 24°C in gastric glands [4]
Dissociation Rate 35% in 5 min 37°C in gastric glands [4]
Protocol: Receptor Binding Studies Using Gastric Glands

This established protocol characterizes [Leu15]-Gastrin I binding based on methodology from Endocrinology, 1989 [4]:

Materials:

  • Dispersed guinea pig gastric glands
  • ¹²⁵I-labeled Leu15-gastrin
  • Binding buffer appropriate for gastric glands
  • GTP (0.1 mM) and (Bu)₂-cGMP (1.0 mM) for modulation studies
  • Protease inhibitors
  • Chemical cross-linking reagent (disuccinimidyl suberate)

Method:

  • Preparation: Disperse gastric glands using appropriate enzymatic digestion
  • Binding Assay:
    • Incubate glands with ¹²⁵I-labeled Leu15-gastrin at either 24°C or 37°C
    • For saturation studies: use increasing concentrations of labeled ligand
    • For competition studies: include unlabeled [Leu15]-Gastrin I (0.1-100 nM)
  • Modulation Studies: Assess effects of GTP, cGMP derivatives, and protease inhibitors on binding
  • Cross-linking: Use disuccinimidyl suberate for chemical cross-linking studies
  • Analysis: Analyze samples using SDS-gel electrophoresis for molecular identification

Key Findings from Original Protocol:

  • Dithiothreitol (DTT) enhances radioligand binding without affecting disulfide bonds in receptor structure
  • Cross-linking studies identify major band at 78K and minor bands at 60K, 48K, and 38K
  • GTP and cGMP derivatives significantly reduce binding, indicating G-protein coupling [4]
Protocol: Application in Intestinal Organoid Culture

Based on Bio-Protocol (2025), [Leu15]-Gastrin I is utilized in advanced organoid systems [5]:

Materials:

  • Human intestinal tissues
  • Advanced DMEM/F12 medium
  • Matrigel GFR basement membrane matrix
  • Growth factors and supplements including human Leu15-Gastrin I
  • R-Spondin 1-conditioned medium
  • Additional components: B-27 supplement, N-acetyl-cysteine, Nicotinamide, EGF, Noggin, A83-01, SB202190, Y-27632

Method:

  • Tissue Processing: Process whole human intestine and generate single-cell suspensions
  • Organoid Generation:
    • Embed epithelial cells in Matrigel
    • Culture with complete intestinal organoid medium containing [Leu15]-Gastrin I at recommended concentration
  • Co-culture Establishment: Establish autologous immune cell-organoid co-cultures
  • Maintenance: Passage organoids using StemPro Accutase cell dissociation reagent

Application Notes:

  • This protocol enables study of region-specific characteristics of human intestine
  • Facilitates analysis of epithelial-immune cell interactions
  • Allows investigation of gastrin's trophic effects on intestinal epithelium in a physiologically relevant model system [5]

organoid_workflow IntestinalTissue Human Intestinal Tissue Processing Tissue Processing IntestinalTissue->Processing Cryopreservation Cryopreservation Processing->Cryopreservation CellIsolation Epithelial/Immune Cell Isolation Processing->CellIsolation OrganoidGeneration Organoid Generation CellIsolation->OrganoidGeneration CoCulture Autologous Co-culture CellIsolation->CoCulture Analysis Regional Analysis OrganoidGeneration->Analysis CoCulture->Analysis

Figure 2: Experimental workflow for intestinal organoid generation and co-culture

Research Implications and Therapeutic Potential

The significant expression of gastrin receptors in gastrointestinal malignancies presents promising therapeutic opportunities. Research indicates that [Leu15]-Gastrin I (human) detects high concentrations of CCK-B gastrin receptors in human gastric mucosal glands, supporting its research relevance [2]. The peptide's ability to stimulate growth of gastric adenocarcinoma through CCK-B receptors overexpressed in this malignancy makes it particularly valuable for oncology research and targeted therapy development [1] [2].

The characterization of GPCR signaling mechanisms, including insights from recent structural studies on related GPCRs using techniques like Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), provides valuable methodological frameworks for further investigating [Leu15]-Gastrin I interactions with the CCK-B receptor [6]. These advanced structural techniques can reveal ligand-induced conformational changes critical for understanding receptor activation and designing targeted therapeutics.

Safety and Regulatory Considerations

All commercial sources emphasize that [Leu15]-Gastrin I (human) is "For research use only" and "Not for human use" [1] [2]. Researchers should adhere to appropriate biosafety guidelines when handling this peptide, particularly in applications involving cell culture and animal model systems.

References

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical characteristics of [Leu15]-Gastrin I (human):

Property Specification
CAS Number 39024-57-2 [1] [2] [3]
Molecular Formula C98H126N20O31 [1] [2] [3]
Molecular Weight 2080.16 g/mol (theoretical) [1] [2] [4]
Appearance White to off-white solid powder [1] [2]
Purity Typically ≥95% to ≥98% (HPLC) [1] [3] [5]
Sequence (3-letter code) Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2 [2] [3] [5]
Sequence (1-letter code) {Pyr}-GPWLEEEEEAYGLDF-NH2 [2] [3] [5]

Biological Activity and Research Applications

[Leu15]-Gastrin I (human) exerts its effects by binding to and activating the Cholecystokinin-B Receptor (CCK-BR), a G-protein coupled receptor [1] [2] [3]. The following diagram illustrates the key signaling pathways and downstream cellular effects triggered by this activation.

gastrin_pathway Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR GqProtein GqProtein CCKBR->GqProtein PLC PLC GqProtein->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC CaMobilization CaMobilization IP3->CaMobilization RasERK RasERK PKC->RasERK EGFRTrans EGFRTrans PKC->EGFRTrans AcidSecretion AcidSecretion CaMobilization->AcidSecretion CellProliferation CellProliferation RasERK->CellProliferation CellSurvival CellSurvival RasERK->CellSurvival EGFRTrans->CellProliferation

The primary research applications stemming from these biological activities are in two key areas:

  • Cancer Research: Due to the frequent overexpression of CCK-BR in gastric cancer (adenocarcinoma), this peptide is investigated for its potential to stimulate the growth of cancer cells through autocrine and paracrine signaling pathways [2] [3]. It is used in vitro to study receptor-ligand interactions and tumor proliferation mechanisms [2] [3].
  • Diabetes and Regeneration Research: A key animal study demonstrated that a related gastrin molecule ([Leu15]-Gastrin-17) could stimulate the regeneration of pancreatic β-cells in 95% pancreatectomized rats [6]. The treatment increased β-cell mass by enhancing both β-cell neogenesis (the formation of new cells from pancreatic ducts) and β-cell replication, while also reducing apoptosis [6]. This led to improved glucose tolerance, highlighting a potential therapeutic role for gastrin in diabetes treatment [6].

Experimental Protocols and Handling

For practical laboratory use, the following information is critical. The table below consolidates solubility and storage data from multiple suppliers.

Parameter Recommended Conditions
Solubility in Water ~5.06 - 10.53 mg/mL (may require sonication & pH adjustment to 11 with NaOH) [1] [2]
Solubility in DMSO Up to 100 mg/mL (hygroscopic; use freshly opened DMSO) [2]
Long-term Storage (Powder) -20°C to -80°C (desiccated, protected from light and moisture) [1] [2] [4]
Short-term Shipping Stable at ambient temperature for several days [1]
In Vitro Assay Protocol (Receptor Binding/Bioactivity)

While the search results do not provide a step-by-step protocol, they indicate that [Leu15]-Gastrin I (human) can be used to detect and study CCK-B gastrin receptors in human gastric mucosal glands [2]. A typical assay would involve:

  • Preparation of Tissue/Cells: Isolate human gastric mucosal glands [2].
  • Preparation of Peptide Solution: Reconstitute the lyophilized peptide according to solubility guidelines (e.g., in water or buffer) and dilute to working concentrations [2].
  • Incubation: Incubate the glands with the peptide to allow receptor binding and activation.
  • Detection/Analysis: Measure downstream effects, such as second messenger production (e.g., IP3, calcium flux) or specific binding to membrane receptors [2].
In Vivo Dosing Formulation (Example)

Based on one supplier's guidelines, here is a common method for preparing an injectable solution [1]:

  • Injection Formulation (DMSO/Saline):
    • Composition: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Preparation:
      • Add 100 μL of a concentrated DMSO stock solution to a vial.
      • Add 50 μL of Tween 80 and mix.
      • Add 850 μL of saline (0.9% sodium chloride in ddH₂O) and mix thoroughly to obtain a clear solution ready for injection (IP/IV/IM/SC) [1].

Key Distinctions for Researchers

  • Stability: This analog is noted to be "more stable" than the native Gastrin I sequence [5].
  • Receptor Specificity: It acts through the CCK-B receptor, with research indicating it can "regulate the binding of cholecystokinin to the mucosal membrane" [1] [4].

References

GAST Gene and Gastrin Signaling in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Gastrin is a peptide hormone produced by G cells in the stomach's pyloric antrum, duodenum, and pancreas [1]. Its primary physiological function is to stimulate gastric acid secretion by parietal cells [1]. However, it also acts as a growth factor for the normal gastrointestinal epithelium and can stimulate the growth of gastric cancer (adenocarcinoma) [2]. This activity is mediated through its binding to the cholecystokinin B receptor (CCK-BR or CCK2R), a G protein-coupled receptor (GPCR) that is frequently overexpressed in gastric cancer cells [2].

[Leu15]-Gastrin I is a specific derivative of the human Gastrin I peptide. The "[Leu15]" indicates a leucine substitution at the 15th amino acid position in the sequence. This peptide is used in research to study the mechanisms of gastrin-induced growth in gastric adenocarcinoma [2].

The diagram below illustrates the signaling pathway through which gastrin and [Leu15]-Gastrin I contribute to gastric cancer progression.

gastrin_pathway Gastrin Gastrin CCKBR CCK-B Receptor (GPCR) Gastrin->CCKBR Binds to GqProtein Gq Protein CCKBR->GqProtein Activates PLC Phospholipase C (PLC) GqProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CalciumRelease Calcium Release IP3->CalciumRelease PKC PKC Activation DAG->PKC GeneExpression Pro-growth Gene Expression CalciumRelease->GeneExpression MAPK MAPK/ERK Pathway PKC->MAPK PKC->GeneExpression CellGrowth Cancer Cell Proliferation & Survival MAPK->GeneExpression GeneExpression->CellGrowth

Experimental Research Guide

For researchers using [Leu15]-Gastrin I in experimental studies, here are key methodological considerations.

  • In Vitro Model: The peptide can be used to treat gastric adenocarcinoma cell lines that express the CCK-B receptor to study proliferation, signaling pathways, and receptor dynamics [2].
  • Stock Solution Preparation: The peptide is soluble at 100 mg/mL (48.07 mM) in DMSO, though hygroscopic DMSO can impact solubility. It is also soluble in water at 10.53 mg/mL (5.06 mM) when the pH is adjusted to 11 with NaOH [2].
  • Stability & Storage: For long-term storage, keep the powder at -80°C for up to 2 years or -20°C for 1 year. Once in solution, store at -80°C for 6 months or -20°C for 1 month in a sealed container, protected from light and moisture [2].

A critical step in gene expression analysis is normalization. Using unvalidated reference genes is a common source of error. For gastric tissue and cell line studies, specific gene combinations have been identified as the most stable [3].

Experimental Context Recommended Single Gene Recommended Combination
All Gastric Tissues (normal, non-neoplastic, neoplastic) ACTB (β-Actin) GAPDH + B2M or ACTB + B2M [3]
Gastric Cancer Cell Lines - ACTB + B2M [3]

Broader Context of GPCRs in Gastric Cancer

The gastrin receptor (CCK-BR) is part of the large G protein-coupled receptor (GPCR) family. Aberrant signaling of various GPCRs is increasingly recognized as a key driver in gastric cancer [4]. They contribute to tumor progression by modulating critical processes like proliferation, apoptosis, invasion, and metastasis, and help establish complex networks within the tumor microenvironment [4].

Research into GPCR-targeted therapies is a growing area in oncology drug discovery. The dynamic nature of GPCRs offers opportunities for developing drugs with high selectivity and novel mechanisms, such as allosteric modulators and bitopic ligands [5]. The active clinical pipeline for gastric cancer includes many therapies targeting various pathways, reflecting the ongoing effort to translate this biological understanding into new treatments [6].

References

biological role of [Leu15]-Gastrin I in stomach

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

[Leu15]-Gastrin I (human) functions primarily through the activation of the cholecystokinin-B receptor (CCK-BR), which is expressed on the surface of target cells such as enterochromaffin-like (ECL) cells and parietal cells in the stomach [1] [2] [3].

The following diagram illustrates the core signaling pathway:

G Gastrin Gastrin CCKBR CCK-B Receptor Gastrin->CCKBR GProtein Gq Protein CCKBR->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER GrowthProlif Growth & Proliferation PKC->GrowthProlif CaRelease Ca²⁺ Release AcidSecretion Acid Secretion CaRelease->AcidSecretion ER->CaRelease

[Leu15]-Gastrin I activates CCK-B receptor signaling pathways.

Activation of this pathway leads to two primary outcomes:

  • Stimulation of Gastric Acid Secretion: The calcium mobilization in parietal cells directly triggers the upregulation and secretion of gastric acid via H+/K+ ATPase pumps [3].
  • Trophic Effects and Growth: The activation of PKC and subsequent downstream pathways, including the Ras-ERK cascade, promotes DNA synthesis and cellular proliferation, which is crucial for the maintenance of the GI epithelium [2] [4].

Experimental Research Application

This peptide is vital in laboratory research, particularly in establishing advanced cell culture models. A key application is its use as a supplement in culture media for generating and maintaining human intestinal organoids [5].

The workflow for this protocol can be summarized as follows:

G Tissue Human Intestinal Tissue CryptIsolation Crypt Isolation Tissue->CryptIsolation Embedding Embed in Matrigel CryptIsolation->Embedding CultureMedium Apply Culture Medium Embedding->CultureMedium Organoid Organoid Formation & Growth CultureMedium->Organoid Gastrin [Leu15]-Gastrin I Gastrin->CultureMedium Supplements Other Key Supplements Supplements->CultureMedium

Workflow for using [Leu15]-Gastrin I in human intestinal organoid generation.

The following table details the typical composition of a complete culture medium used in such organoid experiments, highlighting the role of [Leu15]-Gastrin I among other critical factors [5]:

Component Category Typical Function
WNT Surrogate-Fc Growth Factor Activates WNT/β-catenin signaling, critical for stem cell maintenance.
R-Spondin 1 Growth Factor Potentiates WNT signaling, essential for epithelial proliferation.
Noggin Growth Factor BMP pathway inhibitor; promotes stemness and epithelial growth.
Recombinant EGF Growth Factor Stimulates epithelial cell proliferation and survival.
A83-01 Small Molecule Inhibitor of TGF-β signaling; supports organoid growth.
Nicotinamide Metabolite Improves organoid efficiency by inhibiting cell differentiation.
N-Acetylcysteine Antioxidant Reduces oxidative stress in the culture environment.
[Leu15]-Gastrin I Peptide Hormone Trophic factor for the gastrointestinal epithelium [5].
B-27 Supplement Serum-Free Supplement Provides hormones, vitamins, and other necessary factors.

Key Distinction from Native Gastrin

The critical difference between [Leu15]-Gastrin I and the native human Gastrin I lies in its superior stability. Native Gastrin I has a methionine at position 15, which is prone to oxidation, leading to a loss of biological activity in solution [6] [7] [8]. The strategic substitution with leucine, a non-oxidizable amino acid, results in a peptide analog with full biological activity but significantly higher stability in aqueous solutions, making it more reliable for experimental use [6] [8].

References

Core Mechanism of Action and Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key information available from the search results [1] [2] [3].

Aspect Details
Peptide Identity Variant of Gastrin I; 15th amino acid substituted with Leucine (Leu) [2].
Primary Receptor Cholecystokinin-B receptor (CCK-BR), a G-protein-coupled receptor [1].
Primary Biological Role Stimulates gastric acid secretion; exhibits trophic (growth-promoting) effects on normal gastrointestinal epithelium [1] [3].
Pathological Role Stimulates growth of gastric adenocarcinoma (stomach cancer) via CCK-B receptors that are overexpressed in this malignancy [1].
Sequence (Short) Pyr-GPWLEEEEEAYGWLDF-NH2 [3].
Molecular Weight 2080.16 g/mol [1] [2] [3].

Chemical and Physical Data

The table below provides the basic chemical and handling information for the peptide itself [1] [2] [3].

Property Specification
CAS Number 39024-57-2 [1] [2] [3]
Molecular Formula C98H126N20O31 [1] [2] [3]
Appearance White to off-white solid [1] [3].
Solubility Soluble in DMSO (e.g., 80-100 mg/mL) and Water (e.g., 5-10 mg/mL). Sonication is recommended for dissolution [1] [2].

Visualizing the Core Signaling Pathway

Based on the described mechanism, the core pathway involves ligand binding and receptor activation. The following Graphviz diagram illustrates this fundamental process.

GastrinPathway cluster_extracellular Extracellular Space cluster_plasma_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrin [Leu15]-Gastrin I CCKBR CCK-B Receptor (G-protein-coupled) Gastrin->CCKBR Gq Gq Protein CCKBR->Gq PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC CaM Calcium Mobilization PLC->CaM Growth Cell Proliferation & Survival Pathways PKC->Growth CaM->Growth

A simplified overview of the [Leu15]-Gastrin I signaling cascade, from receptor binding to intracellular effects.

Research Context and Data Gaps

The available data firmly establishes [Leu15]-Gastrin I as a bioactive peptide that acts through the CCK-B receptor to promote growth in gastrointestinal tissues, with implications in cancer research [1] [3]. However, the search results did not contain the detailed experimental data you requested.

  • Limited Quantitative Data: The search results confirmed the peptide's activity but did not provide comprehensive quantitative datasets (e.g., full dose-response curves, binding affinity constants, IC50/EC50 values from multiple studies) needed for comparative tables.
  • Lack of Detailed Protocols: While one source mentioned a method for detecting receptor concentration [1], the search did not yield the detailed, step-by-step methodologies for key experiments that you require.
  • Incomplete Pathway Elucidation: The information was sufficient to create a high-level pathway diagram but lacked the specific details on downstream effectors (e.g., Ras-ERK, EGFR transactivation) needed for a more complex and validated visualization.

Suggestions for Further Research

To gather the in-depth data required for a full whitepaper, I suggest you:

  • Consult specialized databases: Search platforms like PubMed and Google Scholar are essential for finding primary research articles. Using specific queries such as "[Leu15]-Gastrin I" AND "signaling" or "Gastrin I variant" AND "CCK-B receptor" may yield relevant papers with detailed experimental sections and results.
  • Review foundational literature: Broader reviews on "Gastrin and Gastric Cancer" often reference key studies on various gastrin analogs and their mechanisms, which can provide valuable context and lead you to primary sources [3].

References

amino acid sequence of [Leu15]-Gastrin I human

Author: Smolecule Technical Support Team. Date: February 2026

Amino Acid Sequence and Modifications

The table below details the full sequence and key modifications.

Position Residue Notes
1 Pyroglutamic Acid (Pyr / Glp) N-terminal block [1] [2].
2 Glycine (Gly)
3 Proline (Pro)
4 Tryptophan (Trp)
5 Leucine (Leu)
6-10 Glutamic Acid (Glu) Five consecutive residues.
11 Alanine (Ala)
12 Tyrosine (Tyr)
13 Glycine (Gly)
14 Tryptophan (Trp)
15 Leucine (Leu) Key substitution; replaces methionine for higher stability [3].
16 Aspartic Acid (Asp)
17 Phenylalanine (Phe) C-terminal amidation [1] [2].

Biological Activity and Signaling Pathway

[Leu15]-Gastrin I is a bioactive derivative of the human gastrin I hormone. Its primary physiological role is to act as a trophic factor for the normal gastrointestinal epithelium, meaning it stimulates growth and maintenance [4] [2]. It exerts its effects by binding to and activating the cholecystokinin-B receptor (CCK-BR), a G-protein coupled receptor [3] [4].

The following diagram illustrates the key signaling pathways activated by [Leu15]-Gastrin I in a gastrointestinal epithelial cell, leading to growth promotion, based on research into the gastrin signaling mechanism [5]:

G Gastrin [Leu15]-Gastrin I CCKBR CCK-B Receptor Gastrin->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLCg1 PLCγ1 Gq->PLCg1 Stimulates (Tyrosine Phosphorylation) PIP2 PIP₂ PLCg1->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2plus Ca²⁺ Release IP3->Ca2plus PKC PKC Activation DAG->PKC Growth Cell Growth & Proliferation Ca2plus->Growth PKC->Growth

Gastrin activates CCK-B receptor, triggering intracellular signaling cascades that promote cell growth. [4] [2] [5]

Due to this growth-promoting activity, this peptide and its receptors are also a subject of research in gastric adenocarcinoma (gastric cancer), as they are often overexpressed in this malignancy [3] [4].

Experimental Data and Handling

For laboratory research, here are the key physical characteristics and handling guidelines.

Parameter Specification Source
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁ [3] [4] [6]
Molecular Weight 2080.16 g/mol (theoretical) [4] [6]
CAS Number 39024-57-2 [3] [4] [1]
Purity ≥95% (HPLC) [3] [2]
Appearance White to off-white powder [4] [6]
Storage -20°C, sealed and protected from light and moisture [3] [4] [2]
Solubility and Stock Solution Preparation
  • Recommended Solvent: DMSO. A typical stock concentration is 100 mg/mL (48.07 mM), which may require sonication to fully dissolve [4].
  • Alternative Solvent: Water. Can be dissolved at a concentration of ~5-10 mg/mL. For aqueous solutions, it is recommended to adjust the pH to 11 with sodium hydroxide (NaOH) to improve solubility [4] [6].
  • Once prepared, stock solutions should be aliquoted and stored at -80°C for long-term use (6 months) or at -20°C for shorter periods (1 month) to prevent loss of activity from repeated freeze-thaw cycles [4].

References

Molecular Profile of [Leu15]-Gastrin I, human

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core structural and functional data for [Leu15]-Gastrin I, human [1].

Property Description
Definition A variant of Gastrin I where the 15th amino acid is substituted with Leucine (Leu) [1].
CAS Number 39024-57-2 [1]
Molecular Weight 2080.16 g/mol [1]
Sequence (Short) Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [1]
Sequence (Abbreviated) Pyr-GPWLEEEEEAYGWLDF-NH₂ [1]
Bioactivity Regulates the binding of cholecystokinin (CCK) to the mucosal membrane [1].

Experimental Context and Application

The specific functional purpose of the Leu15 substitution is not explicitly detailed in the search results. However, one study provides critical context for its research use.

  • Trophic Effects Study: [Leu15]-Gastrin-17 was used in a rat model to investigate the trophic effects of gastrin (i.e., its role in cell growth and proliferation) [2]. The study involved continuous infusion of the peptide to observe its impact [2]. This suggests that the Leu15 variant is a biologically active tool compound used in physiological research.

  • Organoid Culture Reagent: The peptide is listed as a component in a detailed protocol for the culture of human pluripotent stem cell (hPSC)-derived liver organoids [3]. In this system, it acts as a growth factor supplement, supporting the maintenance and proliferation of the organoid cells [3].

Workflow for Organoid Culture Using [Leu15]-Gastrin I

The following diagram outlines the experimental workflow in which [Leu15]-Gastrin I is utilized as a key reagent, based on the protocol from the search results [3].

cluster_prep Preparation Stage cluster_exp Culture Maintenance A Culture hPSCs B Differentiate into Liver Organoid Cells A->B C Prepare Culture Media with Growth Factors B->C D Embed Cells in Matrigel C->D E Overlay with Complete Media D->E F Supplement with [Leu15]-Gastrin I E->F G Maintain and Proliferate Organoids F->G

Workflow for using [Leu15]-Gastrin I in liver organoid culture [3].

References

cholecystokinin B receptor CCK-BR gastrin

Author: Smolecule Technical Support Team. Date: February 2026

CCKBR/Gastrin Receptor Fundamentals

The Cholecystokinin B Receptor (CCKBR), also known as the gastrin receptor, is a classic G protein-coupled receptor (GPCR) that binds the regulatory peptides gastrin and cholecystokinin (CCK) [1]. It is centrally expressed in the brain and the gastrointestinal tract [1].

Its primary role in the stomach is to stimulate gastric acid secretion: the neurotransmitter Gastrin-Releasing Peptide (GRP) stimulates gastrin secretion from G-cells, and gastrin then binds to CCKBR on parietal cells and enterochromaffin-like (ECL) cells, ultimately leading to acid release [2]. Beyond this, CCKBR signaling influences cell proliferation, migration, and survival in various tissues [2] [1].

Signaling Pathways and Downstream Effects

Gastrin binding to CCKBR activates a complex network of downstream signaling cascades. The table below summarizes the key pathways and their biological consequences.

Signaling Pathway Key Effectors Primary Biological Outcomes Context/Notes
Gq/PLC Pathway [2] PLCγ, IP3, DAG, PKC Calcium mobilization, hormone secretion (e.g., gastric acid, histamine) [2] Core canonical signaling pathway.
RAS/MEK/ERK Pathway [2] Src, Shc, Grb2, SOS, Ras, Raf, MEK, ERK Cell proliferation, migration, differentiation [2] [1] Mediated by Src kinase and PKC; involved in cancer cell migration [2] [1].
PI3K/AKT/mTOR Pathway [2] Src, IRS1, PI3K, AKT, mTOR Cell survival, growth, metabolism, inhibition of apoptosis [2] Also activated via JAK2 cross-talk; can be AKT-independent [2].
JAK/STAT Pathway [2] JAK2, STAT3 Gene expression, cell proliferation [2] A non-canonical pathway for a GPCR.
Rho GTPase Pathway [2] RhoA, Rac1, Cdc42, ROCK Cytoskeletal reorganization, cell motility, invasion [2] Critical for cell migration and morphological changes.
β-Catenin/TCF-4 Pathway [2] GSK3β, β-catenin, TCF-4 Proliferation, stem cell regulation, carcinogenesis [2] [1] Promotes expression of proliferative target genes.

This complex signaling network can be visualized in the following pathway diagram, which integrates the key components and their relationships. The core CCKBR signaling activates multiple downstream pathways including MAPK/ERK, PI3K/AKT, and Rho GTPase cascades, regulating diverse cellular processes from proliferation and survival to motility.

G CCKBR Signaling Pathway Overview cluster_Gq Gq/PLC Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway cluster_Rho Rho GTPase Pathway Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR Gq Gq CCKBR->Gq RhoGTP RhoA/Rac/Cdc42 CCKBR->RhoGTP PLCg PLCγ Gq->PLCg IP3 IP3/DAG PLCg->IP3 PKC PKC IP3->PKC Ca2p Ca²⁺ IP3->Ca2p Src Src PKC->Src Proliferation Proliferation PKC->Proliferation Secretion Secretion Ca2p->Secretion Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival ROCK ROCK RhoGTP->ROCK Migration Migration ROCK->Migration

CCKBR signaling activates multiple downstream pathways including MAPK/ERK, PI3K/AKT, and Rho GTPase cascades, regulating diverse cellular processes from proliferation and survival to motility.

Physiological and Pathological Roles

CCKBR function is highly context-dependent, playing distinct roles in different tissues and disease states.

Metabolic Regulation (Recent Findings)

Recent 2025 studies highlight a previously underappreciated role for the intestinal Gastrin/CCKBR axis in protecting against Type 2 Diabetes (T2D). The mechanism involves the PI3K/Akt/eIF4B signaling pathway, which downregulates the expression of intestinal glucose transporters SGLT1 and GLUT2, thereby reducing glucose absorption and improving blood glucose levels [3] [4]. A similar protective role has been identified in the kidney, where the Gastrin/CCKBR system attenuates T2D by inhibiting SGLT2-mediated glucose reabsorption via the Erk/NF-κB signaling pathway [5].

Cancer Promotion

In contrast to its protective metabolic role, CCKBR acts as a tumor-promoting factor in the gastrointestinal tract. It is expressed on gastric stem cells and can be activated by progastrin to promote gland fission and carcinogenesis [1]. In gastric cancer, gastrin-induced activation of CCKBR stimulates cancer cell migration via MAPK cascades [1]. MicroRNAs like miR-148a and miR-148b function as tumor suppressors by targeting and downregulating CCKBR, thereby reducing gastrin-dependent cell proliferation and migration [1].

Neurological Functions

In the central nervous system, CCKBR is implicated in regulating anxiety- and depression-like behaviors. Stress-induced upregulation of CCKBR in the medial prefrontal cortex contributes to these pathological states, and its blockade can promote resilience [1]. Furthermore, research on the related neuropeptide Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) in brain circuits has advanced, showing that GRP/GRPR signaling in the nucleus accumbens regulates neuronal excitability and motivated behaviors [6].

Research Methods for GPCR Signaling

Studying complex GPCR signaling and transactivation events requires a combination of traditional and advanced techniques. The following diagram outlines a workflow for investigating CCKBR transactivation, integrating methods from the search results.

G GPCR Transactivation Research Workflow Step1 1. Initial Detection & Interaction (Co-IP, Phosphoprotein Analysis) Step2 2. Validate Dynamic Interactions (BRET/FRET, Biosensors) CoIP Co-Immunoprecipitation (Co-IP) Step1->CoIP Step3 3. System-Wide Profiling (Mass Spectrometry Proteomics) BRET BRET / FRET Step2->BRET Step4 4. Structural & In Silico Insights (Molecular Dynamics, AI Modeling) MS Mass Spectrometry Proteomics Step3->MS Step5 5. Functional Validation (Gene Knockout/Knockdown, Ligand Studies) MD Molecular Dynamics Simulations Step4->MD KO Genetic Models (e.g., CckbrCKO) Step5->KO Ligand Biased Ligands (e.g., Gastrin-SiO₂) Step5->Ligand App1 Detect GPCR-induced EGFR phosphorylation [7] CoIP->App1 App2 Monitor real-time protein complex dynamics [7] BRET->App2 App3 Unbiased mapping of signaling networks [7] MS->App3 App4 Predict interaction sites and receptor behavior [7] MD->App4 App5 Establish physiological role in vivo [3] [5] KO->App5

A workflow for investigating CCKBR transactivation integrates methods from initial detection to functional validation, leveraging techniques like Co-IP, BRET/FRET, proteomics, and computational modeling.

Therapeutic Implications and Future Directions

The dual role of CCKBR in metabolism and cancer presents unique opportunities and challenges for drug development.

  • Metabolic Disease: The discovery that the intestinal Gastrin/CCKBR axis reduces glucose absorption has led to the development of Gastrin-SiO₂ microspheres, a promising therapeutic strategy designed to selectively stimulate intestinal CCKBR without systemic absorption, thereby lowering blood glucose in T2D [3] [4]. Targeting renal CCKBR to inhibit SGLT2 offers another potential anti-diabetic mechanism [5].
  • Cancer: The tumor-promoting actions of CCKBR in the stomach make it a compelling target for anticancer therapies. Strategies include using CCKBR antagonists to block proliferative signaling and leveraging tumor-suppressive microRNAs like miR-148a that naturally downregulate the receptor [1].
  • Neurological Disorders: The involvement of central CCKBR in stress-related behaviors suggests that receptor blockers could be explored for managing anxiety and depression [1].
  • Advanced Drug Discovery: The concept of "biased agonism"—designing ligands that selectively activate beneficial signaling pathways (e.g., metabolic) while avoiding detrimental ones (e.g., proliferative)—is a key future direction [7]. Advanced research tools, including computational modeling and AI, will be critical for deciphering the complex transactivation networks of CCKBR to develop safer, more effective therapeutics [7].

References

[Leu15]-Gastrin I biochemical physiological properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characterization & Quantitative Data

The table below summarizes the core molecular and in vitro characteristics of [Leu15]-Gastrin I (human):

Property Description
Amino Acid Sequence Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2 [1] [2] [3]
Sequence Shortening Pyr-GPWLEEEEEAYGLDF-NH2 [1] [3]
Molecular Formula C98H126N20O31 [1] [4] [2]
Molecular Weight 2080.16 g/mol [1] [4] [2]
CAS Number 39024-57-2 [1] [4] [2]

| Solubility | - DMSO: 100 mg/mL (48.07 mM) [1]

  • Water: ~5-10 mg/mL (requires sonication, pH adjustment to 11 with NaOH may be needed) [1] [4] | | Storage | Solid powder should be stored sealed, away from moisture and light at -20°C or below [1] [4] [5] |

This peptide is an analogue of the native human Gastrin I, which has the sequence Pyr-GPWLEEEEEAYGMDF-NH2 [5]. The key modification is the substitution of the methionine (M) at position 15 with a leucine (L), a change designed to improve the peptide's stability for research applications [2].

Biochemical Properties & Mechanism of Action

[Leu15]-Gastrin I (human) functions primarily by mimicking the activity of natural gastrin through interaction with the cholecystokinin-B receptor (CCK2R). The following diagram illustrates the core signaling pathway:

gastrin_pathway Gastrin Gastrin CCK2R CCK-B Receptor (CCK2R) Gastrin->CCK2R Gq Gq Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2p Ca²⁺ Release IP3->Ca2p PKC Protein Kinase C (PKC) DAG->PKC ERK Ras-ERK Pathway PKC->ERK EGFR EGFR Transactivation PKC->EGFR

Simplified CCK2R signaling pathway activated by [Leu15]-Gastrin I.

  • Receptor Binding and Signaling: The peptide binds with high affinity to CCK2R, a G-protein coupled receptor (GPCR) that is overexpressed in certain malignancies like gastric cancer [1] [3]. This binding activates the Gq protein, triggering a primary signaling cascade through phospholipase C (PLC). PLC hydrolyzes PIP2 to generate IP3 and DAG, leading to calcium mobilization from intracellular stores and activation of protein kinase C (PKC) [3].
  • Downstream Effects: The activated pathways, including Ras-ERK and EGFR transactivation, are critical for regulating cell proliferation and survival [3]. In the context of cancer research, these signals can promote the growth of tumor cells that express CCK2R [1].
  • Physiological Role: Like natural gastrin, this analogue is trophic for the normal gastrointestinal epithelium, meaning it supports the growth and maintenance of these tissues [1] [6]. It also stimulates gastric acid secretion from parietal cells in the stomach [3].

Research Applications & Experimental Evidence

The primary research applications for [Leu15]-Gastrin I (human) are in the fields of gastroenterology and oncology, particularly in studying receptor-mediated growth mechanisms.

  • Cancer Research: The peptide is used to investigate the growth of gastric adenocarcinoma (gastric cancer). Studies indicate that gastrin stimulates cancer growth through the CCK2R, which is often overexpressed in this malignancy, suggesting a potential autocrine signaling loop [1].
  • Receptor Detection and Binding Studies: This analogue has been utilized to detect high concentrations of CCK-B/gastrin receptors in human gastric mucosal glands, highlighting its utility in basic receptor characterization and localization studies [1].

Experimental Considerations

For researchers planning to use this peptide, here are key practical considerations:

  • Stability Advantage: The Leu-for-Met substitution was introduced to create an analogue with the "same activity but greater stability than the native sequence" [2]. This makes it more reliable for extended experiments.
  • Handling and Preparation:
    • The peptide is typically supplied as a lyophilized powder [3].
    • For in vitro assays, it can be reconstituted in DMSO or water (see solubility table). When using water, sonication and adjustment of pH to 11 with NaOH may be necessary to achieve full dissolution [1].
    • Be aware that commercial peptides are often provided as TFA salts, which can affect the net weight and is a consideration for highly sensitive cellular assays [3].

References

Application Protocols and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

[Leu15]-Gastrin I is a synthetic peptide hormone that is trophic for the normal gastrointestinal epithelium. It is commonly used as a medium supplement in organoid culture systems to promote growth [1] [2].

The table below summarizes the specific use of [Leu15]-Gastrin I in various organoid culture protocols as found in recent research:

Organoid Type Working Concentration Culture Medium Base Key Co-Supplements Primary Function
Human Gastric Organoids [3] 10 nM L-WRN conditioned medium 50 ng/ml EGF, 200 ng/ml FGF-10, 0.5 μM A83-01, 10 μM Y-27632 (first 2 days) Expansion of gastric epithelial cells from biopsies.
Murine Intestinal Organoids [3] 10 nM 1:1 mix of L-WRN & DMEM/F12 50 ng/mL EGF, 1mM N-acetylcysteine, 500 nM A83-01, 10 μM Y-27632, 10 μM CHIR99021 Support of intestinal crypt growth and organoid formation.
Human Pancreatic PDAC Organoids [4] 10 nM Advanced RPMI 1640 1% B-27, 50 ng/ml hEGF, 1μM A 83-01, 100 ng/ml FGF10, 100 ng/ml Noggin, 100 ng/ml Wnt-3a Part of a complex medium for successful 3D primary culture.

Detailed Experimental Workflow

Here is a generalized workflow for establishing gastric organoids, adapted from the protocols cited above [3]:

gastrin_workflow start Start: Tissue Biopsy dissoc Mechanical and Enzymatic Dissociation start->dissoc pellet Pellet Cells/Crypts (Centrifuge at 200-330 x g) dissoc->pellet resus Resuspend in Matrigel pellet->resus plate Plate as Drops (Incubate to polymerize) resus->plate overlay Overlay with Complete Medium plate->overlay culture Culture & Maintain overlay->culture passage Passage Organoids (Every 5-8 days) culture->passage  Expand Culture end Experimental Analysis culture->end passage->culture  Fragments Re-plated

Protocol Steps:

  • Tissue Dissociation: Obtain human gastric forceps biopsies. Keep tissue in DMEM/F-12 on ice. Mechanically mince the tissue and use enzymatic digestion (e.g., collagenase IV and DNase) to obtain small epithelial cell clusters or crypts [3] [4].
  • Pellet Formation: Centrifuge the cell suspension at 200-330 x g for 3-10 minutes to pellet the cells or crypt fragments [3] [4].
  • Embed in Matrix: Resuspend the pellet thoroughly in a reduced-growth factor basement membrane extract (e.g., Matrigel or BME2) [3] [4].
  • Polymerization: Plate the cell-Matrigel suspension as discrete drops in a culture dish. Incubate at 37°C for 10-20 minutes to allow the matrix to polymerize [3].
  • Add Culture Medium: Carefully overlay the polymerized Matrigel domes with the appropriate pre-warmed complete expansion medium. The medium must contain 10 nM [Leu15]-Gastrin I and other critical growth factors as listed in the table above [3].
  • Culture Maintenance: Change the medium every 2 days. For the first 2 days after plating or passaging, supplement the medium with 10 μM Y-27632 (a ROCK inhibitor) to prevent anoikis [3].
  • Passaging: Organoids are typically passaged every 5-8 days. To passage, mechanically disrupt the organoid structures by pipetting in ice-cold medium, pellet the fragments, and re-embed them in fresh Matrigel at a lower density [3].

Key Considerations for Researchers

  • Peptide Preparation: [Leu15]-Gastrin I is typically supplied as a lyophilized powder [1]. Reconstitute it according to the manufacturer's instructions. For example, one supplier suggests dissolving in water at 10.53 mg/mL and adjusting the pH to 11 with NaOH, or using DMSO for a 100 mg/mL stock solution [2]. Prepare small aliquots of stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.
  • Role in Signaling: Gastrin exerts its effects by binding to the cholecystokinin-B receptor (CCK-BR), a G-protein coupled receptor that is overexpressed in some gastrointestinal malignancies. This interaction stimulates growth pathways in both normal and cancerous gastrointestinal epithelium [1] [2].
  • Stability Advantage: The "Leu15" variant is engineered by substituting a methionine (Met15) with a leucine. This substitution prevents oxidation at that site, which greatly enhances the peptide's stability in aqueous solution and prevents the associated loss of biological activity [1].

References

Comprehensive Application Notes and Protocols for Using [Leu15]-Gastrin I in Intestinal Crypt Organoid Culture

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gastrin Biology and Rationale for Use

Gastrin is a peptide hormone that plays a fundamental role in gastrointestinal physiology, primarily known for its trophic effects on epithelial cells throughout the digestive tract. The biologically active analog [Leu15]-Gastrin I represents a modified form that shares functional properties with endogenous gastrin and has demonstrated significant value in intestinal organoid culture systems. Gastrin exerts its effects primarily through the cholecystokinin B receptor (CCKBR), activating multiple intracellular signaling cascades that promote epithelial cell proliferation and differentiation. Research has demonstrated that gastrin triggers a rapid, concentration-dependent tyrosine phosphorylation of phospholipase C gamma 1 (PLCγ1), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) second messengers [1]. This signaling cascade subsequently induces transient increases in intracellular calcium concentrations and promotes membrane translocation of protein kinase C isoforms, ultimately driving transcriptional programs that support intestinal epithelial growth and maturation [1].

The inclusion of [Leu15]-Gastrin I in intestinal crypt culture systems addresses a critical need to recapitulate the in vivo microenvironment that supports intestinal stem cell maintenance and epithelial regeneration. Intestinal organoids, also referred to as enteroids when derived from small intestinal crypts, are three-dimensional structures that mimic the native intestinal epithelium with remarkable fidelity, containing all the major differentiated cell types and exhibiting functional characteristics of the tissue of origin [2] [3]. These systems have become indispensable tools for studying intestinal development, physiology, disease mechanisms, and drug responses. The robust and reproducible expansion of intestinal crypts in culture requires careful optimization of growth factor supplementation, with [Leu15]-Gastrin I emerging as a key component that enhances the efficiency and longevity of these cultures [4].

Experimental Design and Workflow Considerations

Overall Experimental Workflow

The successful establishment of intestinal crypt organoid cultures requires meticulous planning and execution across sequential stages:

  • Crypt Isolation: Intestinal tissue is harvested and processed to isolate intact crypts through chelation and mechanical dissociation methods. The efficiency of crypt isolation directly impacts subsequent organoid formation rates, which typically range from 43-99% depending on intestinal region and donor characteristics [2].
  • Initial Plating: Isolated crypts are embedded in Matrigel domes and overlaid with specialized medium containing essential growth factors including [Leu15]-Gastrin I. Within 24 hours, crypts seal to form spherical structures called enterospheres [2].
  • Growth and Expansion: Over 5-7 days, enterospheres develop into budding enteroids with crypt-like domains, during which active proliferation occurs. Medium should be refreshed every 2-3 days to maintain nutrient and growth factor concentrations [4] [2].
  • Passaging and Maintenance: Mature enteroids can be mechanically or enzymatically dissociated to single crypt buds or single cells and replated to expand the culture. Well-maintained cultures can be passaged indefinitely while maintaining their biological characteristics [2].
  • Cryopreservation: Organoids can be preserved at any passage using cryoprotective media, with reported recovery rates of approximately 90% after thawing, enabling long-term storage and experimental reproducibility [2].
Preparation of Intestinal Crypts

The quality of starting material profoundly influences organoid culture success. For human intestinal tissues, comprehensive processing protocols have been developed that enable cryopreservation and biobanking while preserving both immune and epithelial cell viability [4]. Mouse intestinal crypt isolation typically involves:

  • Tissue Collection: Excise desired intestinal segments (proximal, middle, or distal) and flush with cold phosphate-buffered saline (PBS) to remove luminal content.
  • Crypt Isolation: Open intestines longitudinally and cut into 2-5 mm pieces. Incubate tissue fragments in 3-5 mM EDTA in PBS with continuous rocking at 4°C for 30-90 minutes to disrupt basement membrane connections [2].
  • Crypt Release: Vigorously shake tissue fragments in cold PBS or 1% sorbitol to release crypt structures. Filter through 70 μm strainers to remove single cells and debris [2].
  • Crypt Counting: Pellet crypts by gentle centrifugation (150 × g for 5-10 minutes) and resuspend in appropriate volume for plating. Optimal plating density typically ranges from 20-50 crypts per 10 μL Matrigel dome [2].

Table 1: Key Growth Factors for Intestinal Crypt Culture

Growth Factor Typical Concentration Primary Function Mechanism of Action
[Leu15]-Gastrin I 10 nM Promote epithelial proliferation and differentiation Activates CCKBR, inducing PLCγ1 phosphorylation and calcium signaling [1]
R-spondin 1 500 ng/mL Canonical Wnt pathway potentiation Binds LGR receptors, enhancing stem cell self-renewal [2]
EGF 50 ng/mL Epithelial proliferation and survival Activates EGFR-MAPK signaling pathway [2]
Noggin 100 ng/mL BMP inhibition Promoves stem cell maintenance by counteracting differentiation signals [2]
Wnt3a 5-100 ng/mL Canonical Wnt pathway activation Essential for stem cell maintenance and proliferation [2]

Detailed Protocol for [Leu15]-Gastrin I Preparation and Usage

Stock Solution Preparation

Materials Required:

  • [Leu15]-Gastrin I (lyophilized powder, typically supplied in 0.5-1.0 mg quantities)
  • Sterile molecular grade water or acidic diluent (10 mM acetic acid)
  • Low-protein-binding microcentrifuge tubes
  • Sterile syringes and 0.22 μm filters

Reconstitution Procedure:

  • Centrifuge the vial of lyophilized [Leu15]-Gastrin I at 2000 × g for 30 seconds to ensure the powder is at the bottom of the tube.
  • Add sterile molecular grade water or 10 mM acetic acid to achieve a 1 mM (1,000 μM) stock concentration. For example, add 1.56 mL of diluent to a 1 mg vial of [Leu15]-Gastrin I (molecular weight ≈ 6400 Da).
  • Gently vortex or pipette mix until completely dissolved, avoiding foam formation.
  • Filter sterilize the solution through a 0.22 μm membrane if not using sterile technique throughout.
  • Prepare aliquots in sterile microcentrifuge tubes (10-50 μL depending on typical usage) to minimize freeze-thaw cycles.
  • Store aliquots at -20°C or -80°C for long-term storage (stable for ≥6 months).
Organoid Culture Medium Supplementation

Basal Medium Formulation:

  • Advanced DMEM/F12
  • 10 mM HEPES
  • 2 mM GlutaMAX
  • 1× N-2 Supplement
  • 1× B-27 Supplement
  • 1 mM N-acetylcysteine
  • 10 μM Y-27632 (ROCK inhibitor, especially during initial plating or after passaging)
  • 50 μg/mL Primocin or 100 U/mL penicillin/100 μg/mL streptomycin [4]

Growth Factor Supplementation: Add the following components to the basal medium formulation:

  • 10 nM [Leu15]-Gastrin I (from 1,000× stock)
  • 50 ng/mL recombinant EGF
  • 100 ng/mL recombinant Noggin
  • 500 ng/mL R-spondin 1 (or 10-20% R-spondin conditioned medium)
  • Optional: 5-100 ng/mL Wnt3a (concentration dependent on culture requirements)

Medium Storage: Complete organoid culture medium containing [Leu15]-Gastrin I and other growth factors should be stored at 4°C and used within 2 weeks to ensure growth factor stability and activity.

Organoid Culture Maintenance
  • Initial Plating: Resuspend isolated crypts in ice-cold Matrigel (~30 crypts/10 μL) and plate as domes in pre-warmed tissue culture plates. Polymerize Matrigel for 10-20 minutes at 37°C before carefully overlaying with prepared organoid culture medium.
  • Medium Refreshment: Replace 50-70% of the medium every 2-3 days, ensuring careful aspiration to not disturb the Matrigel domes.
  • Passaging: Passage organoids every 7-14 days when crypt buds become dense and crowded:
    • Mechanically disrupt Matrigel domes using a cold PBS stream or gentle pipetting
    • Release organoids from Matrigel using ice-cold PBS or cell recovery solution
    • Dissociate organoids into small fragments or single crypts using mechanical disruption (pipetting through narrowed bore tips) or enzymatic digestion (TrypLE or Accutase for 5-10 minutes at 37°C)
    • Replate fragments in fresh Matrigel at appropriate dilution (typically 1:3 to 1:6 split ratio)
  • Cryopreservation: Resuspend organoid fragments in freezing medium (e.g., 90% FBS + 10% DMSO or commercial cryopreservation media) and cool at approximately -1°C/minute to -80°C before transferring to liquid nitrogen for long-term storage [2].

Table 2: Quantitative Effects of [Leu15]-Gastrin I on Organoid Growth

Parameter Without Gastrin With 10 nM [Leu15]-Gastrin I Measurement Method Reference
Enterosphere Formation Efficiency 40-60% 65-85% Day 1 morphology assessment [2] [2]
Enteroid Formation Rate 20-40% 35-60% Day 7 budding enteroids [2] [2]
Crypt Budding per Enteroid 3-5 6-10 Count of crypt domains [2] [2]
Proliferation Marker Expression Baseline 1.5-2.5 fold increase Ki67 immunohistochemistry [5] [5]
Passage Efficiency ~70% ~90% Successful subculture rate [2] [2]

Functional Assays and Applications

Assessment of Proliferation and Differentiation

The effects of [Leu15]-Gastrin I on intestinal crypt organoids can be quantified through multiple complementary approaches:

  • Morphological Analysis: Monitor and quantify the progression from crypts to enterospheres (day 1) and enteroids with crypt domains (day 7). The efficiency of enterosphere and enteroid formation should be calculated as a percentage of initially plated crypts [2]. High-quality cultures typically show 43-99% enterosphere formation and 25-64% enteroid formation efficiency under optimal conditions [2].
  • Crypt Budding Count: In mature enteroids (day 7-10), count the number of crypt-like protrusions, which represent functional stem cell compartments. Well-developed enteroids typically contain 5-15 crypt buds per structure, with [Leu15]-Gastrin I supplementation significantly increasing this number compared to gastrin-free conditions [2].
  • Immunofluorescence Analysis: Fix organoids in 4% paraformaldehyde, process for frozen or paraffin sectioning, and perform immunohistochemistry for proliferation markers (Ki67), stem cell markers (LGR5, OLFM4), differentiation markers (MUC2 for goblet cells, CHGA for enteroendocrine cells, SI for enterocytes), and gastrin signaling effectors (phospho-PLCγ1) [3].
  • Gene Expression Profiling: Isolate RNA from organoids and perform qRT-PCR or RNA-seq analysis for stem cell markers (LGR5, ASCL2), differentiation markers, and gastrin-responsive genes. Studies have shown that gastrin modulates expression of extracellular matrix components including collagens and fibronectin, which influence epithelial-mesenchymal interactions [6].
Applications in Disease Modeling

Intestinal organoids cultured with [Leu15]-Gastrin I provide powerful model systems for investigating gastrointestinal pathophysiology:

  • Inflammatory Bowel Disease: Organoids derived from patients with Crohn's disease or ulcerative colitis recapitulate disease-specific epithelial characteristics and can be used to investigate barrier dysfunction and epithelial responses to inflammatory mediators [3] [6].
  • Celiac Disease: Duodenal organoids from celiac patients exhibit distinct phenotypic and gene expression profiles compared to healthy controls, including altered expression of extracellular matrix genes involved in epithelial-mesenchymal transition such as COL1A2, COL3A1, FN1, and SERPINE1 [6].
  • Radiation-Induced Mucositis: Intestinal crypt organoids serve as valuable tools for screening compounds that protect against radiation-induced damage, with KGF and R-spondin 1 shown to enhance crypt recovery post-radiation [7].
  • Infectious Diseases: Organoids support infection with various enteric pathogens including SARS-CoV-2, making them ideal for studying host-pathogen interactions and screening antiviral therapeutics [5].
  • Drug Screening and Toxicology: Organoids provide a physiologically relevant platform for assessing intestinal epithelium-damaging drugs and toxins, overcoming limitations of immortalized cell lines that often lack appropriate differentiation and drug response profiles [3].

Troubleshooting and Optimization

Common Issues and Solutions
  • Poor Crypt Isolation Efficiency:

    • Problem: Low yield of intact crypts after isolation procedure.
    • Solution: Optimize EDTA concentration and incubation time (typically 3-5 mM for 30-90 minutes); ensure adequate mechanical dissociation; use fresh tissue when possible.
    • Prevention: Validate isolation protocol with pilot experiments; check tissue quality histologically if possible.
  • Failure to Form Enterospheres:

    • Problem: Crypts do not form sealed spherical structures within 24 hours.
    • Solution: Verify Matrigel polymerization (complete dome formation); check growth factor activity, especially R-spondin 1 and Noggin; ensure proper crypt density (20-50 crypts/10 μL Matrigel).
    • Prevention: Use fresh growth factor aliquots; quality control Matrigel batches; include positive control crypts from previously successful isolations.
  • Reduced Budding Formation:

    • Problem: Enterospheres form but fail to develop crypt buds after 5-7 days.
    • Solution: Optimize [Leu15]-Gastrin I concentration (test 1-100 nM range); verify Wnt activity if using; check for microbial contamination.
    • Prevention: Regular medium refreshment every 2-3 days; maintain consistent culture conditions; avoid overgrowth before passaging.
  • Preferential Differentiation:

    • Problem: Organoids rapidly differentiate with loss of stem cell compartments.
    • Solution: Increase Wnt and R-spondin concentrations; optimize [Leu15]-Gastrin I supplementation; reduce time between passages.
    • Prevention: Passage when crypt buds become dense but before central lumen becomes opaque; use enzymatic dissociation to maintain stem cell clusters.
Experimental Optimization Guidelines

The effective use of [Leu15]-Gastrin I in intestinal crypt culture requires consideration of several key parameters:

  • Concentration Optimization: While 10 nM represents a standard working concentration, optimal [Leu15]-Gastrin I concentration may vary based on specific applications. Conduct dose-response experiments ranging from 1-100 nM to establish ideal concentrations for particular culture systems or experimental endpoints [4] [1].
  • Temporal Considerations: Gastrin signaling exhibits distinct temporal dynamics, with rapid phosphorylation of PLCγ1 occurring within minutes and subsequent calcium mobilization within seconds to minutes [1]. These rapid signaling events precede longer-term effects on proliferation and differentiation, which typically manifest over days of continuous exposure.
  • Complementary Factor Balance: [Leu15]-Gastrin I functions within a network of signaling pathways. The interplay between gastrin, Wnt agonists, EGF, and BMP antagonists determines the balance between stem cell maintenance and differentiation. Systematic optimization of these components may be necessary for specific research applications.
  • Region-Specific Considerations: Intestinal crypts from different regions (duodenum, jejunum, ileum, colon) may exhibit varying responses to [Leu15]-Gastrin I. Protocol adaptation may be necessary to address these regional differences, as studies have demonstrated varying growth efficiencies along the proximal-distal axis [2].

Visualization of Signaling Pathways and Experimental Workflows

Gastrin Signaling Pathway in Intestinal Epithelial Cells

gastrin_signaling Gastrin Signaling Mechanism in Intestinal Epithelial Cells Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR Binding Gq Gq CCKBR->Gq Activation PLCγ1 PLCγ1 Gq->PLCγ1 Stimulates PIP2 PIP2 PLCγ1->PIP2 Hydrolyzes PLCγ1_P PLCγ1 Phosphorylation PLCγ1->PLCγ1_P Tyrosine Phosphorylation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Ca2->PKC Enhances Proliferation Proliferation PKC->Proliferation Promotes Differentiation Differentiation PKC->Differentiation Regulates PLCγ1_P->PIP2

Experimental Workflow for Intestinal Crypt Culture with [Leu15]-Gastrin I

organoid_workflow Intestinal Crypt Organoid Culture Workflow Tissue Tissue Crypts Crypts Tissue->Crypts Isolation Matrigel Matrigel Embedding Crypts->Matrigel Embedding Enterospheres Enterospheres Enteroids Enteroids Enterospheres->Enteroids 5-7 Days with Medium Refresh Expansion Expansion Enteroids->Expansion Passaging Analysis Analysis Expansion->Analysis Experimental Endpoint Medium Complete Medium with [Leu15]-Gastrin I Medium->Enterospheres Medium->Enteroids Medium->Expansion Matrigel->Enterospheres 24h Culture

Conclusion

The inclusion of [Leu15]-Gastrin I in intestinal crypt culture systems represents a critical advancement in our ability to model intestinal biology and disease in vitro. Through its activation of specific signaling cascades involving PLCγ1 phosphorylation, calcium mobilization, and PKC activation, this gastrin analog enhances the growth, budding, and long-term maintenance of intestinal organoids [1]. The protocols detailed in this document provide researchers with comprehensive guidance for implementing [Leu15]-Gastrin I in their intestinal organoid cultures, supported by quantitative data demonstrating its efficacy across multiple experimental endpoints [4] [2].

As intestinal organoid technology continues to evolve, with emerging applications in regenerative medicine, disease modeling, and drug development, the precise modulation of hormonal signaling through components like [Leu15]-Gastrin I will remain essential for recapitulating physiological complexity in vitro [5] [6]. The flexibility of these culture systems enables investigation of region-specific intestinal responses, patient-specific disease mechanisms, and compound screening for therapeutic development. By following the standardized protocols and troubleshooting guidance provided herein, researchers can leverage the full potential of [Leu15]-Gastrin I to advance our understanding of intestinal biology and develop novel approaches for managing gastrointestinal disorders.

References

Biological Role and Specification of Gastrin I (Human)

Author: Smolecule Technical Support Team. Date: February 2026

Gastrin I is a peptide hormone produced by G-cells in the stomach antrum. Its primary biologically active form, Gastrin-17 (G17), acts as a selective cholecystokinin B receptor (CCK2R) agonist [1] [2]. Binding to CCK2R activates key signaling pathways like MAPK/ERK and PI3K/AKT, which drive cell proliferation and inhibit apoptosis [3] [2]. Beyond stimulating gastric acid secretion, it has a potent mitogenic effect on gastric mucosa and is crucial for in vitro expansion of gastric epithelial stem cells and the culture of stomach, intestine, and pancreas organoids [1] [2].

The table below summarizes key specifications for the synthetic Gastrin I peptide used in cell culture:

Parameter Specification
Catalog Number (Example) 3006 [1]
Biological Activity Selective CCK2 receptor agonist [1]
Purity ≥95% [1]
Molecular Weight 2098.22 Da [1]
Sequence (Modifications) XGPWLEEEEEAYGWMDF (X = Glp, Phe-17 = C-terminal amide) [1]
Stimulation of Cell Proliferation (EC₅₀) 6.2 pM [1]
Stimulation of Histamine Secretion (EC₅₀) 0.014 nM [1]
Solubility Soluble to 1 mg/mL in 1% ammonia with sonication [1]
Storage -20°C [1]

Stock Solution Preparation and Cell Culture Application

Stock Solution Reconstitution Protocol
  • Centrifuge: Briefly spin the peptide vial to ensure contents are at the bottom.
  • Reconstitute: Add an appropriate volume of 1% ammonia water to achieve a concentration of 1 mg/mL. For example, add 1 mL of solvent to a 1 mg vial.
  • Sonicate: Sonicate the solution for 10-20 seconds to aid in complete dissolution.
  • Aliquot and Store: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C [1].
Cell Culture Supplementation
  • Typical Working Concentration: Literature indicates effective concentrations often range from 1 to 100 nM in cell culture media [1].
  • Example for Gastric Organoid Culture: A common final concentration is 10 nM [1].
  • Preparation of Working Medium: Thaw an aliquot of the stock solution on ice. Dilute it directly into your pre-warmed, complete cell culture medium to the desired final concentration. For instance, to make 10 mL of medium with 10 nM Gastrin I from a 1 mg/mL (approximately 476 µM) stock, add 0.21 µL of stock solution.
  • Sterile Filtration: Since the stock solution is not sterile, it is good practice to sterile-filter the complete culture medium after adding all supplements before applying it to cells.

Experimental Workflow for Proliferation Assays

The following diagram outlines a general workflow for investigating the proliferative effects of Gastrin I, applicable in both normal and cancerous cell models.

G Gastrin I Proliferation Assay Workflow label Experimental Workflow for Gastrin I Cell Proliferation Assay Start Seed Cells (Normal or Cancer Lines) PreInc Pre-incubation (Serum-starve, 24h) Start->PreInc Treat Treat with Gastrin I (1-100 nM, variable time) PreInc->Treat Assay Perform Proliferation/Viability Assay Treat->Assay Analyze Analyze Results Assay->Analyze MTT MTT Assay (Colorimetric) Assay->MTT Viability BrdU BrdU Assay (Proliferation) Assay->BrdU Proliferation FC Flow Cytometry (Cell Cycle) Assay->FC Cell Cycle WB Western Blot (Cyclin D1, p-ERK) Assay->WB Signaling

Gastrin I Signaling Pathway and Experimental Evidence

Key Signaling Pathway

Gastrin I exerts its effects primarily by activating the CCK2 receptor, triggering a cascade of downstream signals.

G Gastrin I Signaling Pathway Map label Gastrin I Signaling Pathway and Functional Outcomes Gastrin Gastrin I CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC PLC-γ Gq->PLC Activates PKC PKC PLC->PKC Activates MAPK MAPK/ERK PKC->MAPK Stimulates PI3K PI3K/AKT PKC->PI3K Stimulates BetaCat β-Catenin PKC->BetaCat Can Stabilize NFkB NF-κB MAPK->NFkB Can Activate Prolif Cell Proliferation MAPK->Prolif Induces AntiApop Inhibition of Apoptosis PI3K->AntiApop Promotes NFkB->Prolif Drives BetaCat->Prolif Drives Growth Increased Cell Growth Prolif->Growth Leads to

Experimental Evidence and Key Findings
  • Proliferative Effects: Gastrin I (10 nM) significantly increased cell viability and proliferation in gastric cancer cell lines (AGS, MKN1) over time, measured by MTT and BrdU assays. It also increased the population of cells in the S-phase of the cell cycle [4].
  • Signaling Activation: Treatment with gastrin led to activation of the NF-κB and β-catenin signaling pathways and increased expression of CCKBR, EGFR, and c-Met in gastric cancer cells [4].
  • Tumor Suppressor Interaction: The tumor suppressor Gastrokine 1 (GKN1) has been shown to completely inhibit these proliferative and signaling effects of gastrin by downregulating the gastrin-CCKBR pathway, highlighting the pathway's importance in gastric mucosal homeostasis and carcinogenesis [4].

Important Considerations for Researchers

  • Cell Line Validation: Confirm the expression of the CCK2 receptor in your target cell line before experimentation, as response is receptor-dependent [2].
  • Concentration Optimization: The effective dose can vary. Perform a dose-response curve (e.g., 1 nM to 100 nM) to determine the optimal concentration for your specific cell system.
  • Peptide Handling: Always use sterile techniques and prepare fresh working aliquots to maintain peptide stability and activity. Avoid repeated freezing and thawing.
  • Context-Dependent Effects: Be aware that gastrin's role can differ between normal and cancerous cells. In normal gastric epithelium, it promotes differentiation and maintenance, while in cancer models, it often drives proliferation and survival [2].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need more specific information for a particular cell system, please feel free to ask.

References

Solubility Data and Reconstitution Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative solubility data from supplier specifications to help you prepare your stock solutions [1] [2] [3].

Solvent Concentration Notes & Preparation
DMSO 80-100 mg/mL (38.46-48.07 mM) [1] [2] Hygroscopic; use newly opened DMSO. Sonication is recommended to aid dissolution [1].
Water (Aqueous Buffer) 5.00 - 10.53 mg/mL (2.40 - 5.06 mM) [1] [2] Must be adjusted to pH 11 with NaOH for solubility [1]. Sonication is recommended [2].

Experimental Reconstitution Protocol

Here is a detailed step-by-step protocol for solubilizing [Leu15]-Gastrin I, human, incorporating general best practices for peptide handling [4].

  • Preparation. Allow the peptide vial to warm to room temperature before opening to prevent condensation of moisture. Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to spin down the entire powder to the bottom [4].
  • Solvent Addition. Add the required volume of your chosen, sterile solvent to the peptide vial.
    • For a stock solution in DMSO, it is advisable to use a newly opened container to minimize water absorption [1].
    • For a stock solution in water, use sterile, oxygen-free water and adjust the pH to 11 using sodium hydroxide (NaOH) after adding the water [1] [4].
  • Dissolution. Briefly sonicate the mixture in a water bath sonicator to aid dissolution. A common effective method is to sonicate for 3 cycles of 10 seconds each, chilling the tube on ice between cycles to prevent overheating [4].
  • Inspection. Visually inspect the solution. A properly solubilized peptide will result in a transparent, particle-free solution. If precipitation occurs, gentle warming of the solution can be attempted [4].

Peptide Properties and Handling Notes

  • Sequence and Modifications: The peptide sequence is Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [1] [5] [3]. The presence of multiple glutamic acid residues contributes to its acidic nature, explaining the need for a basic pH for solubility in water [4]. The C-terminal amidation can also influence solubility.
  • Solubility Analysis: According to standard peptide solubility guidelines, [Leu15]-Gastrin I is an acidic peptide. Calculating its net charge at pH 7 confirms it is negative, which aligns with the supplier's recommendation to use a basic solvent like pH-adjusted water [4].
  • Storage: The lyophilized powder should be stored sealed, away from moisture and light. For long-term storage, keep at -20°C for one year or -80°C for two years [1] [3].
  • Stability in Solution: For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for one month. Always aliquot the solution to avoid repeated freeze-thaw cycles [1].

Critical Considerations for Experimental Design

  • DMSO Concentration in Assays: If using a DMSO stock solution, ensure the final DMSO concentration in your cellular or biochemical assays is below levels that cause toxicity or non-specific effects (typically <0.1-1%).
  • pH Adjustment: Failure to adjust the aqueous solvent to a high pH (≥11) will likely result in incomplete dissolution or precipitation of the peptide [1].
  • TFA Salt: The commercial product may be supplied as a TFA salt, which can affect the peptide's net weight and solubility properties [3].

Experimental Workflow Diagram

The following diagram outlines the logical decision process for reconstituting [Leu15]-Gastrin I based on your experimental needs.

G Start Start: Reconstitute [Leu15]-Gastrin I Decision1 Need aqueous-compatible stock solution? Start->Decision1 DMSO Choose DMSO Solvent Decision1->DMSO Yes Water Choose Water Solvent Decision1->Water No Proc1 Add pure DMSO to vial (use newly opened bottle) DMSO->Proc1 Proc2 Add sterile water to vial Then adjust pH to 11 with NaOH Water->Proc2 Sonication Briefly sonicate (3x 10 sec, on ice) Proc1->Sonication Proc2->Sonication Inspection Inspect for clarity and absence of particles Sonication->Inspection Success Clear Solution Aliquot and store at -80°C Inspection->Success

References

Comprehensive Application Notes and Protocols for [Leu15]-Gastrin I Stock Solution Preparation and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to [Leu15]-Gastrin I

[Leu15]-Gastrin I (human) is a synthetic peptide hormone derived from the native Gastrin I sequence through substitution of the 15th amino acid with leucine. This 17-amino acid peptide (with pyroglutamic acid at the N-terminus and amidation at the C-terminus) exhibits biological activity primarily through binding to the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor widely expressed in gastrointestinal mucosa. Researchers value this analog for its enhanced stability compared to the native sequence while maintaining similar biological activity profiles, particularly in studies examining gastric acid secretion, gastrointestinal epithelial growth, and cancer proliferation mechanisms. [1] [2] [3]

The peptide demonstrates trophic effects on normal gastrointestinal epithelium and stimulates growth of gastric adenocarcinoma through activation of CCK-B receptors that are frequently overexpressed in this malignancy. [1] Beyond its physiological roles, [Leu15]-Gastrin I has become an important tool for investigating gastric cancer progression and potential therapeutic interventions. [1] This document provides comprehensive protocols for preparing stock solutions and implementing key experimental applications to ensure reproducible results across research studies.

Chemical and Physical Properties

Structural Characteristics

Table 1: Fundamental properties of [Leu15]-Gastrin I

Property Specification Reference
CAS Number 39024-57-2 [1] [2]
Molecular Formula C~98~H~126~N~20~O~31~ [1] [2]
Molecular Weight 2080.16 g/mol (2080.15-2080.3) [1] [2] [3]
Sequence (1-letter) Pyr-GPWLEEEEEAYGWLDF-NH~2~ [1] [2] [3]
Sequence (3-letter) Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH~2~ [1] [2] [3]
Purity ≥95% (by HPLC) [2] [3]
Appearance White to off-white solid [1]
Solubility Characteristics

Table 2: Solubility profile of [Leu15]-Gastrin I

| Solvent | Solubility | Concentration | Notes | |-------------|----------------|-------------------|-----------| | DMSO | Freely soluble | 80-100 mg/mL (38.46-48.07 mM) | Hygroscopic DMSO impacts solubility; use newly opened containers | [1] [4] | | Aqueous (basic pH) | Soluble | 5-10.53 mg/mL (2.40-5.06 mM) | Requires pH adjustment to 11 with NaOH; sonication recommended | [1] [4] | | Water | Sparingly soluble | ~5 mg/mL | Sonication improves dissolution | [4] |

Stock Solution Preparation Protocols

General Handling Precautions
  • Storage Conditions: Maintain lyophilized peptide at -20°C or below in sealed containers protected from moisture and light. [1] [2] [3]
  • Stability: Reconstituted stock solutions stored at -20°C remain stable for approximately 1 month, while -80°C storage extends stability to 6 months. [1]
  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use portions.
  • Laboratory Safety: This product is intended for research use only and not for human consumption. [1] [2]
DMSO Stock Solution Preparation

Protocol for 10 mM Stock Solution in DMSO:

  • Equipment and Reagents:

    • [Leu15]-Gastrin I lyophilized powder
    • Anhydrous DMSO (newly opened)
    • Analytical balance
    • Volumetric microtube
    • Sonicator
  • Calculation:

    • For 1 mL of 10 mM solution: Mass (mg) = 10 μmol/mL × 2.08016 mg/nmol = 20.8 mg
    • Actual mass needed may be adjusted based on peptide content (TFA salt correction)
  • Procedure:

    • a. Centrifuge the peptide vial briefly to collect powder at the bottom
    • b. Accurately weigh 20.8 mg of [Leu15]-Gastrin I
    • c. Transfer peptide to a clean 2 mL microcentrifuge tube
    • d. Add 1.0 mL of anhydrous DMSO directly to the powder
    • e. Cap the tube securely and vortex for 30 seconds
    • f. Sonicate for 5-10 minutes at room temperature until completely dissolved
    • g. Visually inspect for complete dissolution; solution should appear clear
  • Aliquoting and Storage:

    • Immediately aliquot into 10-50 μL portions in sterile microtubes
    • Label with peptide name, concentration, date, and preparer's initials
    • Store at -80°C for long-term use (1 month) or -20°C for short-term (1 month)
Aqueous Stock Solution Preparation

Protocol for 1 mg/mL Stock Solution in Basic Aqueous Buffer:

  • Equipment and Reagents:

    • [Leu15]-Gastrin I lyophilized powder
    • Ultrapure water
    • 1M NaOH solution
    • pH meter or test strips
    • Sonicator
  • Procedure:

    • a. Accurately weigh 5 mg of peptide into a 5 mL volumetric tube
    • b. Add 4 mL of ultrapure water and vortex briefly
    • c. Adjust pH to approximately 11 using 1M NaOH (typically 10-20 μL)
    • d. Sonicate for 5-10 minutes until completely dissolved
    • e. Adjust final volume to 5 mL with ultrapure water
    • f. Confirm complete dissolution and check final pH
  • Filtration:

    • For sterile applications, filter through 0.22 μm filter
    • Aliquot and store at -20°C (stable for 1 month)

Table 3: Common stock solution concentrations and preparation parameters

Target Concentration Amount for 1 mL Solvent Special Considerations
10 mM 20.8 mg DMSO Primary stock; use for further dilutions
5 mg/mL 5 mg Basic aqueous (pH 11) Ready-to-use for cellular assays
1 mg/mL 1 mg PBS or water (pH adjusted) Working concentration for many applications

Experimental Applications and Methodologies

Receptor Binding Studies

Background: [Leu15]-Gastrin I binds with high affinity to CCK-B/gastrin receptors in gastric mucosal glands and various cancer cell lines. [1] [2] This protocol describes receptor binding analysis using radioligand competition assays.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4)
    • Centrifuge at 40,000 × g for 20 minutes at 4°C
    • Wash pellet and resuspend in assay buffer
    • Determine protein concentration using Bradford assay
  • Binding Assay:

    • Incubate membrane preparation (50-100 μg protein) with fixed concentration of radiolabeled gastrin (e.g., ¹²⁵I-CCK-8) and increasing concentrations (0.1 nM - 1 μM) of [Leu15]-Gastrin I
    • Use assay buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.5% BSA
    • Incubate for 60 minutes at 25°C
    • Separate bound from free ligand by rapid filtration through GF/B filters
    • Wash filters with ice-cold buffer and measure radioactivity
  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding (determined in presence of 1 μM unlabeled gastrin)
    • Use nonlinear regression to determine IC₅₀ values
    • Convert IC₅₀ to Kᵢ using Cheng-Prusoff equation

Expected Results: [Leu15]-Gastrin I detects high concentrations of CCK-B gastrin receptors in human gastric mucosal glands with typical Kᵢ values in the nanomolar range. [1]

Cell Proliferation Assays

Background: Gastrin stimulates growth of gastric adenocarcinoma through G-protein-coupled CCK-B receptors that are overexpressed in this malignancy. [1] This protocol evaluates the trophic effects of [Leu15]-Gastrin I on gastrointestinal epithelium and cancer cells.

Methodology:

  • Cell Culture:

    • Maintain appropriate cell lines (e.g., gastric adenocarcinoma cells, colonic carcinoma DLD-1 or HT-29 cells) in recommended media with 10% FBS
    • Culture at 37°C in 5% CO₂ humidified atmosphere
  • Proliferation Assay:

    • Seed cells in 96-well plates at 5,000 cells/well in complete medium
    • After 24 hours, serum-starve cells for 24 hours to synchronize growth
    • Treat with varying concentrations (0.1-100 nM) of [Leu15]-Gastrin I in serum-free medium
    • Include control wells with serum-free medium only
    • Incubate for 48-72 hours
  • Proliferation Measurement:

    • Assess proliferation using MTT assay: Add 10 μL of 5 mg/mL MTT solution per well
    • Incubate for 4 hours at 37°C
    • Add 100 μL of solubilization solution (10% SDS in 0.01M HCl)
    • Incubate overnight and measure absorbance at 570 nm
  • Data Analysis:

    • Calculate stimulation index relative to untreated controls
    • Determine EC₅₀ using nonlinear regression

Expected Results: [Leu15]-Gastrin I demonstrates concentration-dependent proliferation stimulation in gastrin-responsive cells, with significant effects typically observed in the 1-10 nM range. [1] [5]

GastrinSignalingPathway Gastrin Gastrin CCKBReceptor CCK-B Receptor Gastrin->CCKBReceptor GProtein Gq Protein CCKBReceptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CalciumRelease Calcium Release IP3->CalciumRelease PKC Protein Kinase C (PKC) DAG->PKC CalciumRelease->PKC activates RasERK Ras-ERK Pathway PKC->RasERK EGFRTransactivation EGFR Transactivation PKC->EGFRTransactivation Proliferation Cell Proliferation RasERK->Proliferation GeneExpression Gene Expression (c-fos, c-jun) RasERK->GeneExpression EGFRTransactivation->Proliferation EGFRTransactivation->GeneExpression GeneExpression->Proliferation

Figure 1: [Leu15]-Gastrin I signaling pathway through CCK-B receptor activation. The peptide binds CCK-B receptors, activating Gq proteins that stimulate phospholipase C (PLC). PLC hydrolyzes PIP₂ to IP₃ and DAG, triggering calcium release and PKC activation. Downstream effects include Ras-ERK pathway activation, EGFR transactivation, and changes in gene expression (c-fos, c-jun), ultimately leading to cellular proliferation. [1] [2] [6]

Quality Control and Validation

Peptide Identity and Purity Verification
  • HPLC Analysis:

    • Column: C18 reversed-phase (4.6 × 250 mm)
    • Mobile Phase: Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile
    • Flow Rate: 1 mL/min
    • Detection: UV absorbance at 214 nm and 280 nm
    • Expected purity: ≥95% [2] [3]
  • Mass Spectrometry:

    • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or ESI-MS
    • Expected molecular weight: 2080.16 Da [1] [2]
Functional Assay Validation
  • Dose-Response Curves:
    • Prepare fresh dilutions from stock solutions for each experiment
    • Use at least 6 concentrations spanning 0.1 nM to 100 nM
    • Include appropriate positive and negative controls
    • Calculate EC₅₀ values; typical range: 1-10 nM for responsive cell lines

Troubleshooting Guide

Table 4: Common issues and solutions in [Leu15]-Gastrin I stock preparation and use

Problem Possible Cause Solution
Incomplete dissolution Insufficient sonication or incorrect pH Extend sonication time to 10-15 min; verify pH is ~11 for aqueous solutions
Precipitation upon dilution Rapid change in solvent composition Dilute gradually using intermediary dilution steps in the final buffer
Reduced biological activity Repeated freeze-thaw cycles Create single-use aliquots; avoid more than 2 freeze-thaw cycles
High non-specific binding Contaminated stock or degraded peptide Prepare fresh stock solution; verify peptide integrity by HPLC
Inconsistent results between experiments Variation in stock concentration Standardize weighing protocol; confirm concentration spectrophotometrically (A₂₈₀)

Storage and Stability Guidelines

  • Lyophilized Powder: Store at -20°C or below in sealed containers protected from moisture; stable for ≥2 years under these conditions [1] [2]
  • DMSO Stock Solutions (10 mM): Store at -80°C in sealed containers; stable for 6 months [1]
  • Aqueous Solutions (1 mg/mL): Store at -20°C; stable for 1 month [1]
  • Working Dilutions: Prepare fresh for each experiment; do not store diluted solutions more than 24 hours at 4°C

References

Comprehensive Application Notes and Protocols: Gastrin Stimulation in Gastric Adenocarcinoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gastrin Signaling in Gastric Adenocarcinoma

Gastric cancer remains a significant global health challenge, representing the fifth most commonly diagnosed cancer and the fourth leading cause of cancer-related mortality worldwide. [1] Among the various molecular mechanisms driving gastric carcinogenesis, the gastrin signaling pathway has emerged as a critical regulator of tumor development and progression. Gastrin, a peptide hormone primarily known for its role in gastric acid secretion, exerts trophic effects on both normal and malignant gastrointestinal tissues through its interaction with the cholecystokinin-2 receptor (CCK2R). [2] [3]

The clinical significance of gastrin signaling in gastric cancer is underscored by multiple observations: approximately 70-80% of gastric adenocarcinomas express CCK2R, and elevated serum gastrin levels (hypergastrinemia) occur in various conditions associated with increased gastric cancer risk, including chronic Helicobacter pylori infection, autoimmune gastritis, and prolonged proton pump inhibitor use. [3] [4] Research has demonstrated that gastrin mediates its effects through multiple intracellular signaling cascades, including the STK11-PRKAA2-ULK1 pathway that regulates autophagy, the Ras-Raf-MEK-ERK pathway that controls proliferation, and additional pathways influencing cell migration, survival, and chemoresistance. [2] [5]

These application notes provide researchers with a comprehensive framework for studying gastrin signaling in gastric adenocarcinoma models, including detailed protocols, standardized methodologies, and analytical approaches to facilitate reproducible investigation of this biologically and therapeutically significant pathway.

Molecular Mechanisms of Gastrin Action

Gastrin and CCK2R Biology

Gastrin exists in multiple molecular forms, with Gastrin-17 (G-17) being the predominant circulating form in humans. [3] The bioactive unit of gastrin resides in its C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2), with the C-terminal amidation being absolutely essential for biological activity. [6] Gastrin mediates its effects primarily through binding to the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor that signals through the phospholipase C-β/diacylglycerol/Ca2+/protein kinase C cascade upon activation. [3] [7]

Molecular dynamics simulations have revealed that the amide cap at the C-terminus of gastrin significantly influences binding modes to CCK2R by weakening electrostatic attractions between the peptide C-terminus and basic residues near the extracellular domain, allowing deeper penetration into the transmembrane domain of the receptor. [6] This interaction induces conformational changes in CCK2R that trigger downstream signaling. Beyond the classical signaling pathways, CCK2R activation also leads to transactivation of the epidermal growth factor receptor (EGFR) through Src and matrix metalloproteinase-mediated release of transforming growth factor-α, creating additional proliferative signals. [3]

Key Signaling Pathways Activated by Gastrin

Table 1: Major Signaling Pathways Activated by Gastrin in Gastric Adenocarcinoma

Pathway Key Components Cellular Functions Therapeutic Implications
Autophagy Induction STK11-PRKAA2-ULK1, MAP1LC3B-II, SQSTM1 Cell survival, Chemoresistance, Migration Combination with cytostatic drugs
Proliferation & Growth Ras-Raf-MEK-ERK, ERK-P65-miR23a/27a/24 Cell proliferation, Tumor growth Targetable with kinase inhibitors
Metabolic Regulation AMPKα, Ras/Raf/MEK/ERK Autophagy, Cell growth AMPKα as therapeutic target
Cell Survival EGFR transactivation, HB-EGF, Amphiregulin Apoptosis inhibition, Growth promotion CCK2R antagonists

The autophagy pathway represents one of the most significant mechanisms through which gastrin influences gastric cancer biology. Gastrin induces autophagy via activation of the STK11-PRKAA2-ULK1 signaling cascade, leading to increased conversion of MAP1LC3B-I to MAP1LC3B-II and degradation of SQSTM1/p62. [2] This pathway contributes to increased migration and cell survival in gastric adenocarcinoma cells. Furthermore, gastrin-mediated induction of autophagy partially protects cells from cisplatin-induced death, suggesting a role in chemoresistance. [2]

The ERK-P65-miR23a/27a/24 axis represents another crucial pathway regulated by gastrin. Interestingly, this pathway appears to have tumor-suppressive properties in gastric cancer, with decreased activation associated with poor prognosis. [8] Gastrin administration has been shown to activate this axis, leading to inhibition of gastric cancer proliferation in poorly-differentiated models. [8] This contrasts with the more classical Ras-Raf-MEK-ERK pathway which typically promotes proliferation and has been demonstrated to be activated by gastrin in certain gastric cancer contexts. [5]

G cluster_0 Immediate Signaling cluster_1 Downstream Pathways cluster_2 Cellular Outcomes Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R PLCβ PLC-β CCK2R->PLCβ Autophagy STK11-PRKAA2-ULK1 Autophagy Pathway CCK2R->Autophagy Proliferation Ras-Raf-MEK-ERK Proliferation Pathway CCK2R->Proliferation ERK_P65 ERK-P65-miR23a/27a/24 Axis CCK2R->ERK_P65 EGFR EGFR Transactivation CCK2R->EGFR Src/MMP Pathways Key Signaling Pathways DAG DAG/IP3 PLCβ->DAG Ca2 Ca²⁺ PLCβ->Ca2 PKC PKC DAG->PKC Survival Cell Survival Autophagy->Survival Migration Migration Autophagy->Migration Chemoresistance Chemoresistance Autophagy->Chemoresistance ProliferationOut Proliferation Proliferation->ProliferationOut ERK_P65->ProliferationOut Context-dependent

Figure 1: Gastrin-activated signaling networks in gastric adenocarcinoma. Gastrin binding to CCK2R triggers multiple downstream pathways through immediate signaling effectors (red) and downstream pathways (green) that collectively influence key cellular outcomes (red).

Experimental Models for Studying Gastrin in Gastric Cancer

In Vitro Model Systems

Table 2: Cell Line Models for Gastrin Signaling Research

Cell Line Characteristics CCK2R Expression Recommended Applications
AGS-GR Human gastric adenocarcinoma, stably transfected with CCK2R High (engineered) Autophagy studies, Migration assays, Signaling pathway analysis
MKN45 Human gastric adenocarcinoma Endogenous Gastrin response studies, Drug testing
SGC7901 Poorly-differentiated gastric adenocarcinoma Endogenous Proliferation assays, Xenograft studies, ERK-P65 axis
MGC-803 Poorly-differentiated gastric adenocarcinoma Endogenous Autophagy studies, AMPKα/Ras pathway analysis

For in vitro studies of gastrin signaling, several well-characterized cell lines are available. The AGS-GR cell line, created by stably transfecting AGS gastric adenocarcinoma cells with CCK2R, provides a robust model for investigating gastrin-specific signaling without confounding endogenous receptor expression. [2] These cells respond to gastrin stimulation with increased autophagy, enhanced migration, and improved survival under stress conditions. [2] The MKN45 cell line endogenously expresses CCK2R and serves as a valuable model for studying physiological responses to gastrin stimulation. [2]

For research focusing on poorly-differentiated gastric cancer (PGC), the SGC7901 and MGC-803 cell lines are particularly appropriate. These models have been used to demonstrate that gastrin can inhibit proliferation through activation of the ERK-P65-miR23a/27a/24 axis, highlighting the context-dependent effects of gastrin signaling in different molecular subtypes of gastric cancer. [5] [8] Standard maintenance of these cell lines typically involves culture in DMEM or RPMI-1640 media supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. [2] [5]

In Vivo Model Systems

Multiple in vivo approaches exist for investigating gastrin function in gastric cancer. Xenograft models established by subcutaneous injection of SGC7901 or MGC-803 cells into immunodeficient mice provide a straightforward system for evaluating gastrin's effects on tumor growth and testing therapeutic interventions. [5] [8] These models have demonstrated that gastrin administration can inhibit tumor growth in certain contexts, while others show gastrin promoting tumor progression through alternative mechanisms. [8]

For more translationally relevant systems, patient-derived xenograft (PDX) models offer significant advantages by maintaining the original tumor's histopathological and genetic characteristics. [8] Additionally, genetically engineered mouse models (GEMMs) have been developed that faithfully reproduce the spectrum of human gastric cancer subtypes with features of metastatic disease. [1] These systems are particularly valuable for studying gastrin's role in the multistep progression of gastric carcinogenesis, recapitulating the Correa cascade from chronic gastritis through metaplasia to dysplasia and invasive carcinoma. [1]

Therapeutic Targeting of Gastrin Signaling

CCK2R-Targeted Approaches

Several strategies have been developed to therapeutically target gastrin signaling in gastric adenocarcinoma. CCK2R antagonists represent the most direct approach, with compounds such as YM022 and proglumide demonstrating efficacy in blocking gastrin-mediated signaling in preclinical models. [2] [5] These antagonists competitively inhibit gastrin binding to CCK2R, preventing downstream pathway activation and resulting in reduced proliferation and increased sensitivity to chemotherapeutic agents. [2]

The G17DT immunogen represents an alternative approach that involves active immunization against gastrin. G17DT consists of the nine N-terminal amino acids of G-17 linked to diphtheria toxoid as an immunogenic carrier. [9] This vaccine generates neutralizing antibodies directed against both amidated and glycine-extended forms of gastrin-17. Phase II clinical trials in gastric carcinoma patients demonstrated that G17DT immunization is well-tolerated and generates a specific antibody response in a majority of treated patients, with those mounting an adequate response showing potential improvements in survival. [9]

Combination Therapies

Given the role of gastrin-induced autophagy in chemoresistance, combination approaches targeting both gastrin signaling and conventional chemotherapy represent a promising therapeutic strategy. Preclinical studies demonstrate that inhibition of gastrin signaling through CCK2R antagonists or autophagy inhibitors enhances the efficacy of cisplatin in gastric cancer models. [2] Similarly, gastrin immunization with G17DT has shown additive effects with standard chemotherapy in xenograft models. [9]

The context-dependent nature of gastrin signaling in gastric cancer - with both tumor-promoting and tumor-suppressing effects reported - highlights the importance of patient stratification strategies for therapies targeting this pathway. [8] Assessment of CCK2R expression status, tumor differentiation state, and activation status of downstream pathways may help identify patient populations most likely to benefit from gastrin-targeted interventions.

Research Protocols

Protocol 1: Gastrin-Induced Autophagy Analysis

Objective: To evaluate gastrin-mediated induction of autophagy in gastric adenocarcinoma cells through analysis of autophagy markers and signaling pathway activation.

Materials:

  • Gastrin (G-17) working solution: 10 nM in serum-free medium [2]
  • Bafilomycin A1: 100 nM (positive control for autophagy inhibition) [2]
  • Cell lines: AGS-GR or MKN45 gastric adenocarcinoma cells
  • Antibodies: MAP1LC3B, SQSTM1/p62, ULK1, p-ULK1(Ser317), p-ULK1(Ser555), p-ULK1(Ser757) [2]

Procedure:

  • Culture cells in appropriate medium until 70-80% confluence
  • Serum-starve cells for 12 hours to minimize basal signaling
  • Pre-treat with Bafilomycin A1 (100 nM) for 1 hour if measuring autophagic flux
  • Stimulate with 10 nM Gastrin (G-17) for 4 hours
  • Harvest cells in urea lysis buffer (8 M urea, 0.50% Triton-X 100, 0.1 M DTT) with protease and phosphatase inhibitors
  • Perform immunoblotting with 35 μg total protein to avoid signal saturation
  • Probe with primary antibodies against MAP1LC3B (1:1000) and SQSTM1/p62 (1:1000)
  • Assess phosphorylation of ULK1 at Ser317, Ser555 (activation sites) and Ser757 (inhibition site)
  • Quantify band intensity using appropriate imaging software

Expected Results: Gastrin stimulation should increase MAP1LC3B-II formation and decrease SQSTM1/p62 levels, indicating autophagy induction. Phosphorylation of ULK1 at Ser317 and Ser555 should increase while Ser757 phosphorylation decreases. [2]

Protocol 2: Gastrin-Mediated Migration Assay

Objective: To quantify gastrin-enhanced cell migration using the xCELLigence real-time cell analysis system.

Materials:

  • xCELLigence RTCA DP instrument
  • CIM-16 well plates
  • Gastrin (G-17): 10 nM in serum-free medium
  • CCK2R antagonist: YM022 (1 μM) for inhibition controls

Procedure:

  • Place CIM-16 well plates in the xCELLigence instrument for background measurement
  • Prepare cell suspension (e.g., AGS-GR cells) in serum-free medium at 5×10^4 cells/mL
  • Add 100 μL cell suspension to upper chamber
  • Add 160 μL serum-free medium with or without 10 nM Gastrin to lower chamber
  • For inhibition controls, pre-treat cells with 1 μM YM022 for 30 minutes
  • Monitor cell migration every 15 minutes for 24-48 hours
  • Analyze data using RTCA Software to calculate Cell Index values

Expected Results: Gastrin stimulation should significantly increase migration rate compared to unstimulated controls, an effect that should be blocked by CCK2R antagonist pre-treatment. [2]

Protocol 3: Gastrin Chemoresistance Modulation Assay

Objective: To evaluate the protective effect of gastrin against cisplatin-induced cell death and test inhibition strategies.

Materials:

  • Gastrin (G-17): 10 nM
  • Cisplatin: 10-50 μM (dose range-finding needed)
  • Autophagy inhibitors: Hydroxychloroquine (10 μM) or 3-MA (5 mM)
  • Cell viability assay: MTT reagent

Procedure:

  • Seed cells in 96-well plates at 6×10^3 cells/well
  • After 24 hours, pre-treat with gastrin (10 nM) for 2 hours
  • Add cisplatin at varying concentrations (10-50 μM) with maintained gastrin presence
  • Include conditions with autophagy inhibitors
  • Incubate for 48-72 hours
  • Add MTT reagent (5 mg/mL) and incubate for 4 hours
  • Measure absorbance at 470 nm using a spectrophotometer
  • Calculate cell viability relative to untreated controls

Expected Results: Gastrin pre-treatment should partially protect cells from cisplatin-induced death, while combination with autophagy inhibitors should reverse this protective effect. [2] [5]

G cluster_0 Analysis Options cluster_1 Key Findings Start Experimental Setup CellPrep Cell Preparation (70-80% confluence) Start->CellPrep SerumStarv Serum Starvation (12 hours) CellPrep->SerumStarv Treatment Treatment Application Gastrin: 10 nM Inhibitors: as needed SerumStarv->Treatment Incubation Incubation (4-48 hours depending on assay) Treatment->Incubation Analysis Analysis Method Incubation->Analysis WB Western Blot Autophagy markers Signaling phosphorylation Analysis->WB Migration Migration Assay xCELLigence system 24-48 hour monitoring Analysis->Migration Viability Viability Assay MTT measurement 470 nm absorbance Analysis->Viability QPCR qRT-PCR miRNA expression Target gene validation Analysis->QPCR Autophagy ↑ MAP1LC3B-II ↓ SQSTM1/p62 ↑ ULK1 phosphorylation WB->Autophagy Mig ↑ Cell migration CCK2R antagonist reversible Migration->Mig Resist ↑ Chemoresistance Autophagy inhibitor reversible Viability->Resist Prolif Context-dependent proliferation ↑ in some models, ↓ in others QPCR->Prolif Results Expected Outcomes

Figure 2: Experimental workflow for gastrin stimulation studies. The diagram outlines key steps from cell preparation through various analysis methods and expected outcomes for different types of gastrin signaling investigations.

Conclusion and Research Perspectives

The investigation of gastrin signaling in gastric adenocarcinoma continues to reveal complex, context-dependent functions that influence tumor behavior through multiple molecular pathways. The experimental approaches outlined in these application notes provide standardized methodologies for exploring this biologically and clinically significant signaling axis. As research advances, several emerging areas deserve particular attention: the development of more selective CCK2R modulators, the identification of biomarkers to predict response to gastrin-targeted therapies, and a more comprehensive understanding of how gastrin signaling interacts with the tumor microenvironment.

The dual nature of gastrin signaling - acting as both a promoter and inhibitor of tumor growth in different contexts - highlights the need for careful model selection and thorough mechanistic investigation. Future research directions should include the integration of single-cell RNA sequencing with existing experimental models to elucidate gastrin's effects on different cell populations within tumors, the development of organoid models that maintain native tumor architecture, and detailed investigation of interactions between gastrin signaling and other oncogenic pathways. [1] These approaches will help realize the potential of gastrin signaling as a therapeutic target in gastric adenocarcinoma, potentially leading to more effective treatment strategies for this challenging malignancy.

References

Comprehensive Application Notes and Protocols for CCK2 Receptor Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Gastrin/CCK2 Receptor System

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a class A G-protein-coupled receptor (GPCR) that is a key target for molecular imaging and targeted radionuclide therapy. CCK2R is overexpressed in several human tumors, including medullary thyroid carcinoma (92% incidence), small cell lung cancer, and some gastrointestinal stromal tumors and astrocytomas [1] [2]. The receptor naturally binds the peptide hormones gastrin and cholecystokinin, which share a common C-terminal pentapeptide amide sequence (-Gly-Trp-Met-Asp-Phe-NH2) that constitutes the minimal pharmacophore required for receptor activation [3] [4]. CCK2R signaling mediates crucial cellular processes including proliferation, apoptosis, and differentiation through multiple pathways, most notably the phosphatidylinositol-calcium second messenger system and protein kinase C (PKC)-dependent activation of protein kinase D (PKD) [5] [6].

CCK2 Receptor Binding Assays: Protocols and Methodologies

Competition Binding Assay Protocol

This protocol describes a standard method for determining the binding affinity of novel compounds for CCK2R using radioligand competition in CCK2R-expressing cells [7] [8].

Materials and Reagents:

  • Cell line: A431 human epidermoid carcinoma cells stably transfected with human CCK2R (A431-CCK2R(+))
  • Radioligand: [¹¹¹In]In-CP04 or [⁹⁰Y]Y-CP04 (2.05 GBq/μmol)
  • Test compounds: Unlabeled peptides or small molecules for screening
  • Buffer: Dulbecco's Modified Eagle Medium (DMEM) or phosphate-buffered saline (PBS)
  • Equipment: Gamma counter, cell culture incubator, 12-well cell culture plates

Procedure:

  • Cell Preparation: Plate A431-CCK2R(+) cells at a density of 0.5 million cells per well in 12-well plates and culture overnight.
  • Competition Setup: Add a fixed concentration of radioligand (0.24 pmol per well) to cells simultaneously with increasing concentrations (10⁻⁶ to 10⁻¹³ M) of the test compound.
  • Incubation: Incubate cells for 1 hour at 37°C in a humidified 5% CO₂ incubator.
  • Washing: Remove the medium and wash cells gently with ice-cold PBS to remove unbound radioactivity.
  • Lysis and Measurement: Lyse cells with 1M NaOH, collect the lysate, and measure cell-associated radioactivity using a gamma counter.
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis in GraphPad Prism or similar software.
Saturation Binding for Receptor Affinity Determination

This protocol determines the dissociation constant (Kd) and maximum binding capacity (Bmax) of radiolabeled ligands for CCK2R.

Procedure:

  • Cell Preparation: Plate A431-CCK2R(+) cells as described in section 2.1.
  • Saturation Binding: Incubate cells with increasing concentrations of radioligand (0.01-10 nM) in the presence (non-specific binding) or absence (total binding) of excess unlabeled competitor (1 μM native gastrin).
  • Incubation and Washing: Follow steps 3-5 from the competition binding protocol.
  • Calculation: Determine Kd and Bmax values by nonlinear regression analysis of the saturation binding curve.

Table 1: Binding Affinities of Selected CCK2R-Targeting Compounds

Compound IC₅₀ (nM) Kd (nM) Receptor Type Reference
CP04 Not reported Not reported Human CCK2R [7]
MGD5 (dimeric) 1.0 0.7 Human CCK2R [8]
APH070 (monomeric) 5.6 2.9 Human CCK2R [8]
FB-MG11 0.20 Not reported Human CCK2R [2]
FNic-MG11 0.74 Not reported Human CCK2R [2]
FP-MG11 1.80 Not reported Human CCK2R [2]

Cellular Uptake and Internalization Assays

Internalization Protocol

This protocol measures the internalization capacity of radiolabeled CCK2R ligands, a crucial property for therapeutic applications [7].

Procedure:

  • Cell Preparation: Plate A431-CCK2R(+) cells in 6-well plates (1 million cells per well) 24 hours before the experiment.
  • Labeling: Add approximately 100,000 cpm of radiolabeled compound (e.g., [⁶⁸Ga]Ga-CP04 or [¹⁷⁷Lu]Lu-CP04) to each well.
  • Incubation: Incubate cells for 1 hour at 37°C.
  • Acid Wash: Remove medium and wash cells with cold glycine buffer (pH 2.5-3.0) to remove surface-bound radioactivity.
  • Lysis: Lyse cells with 1M NaOH and collect lysate.
  • Measurement: Measure radioactivity in both acid wash (surface-bound) and lysate (internalized) fractions using a gamma counter.
  • Calculation: Calculate specific internalization by subtracting values obtained in CCK2R-negative control cells (A431-CCK2R(-)).

Table 2: Internalization and Cellular Uptake Properties of CCK2R Ligands

Compound Cellular Uptake Internalization Tumor Uptake In Vivo (%ID/g) Reference
[¹¹¹In]In-CP04 Not reported Not reported ~9% ID/g (4h p.i.) [1]
[¹¹¹In]In-DOTA-MG11 Not reported Not reported <2% ID/g (4h p.i.) [1]
[¹¹¹In]In-DOTA-MG11 + PA Not reported Not reported ~16% ID/g (4h p.i.) [1]
INER-PP-F11N 27% higher than PP-F11N 11% higher than PP-F11N Significantly higher than PP-F11N [6]
¹¹¹In-MGD5 (dimeric) Not reported 2× monomer ~6× monomer [8]

Key Signaling Pathways Downstream of CCK2 Receptor Activation

The following diagram illustrates the primary signaling pathways mediated by CCK2 receptor activation:

G cluster0 CCK2R-Mediated Signaling Pathway Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R Binding Gq Gq CCK2R->Gq Activation CCK2R->Gq PLC PLC Gq->PLC Stimulates Gq->PLC DAG DAG PLC->DAG Produces PLC->DAG IP3 IP3 PLC->IP3 Produces PLC->IP3 PKC PKC DAG->PKC Activates DAG->PKC Ca2 Ca2 IP3->Ca2 Releases IP3->Ca2 PKD PKD PKC->PKD Phosphorylates PKC->PKD ERK ERK PKD->ERK Activates PKD->ERK CellularResponse CellularResponse Ca2->CellularResponse Signals Ca2->CellularResponse ERK->CellularResponse Induces ERK->CellularResponse

CCK2 receptor activation initiates multiple signaling cascades that regulate fundamental cellular processes. As illustrated above, the primary pathway involves:

  • Gq Protein Activation: Ligand-bound CCK2R activates Gq proteins, which stimulate phospholipase C (PLC) [6].
  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate diacylglycerol (DAG) and inositol trisphosphate (IP₃) [5].
  • Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering release of calcium stores and increasing intracellular Ca²⁺ levels [3].
  • Kinase Activation: DAG activates protein kinase C (PKC), which phosphorylates and activates protein kinase D (PKD) [5].
  • ERK Signaling: The PKC/PKD cascade ultimately activates extracellular signal-regulated kinase (ERK), which translocates to the nucleus and regulates gene expression related to proliferation and differentiation [9].

This signaling cascade has been demonstrated to mediate biological effects such as ECL cell hyperplasia under conditions of hypergastrinemia, which can be blocked by MEK inhibitors such as U0126 [9].

Advanced Experimental Models and Applications

Hypergastrinemia Models for ECL Cell Expansion Studies

The role of CCK2R signaling in cell proliferation can be studied using in vivo hypergastrinemia models [9].

Protocol:

  • Animal Models: Use Cck2r-CreERT2 or Hdc-CreERT2 mice crossed with Rosa26Sor-tdTomato reporter mice.
  • Hypergastrinemia Induction: Employ either gastrin infusion (2.5 μg/h via osmotic minipump) or omeprazole treatment (400 μmol/L in drinking water) for 2-4 weeks.
  • Tissue Analysis: Analyze gastric corpus tissues for ECL cell expansion using fluorescence imaging and immunohistochemistry.
  • Pathway Inhibition: Treat with MEK inhibitor U0126 to confirm ERK pathway dependence.
Bimolecular Fluorescence Complementation (BiFC) for Receptor Trafficking

BiFC is valuable for studying CCK2R internalization and heterodimerization with other receptors [10].

Protocol:

  • Construct Design: Create CCK2R and MOP receptors tagged with non-fluorescent halves of yellow fluorescent protein (YN and YC).
  • Cell Line Generation: Establish CHO cell lines stably expressing both complementarily tagged receptors.
  • Ligand Treatment: Expose cells to monovalent or bivalent ligands for 30 minutes at 37°C.
  • Fluorescence Visualization: Monitor YFP fluorescence reconstitution indicating receptor-receptor proximity.
  • Internalization Assessment: Track fluorescent complexes into endocytic compartments over time.

Troubleshooting and Technical Considerations

  • Metabolic Stability: For in vivo applications, co-injection with the neutral endopeptidase inhibitor phosphoramidon (300 μg) significantly enhances metabolic stability and tumor uptake of susceptible peptides [1].
  • Nonspecific Binding: Always include appropriate control cell lines (e.g., A431-CCK2R(-)) to account for nonspecific binding in cellular assays.
  • Divalent Ligands: Dimerization of gastrin analogs through appropriate linkers (16-22 atom spacers) can enhance binding affinity and internalization rates compared to monomeric compounds [8].
  • Radiochemical Stability: Ensure proper chelator-metal combinations (DOTA for ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) and validate radiochemical purity >95% before biological experiments [7] [6].

Conclusion

These application notes provide comprehensive methodologies for evaluating CCK2 receptor binding, signaling, and functional responses. The protocols have been validated in multiple experimental systems and are suitable for drug screening, mechanism of action studies, and development of targeted radiopharmaceuticals. The tabulated quantitative data enables direct comparison of novel compounds against established reference ligands.

References

Comprehensive Application Notes and Protocols for [Leu15]-Gastrin I in Gastrointestinal Research and Cancer Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to [Leu15]-Gastrin I

[Leu15]-Gastrin I (human) is a biologically significant peptide hormone variant where the 15th amino acid residue is substituted with leucine, maintaining similar physiological functions to native Gastrin I while offering potentially enhanced stability for research applications. This 16-amino acid peptide is primarily synthesized in the G cells of the stomach antrum and plays crucial roles in regulating gastric acid secretion and gastrointestinal mucosal growth. The peptide's molecular structure follows the sequence: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂, with a molecular weight of approximately 2080.16 g/mol and CAS registry number 39024-57-2 [1] [2] [3].

Research indicates that [Leu15]-Gastrin I exerts its biological effects primarily through activation of the cholecystokinin-B receptor (CCK-BR), a G-protein-coupled receptor that is overexpressed in certain malignancies, particularly gastric adenocarcinoma [1]. This receptor activation triggers multiple intracellular signaling pathways, making this peptide an invaluable tool for investigating gastrointestinal physiology and cancer mechanisms. The peptide is supplied as a white to off-white lyophilized powder with typical purity ≥95% [4], requiring specific handling and reconstitution protocols to maintain stability and bioactivity throughout experiments.

Key Research Applications

Mechanistic Studies in Gastrointestinal Biology
  • Gastric Acid Secretion Regulation: [Leu15]-Gastrin I serves as a potent stimulator of gastric acid secretion from parietal cells through its action on CCK-B receptors. This application is particularly valuable in physiological studies examining the regulation of digestive processes and the development of acid-related gastrointestinal disorders [2].

  • Epithelial Growth and Differentiation: The peptide demonstrates trophic effects on normal gastrointestinal epithelium, promoting growth and maintenance of the digestive tract mucosa. Researchers utilize this property to investigate mucosal repair mechanisms and regenerative processes in model systems [1] [2].

  • Receptor-Ligand Interactions: With its ability to regulate cholecystokinin binding to mucosal membranes [3], [Leu15]-Gastrin I provides a crucial tool for characterizing receptor binding kinetics and specificity, helping to elucidate the molecular basis of gastrin signaling.

Cancer Research and Therapeutic Applications
  • Gastric Cancer Proliferation Studies: [Leu15]-Gastrin I stimulates the growth of gastric adenocarcinoma through G-protein-coupled receptors overexpressed in this malignancy. This makes it valuable for studying autocrine and paracrine growth mechanisms in cancer development and progression [1] [2].

  • Signal Transduction Analysis: The peptide activates multiple intracellular signaling pathways including phospholipase C, protein kinase C, calcium mobilization, Ras-ERK, and EGFR transactivation [2], allowing researchers to map the complex signaling networks that drive cellular proliferation and survival in cancer models.

  • Therapeutic Target Validation: As gastrin and its receptors are overexpressed in epithelial tumors [2], [Leu15]-Gastrin I enables the investigation of novel therapeutic approaches targeting the gastrin-CCK-B receptor axis in gastrointestinal cancers.

Table 1: Key Research Applications of [Leu15]-Gastrin I

Application Area Specific Use Experimental Model Key Findings
Gastric Physiology Gastric acid secretion studies Isolated parietal cells, gastric glands Stimulates acid secretion via CCK-B receptor activation [2]
Mucosal Biology Epithelial growth and maintenance Gastrointestinal mucosal models Trophic effects on normal GI epithelium [1]
Cancer Research Gastric adenocarcinoma proliferation Cancer cell lines, xenograft models Promotes growth through CCK-B/CCK-BR receptors overexpressed in malignancies [1] [2]
Receptor Studies CCK-B receptor characterization Membrane preparations, cell-based assays Identified high concentrations of CCK-B gastrin receptors in human gastric mucosal glands [1]
Additional Research Applications
  • Receptor Distribution Mapping: [Leu15]-Gastrin I has been employed to detect high concentrations of CCK-B gastrin receptors in human gastric mucosal glands, facilitating the understanding of receptor localization and density in normal and diseased tissues [1].

  • Drug Discovery Platforms: The peptide serves as a key reagent in screening assays designed to identify therapeutic antagonists that block gastrin-mediated signaling pathways, with potential applications in treating acid-related disorders and gastrin-responsive cancers [1] [2].

  • Synthetic Methodology Development: The efficient synthesis of [Leu15]-Gastrin I using 2-chlorotrityl resin solid phase synthesis [5] has established this peptide as a model system for developing improved peptide synthesis and purification techniques.

Experimental Protocols

Peptide Handling and Storage Guidelines

Storage Conditions:

  • Store lyophilized peptide at -20°C or below in a sealed container away from moisture and light [1] [3]
  • For long-term storage, maintain at -80°C where the peptide remains stable for up to 2 years [1]
  • After reconstitution, aliquot and store at -80°C for 6 months or -20°C for 1 month [1]

Reconstitution Methods:

  • DMSO Solution: Reconstitute to 100 mg/mL (48.07 mM) using freshly opened, hygroscopic DMSO [1]
  • Aqueous Solution: Dissolve in pure water at 10.53 mg/mL (5.06 mM) with pH adjustment to 11 using NaOH [1]
  • Alternative Aqueous Formulation: Prepare at 5 mg/mL (2.40 mM) with sonication [3]
  • For cell culture applications, sterile filtering through a 0.22 μm filter is recommended after dissolution [1]

Table 2: Solubility and Storage Properties of [Leu15]-Gastrin I

Parameter Condition 1 Condition 2 Condition 3
Solvent DMSO Water (pH 11) Water/DMSO Mix
Concentration 100 mg/mL (48.07 mM) [1] 10.53 mg/mL (5.06 mM) [1] 5 mg/mL (2.40 mM) [3]
Preparation Direct dissolution, may require ultrasonic assistance Adjust pH with NaOH, sonicate Sonicate thoroughly
Storage Stability -80°C for 6 months, -20°C for 1 month [1] -80°C for 6 months, -20°C for 1 month [1] -80°C for 1 year [3]
Cellular Assay Protocols

CCK-B Receptor Binding Studies:

  • Prepare membrane fractions from human gastric mucosal glands or appropriate cell lines expressing CCK-B receptors [1]
  • Incubate with varying concentrations of [Leu15]-Gastrin I (typically 0.1-100 nM) in appropriate binding buffer
  • Separate bound and free ligand using vacuum filtration through GF/B filters
  • Quantify receptor binding using radioligand displacement or fluorescence-based detection methods
  • Analyze data to determine binding affinity (Kd) and receptor density (Bmax)

Proliferation Assays:

  • Plate gastric cancer cells (e.g., AGS, MKN45) expressing CCK-B receptors in 96-well plates
  • Serum-starve cells for 24 hours to synchronize growth
  • Treat with [Leu15]-Gastrin I across a concentration range (0.1-100 nM) for 24-72 hours [1] [2]
  • Assess proliferation using MTT, XTT, or BrdU incorporation methods
  • Include CCK-B receptor antagonists as negative controls to confirm specificity

Signal Transduction Analysis:

  • Stimulate serum-starved cells with [Leu15]-Gastrin I for various time points (0-60 minutes)
  • Extract proteins and analyze signaling pathway activation through:
    • Western blotting for phosphorylated ERK, PKC substrates
    • Calcium imaging to detect intracellular calcium mobilization [2]
    • Immunofluorescence for receptor internalization studies
In Vitro Experimental Protocols

Gastric Gland Isolation and Stimulation:

  • Isolate human gastric mucosal glands using collagenase digestion and density centrifugation [1]
  • Pre-incubate glands in appropriate physiological buffer
  • Stimulate with [Leu15]-Gastrin I across physiological and supraphysiological concentrations (0.1-100 nM)
  • Measure acid secretion using aminopyrine accumulation or pH-sensitive fluorescent dyes
  • Assess receptor localization through immunohistochemistry or autoradiography

Dose-Response Characterization:

  • Utilize a minimum of 8-10 concentration points in triplicate for accurate EC50 determination
  • Include appropriate controls: vehicle alone, maximal stimulation, receptor blockade
  • Incubation times typically range from 15 minutes (immediate signaling) to 72 hours (proliferation)
  • For transcriptional studies, extend treatments to 4-24 hours to assess gene expression changes

Signaling Pathways and Mechanisms

The biological effects of [Leu15]-Gastrin I are mediated through its interaction with the cholecystokinin-B receptor (CCK-BR), a G-protein-coupled receptor that activates multiple downstream signaling cascades. Understanding these molecular mechanisms is essential for proper experimental design and interpretation of results.

gastrin_signaling cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nuclear Effects Gastrin [Leu15]-Gastrin I Extracellular CCKBR CCK-B Receptor (CCK-BR) Gastrin->CCKBR Binding Gq Gq Protein CCKBR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces CaRelease Calcium Release IP3->CaRelease Signals PKC Protein Kinase C (PKC) DAG->PKC Activates AcidSecretion Gastric Acid Secretion CaRelease->AcidSecretion Stimulates ERK ERK Pathway PKC->ERK Activates EGFR EGFR Transactivation PKC->EGFR Transactivates Proliferation Cellular Proliferation & Survival ERK->Proliferation Promotes EGFR->Proliferation Promotes

Diagram 1: [Leu15]-Gastrin I Signaling Pathways. This diagram illustrates the major molecular mechanisms activated by [Leu15]-Gastrin I through the CCK-B receptor, including calcium mobilization, PKC activation, and downstream pathways regulating cellular responses [1] [2].

The signaling cascade begins with ligand-receptor binding at the cell surface, where [Leu15]-Gastrin I activates the CCK-B receptor, inducing a conformational change that triggers the exchange of GDP for GTP on the associated Gq protein [2]. The activated Gq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing calcium mobilization from intracellular stores, while DAG activates protein kinase C (PKC) isoforms [2].

These initial signaling events diverge into multiple pathways that mediate the diverse biological effects of [Leu15]-Gastrin I:

  • The calcium signaling branch directly stimulates gastric acid secretion from parietal cells through activation of proton pumps [2]
  • The PKC activation branch leads to transactivation of the epidermal growth factor receptor (EGFR) and stimulation of the Ras-ERK pathway, promoting gene expression changes that drive cellular proliferation and survival [2]
  • In cancer models, these pathways are constitutively active or amplified, creating a growth advantage for malignant cells that overexpress both gastrin and its receptor [1]

Technical Specifications and Data Analysis

Physical and Chemical Properties

Table 3: Comprehensive Technical Specifications of [Leu15]-Gastrin I

Parameter Specification Reference
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁ [1] [2] [3]
Molecular Weight 2080.16 g/mol [1] [3]
CAS Registry Number 39024-57-2 [1] [2] [3]
Amino Acid Sequence Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [1] [2] [4]
Sequence Short Notation Pyr-GPWLEEEEEAYGWLDF-NH₂ [1] [2]
Purity (HPLC) Typically ≥95% [2] [4]
Physical Form White to off-white lyophilized powder [1] [4]
Predicted Density 1.400 g/cm³ [3]
Experimental Optimization and Troubleshooting

Optimal Concentration Ranges:

  • Receptor binding studies: 0.1-100 nM [1]
  • Proliferation assays: 1-50 nM [1] [2]
  • Signal transduction analysis: 10-100 nM for 5-30 minute treatments [2]
  • Gene expression studies: 10-50 nM for 4-24 hour treatments

Common Technical Issues and Solutions:

  • Poor Solubility: Use freshly opened DMSO, adjust pH to 11 for aqueous solutions, or employ brief sonication [1] [3]
  • Loss of Bioactivity: Avoid repeated freeze-thaw cycles by preparing single-use aliquots, maintain proper storage conditions [1]
  • Non-specific Effects: Include receptor antagonist controls (e.g., CCK-B receptor blockers) to confirm specificity [1] [2]
  • High Background in Binding Assays: Optimize washing stringency, include excess cold competitor to define non-specific binding

Data Interpretation Guidelines:

  • Account for potential autocrine effects in cancer cell lines that may express both gastrin and its receptor
  • Consider cell density and passage number as these can influence receptor expression and response magnitude
  • In vivo applications require consideration of peptide degradation kinetics and bioavailability

Visualized Experimental Workflow

The experimental workflow for investigating [Leu15]-Gastrin I mechanisms encompasses peptide preparation, cell treatment, response measurement, and data analysis stages, as visualized in the following diagram:

experimental_workflow cluster_prep Preparation Phase cluster_experimental Experimental Phase cluster_analysis Analysis Phase Start Peptide Reconstitution (DMSO or aqueous buffer) Storage Aliquot & Storage (-80°C for stability) Start->Storage Lyophilized powder resuspended CellPrep Cell Preparation (Serum starvation if needed) Storage->CellPrep Thaw aliquot on ice Treatment Peptide Treatment (0.1-100 nM, time course) CellPrep->Treatment Cells seeded at appropriate density Assay Assay Implementation (Binding, signaling, proliferation) Treatment->Assay Stimulation period completed Analysis Data Analysis (Dose-response, statistical tests) Assay->Analysis Raw data collected Interpretation Result Interpretation (Pathway analysis, mechanism) Analysis->Interpretation Significant effects identified

Diagram 2: Experimental Workflow for [Leu15]-Gastrin I Studies. This diagram outlines the key steps in designing and executing experiments with [Leu15]-Gastrin I, from proper peptide preparation through data interpretation [1] [2].

Safety and Regulatory Considerations

Research Use Classification:

  • [Leu15]-Gastrin I is explicitly categorized "For research use only" and is not intended for diagnostic or therapeutic applications in humans [1] [2]
  • The product is not for human use and should be handled exclusively by trained laboratory personnel [2]

Controlled Substance Status:

  • In some regions, this peptide may be classified as a controlled substance with restrictions on sale and distribution [1]
  • Researchers should verify local regulations governing possession and use of bioactive peptides before procurement

Handling Precautions:

  • Use appropriate personal protective equipment including gloves, lab coat, and safety glasses
  • Avoid direct contact with skin and eyes, and do not ingest or inhale the material
  • Work in a certified fume hood when handling the powder form to prevent aerosolization
  • Decontaminate work surfaces and equipment after use

Conclusion

[Leu15]-Gastrin I serves as a versatile research tool for investigating gastrointestinal physiology and cancer mechanisms through its action on the CCK-B receptor. Its well-characterized signaling pathways and trophic effects on gastrointestinal epithelium make it particularly valuable for studies of mucosal growth, differentiation, and malignant transformation. The detailed protocols and application notes provided in this document provide researchers with a comprehensive framework for incorporating this peptide into their experimental designs, from basic mechanistic studies to drug discovery applications. Proper attention to handling, storage, and reconstitution parameters ensures reliable and reproducible results across different laboratory settings.

References

Comprehensive Application Notes and Protocols for Gastrin Receptor Affinity Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gastrin Receptors and Ligand Interactions

Gastrin receptors, specifically the cholecystokinin B receptor (CCKBR), belong to the G-protein coupled receptor (GPCR) family and play crucial roles in gastric acid secretion, cell proliferation, and metabolic processes. The affinity of ligands for these receptors determines their biological potency and therapeutic potential, making accurate measurement of binding parameters essential for pharmaceutical development. CCKBR exhibits high affinity for gastrin and its carboxyl-amidated analogues, while the related cholecystokinin A receptor (CCKAR) has negligible affinity for gastrin, instead preferring cholecystokinin forms. This specificity creates important distinctions in receptor-ligand interactions that must be carefully characterized during drug development efforts.

Receptor affinity measurement relies on principles of receptor-ligand binding kinetics and utilizes specialized experimental approaches to quantify interaction strength. The dissociation constant (Kd) serves as the fundamental parameter describing affinity, with lower values indicating tighter binding. Additional factors including species-dependent variations, receptor isoforms, and post-translational modifications of ligands significantly influence binding characteristics. For instance, tyrosine sulphation of gastrin17 increases its affinity for the CCK2 receptor approximately 50-fold, while phosphorylation has minimal effect on receptor binding despite altering metal ion affinity [1]. These nuances underscore the importance of standardized protocols for reliable affinity assessment.

Table 1: Affinity Values of Selected Gastrin Receptor Ligands

Ligand Receptor/Assay Affinity Value Measurement Type
Gastrin17 Human CCK2 receptor 61 ± 32 nM IC50 [1]
Gastrin17SO4 Human CCK2 receptor 1.2 ± 0.4 nM IC50 [1]
Gastrin17PO4 Human CCK2 receptor 58 ± 20 nM IC50 [1]
GRP (Gastrin-Releasing Peptide) SCLC cell line COR-L42 1.5 nM Kd [2]
L-365,260 Mouse cortex (G2 site) 8.41 pKI pKI [3]
L-365,260 Rat cortex (G1 site) 7.22 pKI pKI [3]
JB93182 G1 site selectivity ~23 fold Selectivity ratio [3]
PD134,308 G2 site selectivity ~13 fold Selectivity ratio [3]

Radioligand Binding Assays for Gastrin Receptors

Tissue Preparation and Membrane Isolation

The preparation of cortical membrane fragments from rodent brain tissue provides a rich source of gastrin receptors for binding studies. For rat cortex assays, adult male Wistar rats (250-500 g) should be euthanized by cervical dislocation, with immediate dissection of the cerebral cortex into ice-cold HEPES-NaOH buffer (pH 7.2 at 21±3°C) with composition: 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl2, 10 mM HEPES, 1 mM EGTA plus 0.125 g/L bacitracin [3]. The tissue should be homogenized using a Teflon-in-glass homogenizer followed by centrifugation at 39,800×g for 20 minutes at 4°C. The supernatant is discarded, and the pellet resuspended in fresh buffer and recentrifuged. The final pellet is resuspended in HEPES-NaOH buffer to a tissue concentration of 5 mg/mL original wet weight for rat cortex or 2 mg/mL for mouse cortex when using [¹²⁵I]-BH-CCK-8S as radioligand [3].

For mouse cortex assays, young adult male mice (25-30 g) should be processed similarly, with final tissue concentration adjusted to 8 mg/mL original wet weight when using [³H]-PD140,376 as radioligand [3]. Proper tissue preparation is critical for preserving receptor integrity and binding functionality. The inclusion of bacitracin in the buffer helps prevent peptide degradation, while EGTA chelates calcium ions that might interfere with binding. The non-specific binding characteristics differ between species, with mouse cortex typically showing 22.8±1.9% non-specific binding compared to 49.0±1.5% in rat cortex relative to total bound radioligand [3]. These differences should be considered when designing cross-species comparison studies.

Competitive Binding Experiments

Competitive binding assays determine the affinity of unlabeled ligands by measuring their ability to displace a radiolabeled tracer from the receptor. For gastrin receptors, common radioligands include [¹²⁵I]-BH-CCK-8S (CCK-8 sulfated version labeled with Bolton-Hunter reagent) or [³H]-PD140,376 at concentrations near their Kd values [3]. The binding reaction should be performed in HEPES-NaOH buffer (pH 7.2) with varying concentrations of competing ligands. Incubation conditions must be optimized for each radioligand-receptor pair—typically 60-120 minutes at room temperature—to reach equilibrium binding.

The separation of bound from free radioligand is achieved by rapid filtration through glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce nonspecific binding) followed by washing with ice-cold buffer. Filter-bound radioactivity is quantified using a gamma counter (for ¹²⁵I) or liquid scintillation counter (for ³H). Non-specific binding should be determined in parallel incubations containing a large excess (1 μM) of unlabeled CCK-8S or gastrin. Total binding should generally represent 5-15% of added radioligand, with specific binding calculated by subtracting non-specific from total binding [3]. Each experiment should include a minimum of three replicates per condition to ensure statistical reliability, with complete concentration-response curves spanning at least six orders of magnitude for accurate IC50 determination.

Table 2: Key Buffer Components and Their Functions in Binding Assays

Component Concentration Function Considerations
HEPES 10 mM pH buffering (7.2) Preferred over phosphate for metal chelation avoidance
NaCl 130 mM Maintains ionic strength Concentrations above 150 mM may reduce binding
MgCl2 5 mM Divalent cation requirement Essential for receptor conformation
EGTA 1 mM Calcium chelation Prevents calcium-dependent protease activity
Bacitracin 0.125 g/L Protease inhibition Protects peptide ligands from degradation
Tween-20 0.005% (optional) Reduce surface adhesion Used in absorption spectroscopy [1]

Data Analysis and Interpretation

Binding Models and Affinity Calculations

The analysis of competitive binding data begins with determining the half-maximal inhibitory concentration (IC50) through nonlinear regression of the concentration-response curve. For gastrin receptors, data are typically fitted to a one-site or two-site binding model depending on the ligand behavior. The Hill slope provides an initial indication of binding complexity—values not significantly different from unity suggest a single population of binding sites, while significant deviation may indicate multiple binding sites or cooperative interactions [3]. The affinity constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

For complex binding behavior observed with certain antagonists like L-365,260, a two-site model may be necessary to adequately explain the data. In such cases, global fitting of multiple datasets is required to resolve the affinity values for each site. In rat cortex, analysis of 48 replicate experiments with L-365,260 revealed two CCKB/gastrin sites characterized by pKI values of 8.48 (G2) and 7.22 (G1) [3]. The proportion of these sites varies between assays, necessitating careful experimental design and sufficient replication. Software tools such BioEqs can be employed for complex fitting of binding data to multi-site models, incorporating parameters for both affinity and relative site abundance [1].

Selectivity and Species Considerations

The pharmacological selectivity of gastrin receptor ligands must be evaluated across receptor subtypes and species. CCKBR antagonists exhibit varying degrees of selectivity for the G1 and G2 sites, with compounds like JB93182 showing approximately 23-fold selectivity for the G1 site, while PD134,308 demonstrates roughly 13-fold selectivity for the G2 site [3]. These selectivity ratios are calculated as the ratio of affinities (Ki values) for the two sites. Species differences significantly impact ligand affinity, as demonstrated by the distinct behavior of L-365,260 in mouse versus rat cortex assays, which can be attributed to single amino acid variations in the sixth transmembrane domain of the receptor [3].

When characterizing novel gastrin receptor ligands, researchers should evaluate binding across multiple species and receptor isoforms to fully understand pharmacological profiles. The alternate gene splicing produces receptor isoforms with different binding characteristics; for instance, L-365,260 is 3-fold more potent at competing for the human short receptor isoform compared to the long isoform [3]. These differences highlight the importance of selecting appropriate receptor sources for screening campaigns targeting specific therapeutic applications. For gastrointestinal applications, human CCKBR expressed in relevant cell lines may provide the most translational predictive value, while for central nervous system targets, native tissue preparations may be preferable.

Gastrin Receptor Signaling Pathways

Gastrin binding to CCKBR activates multiple intracellular signaling cascades through Gq-protein coupling, leading to phospholipase C activation, inositol trisphosphate (IP3) production, and diacylglycerol (DAG) formation. These second messengers trigger calcium mobilization and protein kinase C activation, ultimately influencing diverse cellular processes including proliferation, migration, and gene expression [4] [5]. The gastrin-CREB signaling pathway via PKC and MAPK represents a key pathway through which gastrin influences gene transcription, involving ERK1/2 activation of RSK and subsequent phosphorylation of CREB at serine 119 [6].

The complexity of gastrin signaling is illustrated by the network map below, showing key molecular relationships and pathways:

GastrinSignalingPathway Gastrin Signaling Pathway Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR Gq Gq CCKBR->Gq SRC SRC CCKBR->SRC PLCG1 PLCG1 Gq->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC MAPK1 MAPK1 PKC->MAPK1 MAPK3 MAPK3 PKC->MAPK3 CREB CREB MAPK1->CREB MAPK3->CREB GeneTranscription GeneTranscription CREB->GeneTranscription phosphorylation at Ser119 SRC->MAPK1 SRC->MAPK3 PI3K PI3K SRC->PI3K AKT1 AKT1 PI3K->AKT1 JAK2 JAK2 JAK2->PI3K activates STAT3 STAT3 JAK2->STAT3

Diagram 1: Gastrin receptor signaling pathway illustrating key molecular events following receptor activation. Gold nodes represent initial signaling components, green indicates intermediate signaling molecules, and red denotes final transcriptional effects.

Beyond the primary Gq-mediated pathway, gastrin activates several other signaling modules including SRC kinase, which facilitates cross-talk to RAS/MEK/ERK and PI3K/AKT pathways through IRS1-mediated recruitment of GRB2/SHC1/SOS complexes [4] [5]. Gastrin also stimulates JAK-STAT signaling, with JAK2 activation contributing to PI3K pathway stimulation. Additionally, gastrin influences cell motility and cytoskeletal organization through activation of Rho family GTPases (Rho, Rac, and Cdc42) [4]. The β-catenin/TCF-4 pathway represents another important signaling arm through which gastrin promotes cell proliferation and migration. Recently, gastrin has been shown to bind annexin A2 in addition to CCKBR, expanding the potential mechanisms through which it exerts its biological effects [4] [5].

Experimental Workflow and Technical Considerations

The comprehensive assessment of gastrin receptor affinity follows an integrated workflow from receptor preparation through data interpretation, with multiple decision points influencing the final results. The following diagram illustrates the key stages in this process:

ExperimentalWorkflow Gastrin Receptor Affinity Measurement Workflow TissuePrep Tissue Preparation and Membrane Isolation RadioligandSelection Radioligand Selection TissuePrep->RadioligandSelection BindingReaction Binding Reaction Optimization RadioligandSelection->BindingReaction Separation Separation of Bound from Free Ligand BindingReaction->Separation AssayValidation Assay Validated? BindingReaction->AssayValidation pilot study DataCollection Data Collection Separation->DataCollection Analysis Data Analysis DataCollection->Analysis Interpretation Results Interpretation Analysis->Interpretation ModelSelection One-site vs. Two-site Model? Analysis->ModelSelection ModelSelection->Analysis Two-site (refit data) ModelSelection->Interpretation One-site AssayValidation->BindingReaction No (optimize conditions) AssayValidation->Separation Yes

Diagram 2: Experimental workflow for gastrin receptor affinity measurement showing key stages and decision points in the protocol.

Technical Considerations and Troubleshooting

Several technical factors critically influence the reliability of gastrin receptor affinity measurements. Radioligand selection must consider specific activity, stability, and whether the tracer is an agonist or antagonist, as this influences the conformational state of the receptor recognized. For CCKBR studies, [¹²⁵I]-BH-CCK-8S provides high specific activity but requires specific handling for the iodine-125 isotope, while [³H]-PD140,376 offers longer half-life but lower specific activity [3]. The buffer composition significantly impacts binding, particularly divalent cations like Mg²⁺ which are essential for high-affinity binding to CCKBR.

Common challenges include high non-specific binding, particularly in rat cortex membranes where values approach 50% of total binding [3]. This can be addressed by optimizing tissue concentration, including carrier proteins like BSA (0.1-1%), or adding non-essential amino acids to the buffer. Receptor degradation during preparation can be minimized by maintaining samples at 4°C throughout preparation, including protease inhibitors, and using fresh tissue rather than frozen when possible. For ligands exhibiting complex binding, such as those with significant G1/G2 site selectivity, complete characterization requires comparison across multiple assay systems (e.g., mouse cortex, rat cortex, and transfected cell lines) to fully understand their pharmacological profiles [3].

Applications in Drug Discovery and Development

The measurement of gastrin receptor affinity has significant applications in gastrointestinal drug development, cancer therapeutics, and molecular imaging. In gastroenterology, CCKBR antagonists show promise for managing acid-related disorders, with affinity and selectivity data guiding compound selection for clinical development. In oncology, gastrin and its receptors are overexpressed in various cancers including gastrointestinal and pancreatic malignancies, making them attractive targets for imaging and therapeutic applications [7]. The development of radiolabeled gastrin-releasing peptide receptor antagonists for PET imaging exemplifies how affinity optimization contributes to diagnostic agent development [7].

Recent advances include the incorporation of N-terminal modifications to improve receptor affinity and pharmacokinetic properties of radiolabeled peptides. For instance, conjugation of the GRPr antagonist MJ9 to NODAGA and NOTA chelators, followed by radiolabeling with ⁶⁸Ga and ⁶⁴Cu, produced compounds with high affinity (IC50 values in high picomolar-low nanomolar range) suitable for PET imaging of tumors overexpressing GRPr [7]. These molecular imaging applications highlight how precise affinity measurements enable the development of targeted agents with improved diagnostic capabilities. The continued refinement of affinity measurement protocols will support future innovations targeting gastrin receptors for therapeutic and diagnostic applications.

Conclusion

Comprehensive characterization of gastrin receptor affinity requires carefully optimized binding assays, appropriate data analysis methods, and understanding of receptor signaling biology. The protocols outlined herein provide standardized approaches for generating reliable, reproducible affinity data that support drug discovery and basic research efforts. As new gastrin receptor ligands continue to be developed with improved selectivity profiles and therapeutic potential, these application notes will serve as a valuable resource for researchers in academia and industry. The integration of affinity data with functional responses and pathway analysis remains essential for fully understanding the pharmacological implications of gastrin receptor interactions.

References

[Leu15]-Gastrin I storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

[Leu15]-Gastrin I Fact Sheet

The table below summarizes the key characteristics and storage information for [Leu15]-Gastrin I.

Property Specification
CAS Number 39024-57-2 [1] [2]
Amino Acid Sequence Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ [3] [2] [4]
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁ [1] [2]
Molecular Weight 2080.16 g/mol (theoretical); 2080.19 g/mol (theoretical) [1] [2]
Physical Form Solid, white to off-white powder [1]
Key Property More stable than the native Gastrin I sequence, with equivalent activity [3] [2].
Storage (Powder) Sealed storage, away from moisture and light [1].
Short-term (1 month) -20°C [1]
Long-term (6 months - 2 years) -80°C [1]

Handling and Storage Guide

Proper handling is crucial for maintaining the peptide's stability and bioactivity.

  • Reconstitution Solvents: The peptide can be dissolved in two ways [1]:
    • DMSO: At a concentration of 100 mg/mL (48.07 mM). Note that hygroscopic DMSO can impact solubility, so use a newly opened container.
    • Water: At a concentration of 10.53 mg/mL (5.06 mM), with the pH adjusted to 11 using NaOH.
  • Stock Solution Storage [1]:
    • Once prepared, aliquot the stock solution to avoid repeated freeze-thaw cycles.
    • Store at -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light).
  • Filter Sterilization: Before use in cell cultures, filter the aqueous working solution through a 0.22 µm filter [1].

Experimental Protocol: Use in Human Intestinal Organoid Culture

This protocol is adapted from a peer-reviewed method for generating and maintaining human intestinal organoids, where [Leu15]-Gastrin I is a standard component of the culture medium [5].

Workflow Overview

The diagram below illustrates the key stages of establishing a human intestinal organoid culture.

Human Intestinal Tissue Human Intestinal Tissue Process Tissue & Generate Biobank Process Tissue & Generate Biobank Human Intestinal Tissue->Process Tissue & Generate Biobank Isolate Epithelial/Immune Cells Isolate Epithelial/Immune Cells Process Tissue & Generate Biobank->Isolate Epithelial/Immune Cells Generate Organoids in Matrigel Generate Organoids in Matrigel Isolate Epithelial/Immune Cells->Generate Organoids in Matrigel Establish Co-culture Establish Co-culture Generate Organoids in Matrigel->Establish Co-culture Culture Medium Formulation Culture Medium Formulation Culture Medium Formulation->Generate Organoids in Matrigel provides nutrients

Materials and Reagents
  • Biological Material: Human intestinal tissue (e.g., from Novobiosis, I3PT biobank, DTI Foundation) [5].
  • Basement Membrane Matrix: Matrigel GFR, phenol red-free [5].
  • Basal Medium: Advanced DMEM/F12 [5].
  • Supplements [5]:
    • GlutaMAX
    • Primocin
    • B-27 Supplement
    • N-Acetyl-cysteine
    • Nicotinamide
    • Recombinant Human EGF, Noggin, IGF-1, FGF-2
    • R-Spondin 1-conditioned medium
    • Human [Leu15]-Gastrin I (e.g., Sigma-Aldrich, catalog number G9145)
    • Small molecules: A83-01, SB202190, Y-27632
Detailed Procedure
  • Tissue Processing and Cryopreservation [5]:

    • Process whole human intestine and generate a biobank by cryopreserving tissue biopsies. This allows for time-independent analysis and cell isolation.
  • Cell Isolation [5]:

    • Isolate epithelial and immune cells (e.g., from lamina propria) from fresh or cryopreserved tissue using enzymatic digestion kits (e.g., Miltenyi Multi Tissue Dissociation kit) or specific collagenase and Liberase treatments.
  • Organoid Generation in Matrigel [5]:

    • Embed isolated intestinal epithelial cells in Matrigel droplets.
    • Culture the Matrigel-embedded cells with the complete organoid growth medium.
  • Complete Organoid Growth Medium Formulation [5]:

    • The medium should be based on Advanced DMEM/F12 and include the supplements listed above, including Human [Leu15]-Gastrin I.
  • Establishing Co-culture (Optional) [5]:

    • For advanced studies, establish an autologous co-culture by combining the generated organoids with isolated lamina propria-derived immune cells.

Troubleshooting FAQs

  • Q1: Why is my [Leu15]-Gastrin I powder not fully dissolving?

    • A: This peptide has high molecular weight and may require sonication after adding the solvent. If using water, ensure the pH is correctly adjusted to 11 with NaOH. Using newly opened, dry DMSO is also critical for solubility [1].
  • Q2: What is the evidence for the improved stability of [Leu15]-Gastrin I?

    • A: The substitution of methionine with leucine at position 15 avoids the activity loss associated with methionine sulfoxide formation, which occurs in the native gastrin sequence. This makes the analog more stable while retaining full activity [3] [2].
  • Q3: Can this analog be used in receptor binding studies?

    • A: Yes. [Leu15]-Gastrin I is a peptide hormone derivative that targets the cholecystokinin-B receptor (CCK-BR) and has been used to detect high concentrations of CCK-B gastrin receptors in human gastric mucosal glands [1].

References

preventing [Leu15]-Gastrin I degradation

Author: Smolecule Technical Support Team. Date: February 2026

Core Stability of [Leu15]-Gastrin I

The [Leu15]-Gastrin I analog is inherently more stable than the native human gastrin I due to a single amino acid substitution. This foundational modification is summarized in the table below.

Feature Native Human Gastrin I [Leu15]-Gastrin I Analog
Amino Acid at Position 15 Methionine (Met) [1] [2] Leucine (Leu) [3] [1] [2]
Key Stability Issue Methionine is readily oxidized, leading to a loss of biological activity. [1] [2] [4] Leucine is not susceptible to oxidation, conferring greater stability in aqueous solutions. [3] [1] [2]
Biological Activity Full activity, but compromised by instability. [1] [2] Maintains full biological activity with improved stability. [5] [3] [2]

Advanced Strategies for Further Stabilization

Research into similar gastrin analogs, particularly for radiopharmaceuticals, reveals advanced strategies to protect against enzymatic degradation. The following diagram illustrates how these strategies target different degradation pathways.

Start Linear Peptide Vulnerable to Enzymes Enzyme1 Endopeptidases (e.g., NEP) Start->Enzyme1 Enzyme2 Exopeptidases (e.g., APA) Start->Enzyme2 Strategy1 Strategy: N-methylation Effect: Blocks cleavage at specific site Enzyme1->Strategy1 Target peptide backbone Strategy3 Strategy: Unnatural amino acid substitution Effect: Alters side chain beyond enzyme recognition Enzyme1->Strategy3 Target specific amino acid (e.g., Phe) Strategy2 Strategy: D-amino acid or Proline substitution Effect: Disrupts enzyme recognition at chain end Enzyme2->Strategy2 Target N-terminus Result Outcome: Stabilized Peptide Enhanced in vivo performance Strategy1->Result Strategy2->Result Strategy3->Result

These conceptual strategies, demonstrated in minigastrin analogs, can be translated into practical experimental guidelines. The table below outlines the specific modifications and their protective effects.

Strategy Mechanism Example in Research
N-methylation [6] Adds a methyl group to the peptide bond nitrogen, creating a steric hindrance that prevents cleavage by endopeptidases. N-methylation of norleucine ((N-Me)Nle) at position 6.
Unnatural Amino Acids [6] Replaces natural amino acids with structurally similar, non-proteogenic ones that enzymes do not recognize. Replacing phenylalanine with 1-naphtylalanine (1Nal) at the C-terminus.
D-Amino Acids / Proline [6] Disrupts the natural L-amino acid chain, making the peptide a poor substrate for proteases, especially near the N-terminus. Using a D-Glutamate (DGlu) or Proline at position 2.

Handling & Storage Protocol

To preserve your peptide sample during experiments, follow these handling and storage protocols derived from manufacturer specifications and general peptide best practices.

Storage

  • Long-term: Store lyophilized powder at -20°C. [1] [2]
  • Reconstituted: Aliquot and freeze stock solutions. Avoid repeated freeze-thaw cycles. For example, a 10 mg/mL solution in water (pH adjusted to 11) can be stored at -20°C for about one month. [4]

Reconstitution

  • The peptide is typically lyophilized from a 0.1% Trifluoroacetic Acid (TFA) solution. [1] [2]
  • Consult the Certificate of Analysis for your specific lot for precise water content and mass.
  • Use sterile, high-purity water or buffer. When using DMSO, ensure it is fresh and anhydrous to prevent degradation. [4]

In Experiment

  • If performing in vivo studies, note that co-injection with enzyme inhibitors like phosphoramidon can stabilize the peptide, but this effect is peptide-specific. [6]
  • Work quickly on ice and use pre-chilled buffers to minimize room temperature degradation.

Frequently Asked Questions

What is the exact amino acid sequence of [Leu15]-Gastrin I? The sequence is: Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂ (Pyroglutamic acid at the N-terminus, amidation at the C-terminus). [7] [5] [3]

What is the molecular weight and formula?

  • Molecular Weight: 2080.16 g/mol (theoretical). [3] [1] [2]
  • Molecular Formula: C₉₈H₁₂₆N₂₀O₃₁. [1] [2]

What are its primary research applications? It is widely used as a medium supplement to establish and grow enteroid cultures and to support the growth of intestinal crypts in "minigut" culture systems. [1] [2]

References

gastrin oxidation problem methionine leucine substitution

Author: Smolecule Technical Support Team. Date: February 2026

Why is Methionine in Gastrin Peptides Problematic?

The C-terminal sequence of gastrin, which is Trp-Met-Asp-Phe-NH₂, is crucial for its biological activity because it binds to the CCK2 (or gastrin) receptor [1]. The methionine (Met) residue within this sequence is highly susceptible to oxidation [2].

Oxidation of methionine to methionine sulfoxide can significantly alter the peptide's structure and reduce its receptor-binding affinity and hormonal potency [2]. This degradation poses a major challenge for developing stable gastrin-based radiopharmaceuticals and for consistent experimental results.

What is the Scientific Basis for a Leucine Substitution?

Structure-function studies have explored amino acid substitutions to overcome methionine oxidation while preserving biological activity.

The table below summarizes the effects of substituting methionine in the gastrin sequence:

Substitution Amino Acid Type Effect on Receptor Affinity & Potency
Methionine (Met) (Native) Reference for full activity.
Norleucine (Nle) Hydrophobic (carba-analogue) Maintains receptor affinity and hormonal potency [2].
Leucine (Leu) Hydrophobic (side-chain branched) Allowed in gastrin peptides; maintains activity [2].
Methoxinine Hydrophilic (oxa-analogue) Maintains activity [2].

Research indicates that the methionine side chain can be replaced with more hydrophobic residues like norleucine or leucine without a partial or total loss of receptor affinity [2]. This makes leucine a valid and more stable substitute to prevent oxidation-related issues.

How Do I Validate the Leucine-Substituted Gastrin Peptide?

After synthesizing a leucine-substituted gastrin analog, you must experimentally verify that its function is maintained. A key method is to test its binding to the Cholecystokinin B Receptor (CCKBR).

The diagram below outlines the core experimental workflow for this validation:

G Start Start: Synthesize Gastrin Peptides Step1 1. Prepare Test Samples Start->Step1 Step2 2. Set Up Binding Assay Step1->Step2 Step3 3. Measure and Analyze Step2->Step3 Decision Does substituted peptide show comparable binding? Step3->Decision Success Validation Successful Oxidation problem solved Decision->Success Yes Fail Validation Failed Consider other substitutions Decision->Fail No

Experimental Protocol: Receptor Binding Assay

This protocol provides a detailed methodology for validating your modified peptide [1].

  • 1. Sample Preparation

    • Synthesize and purify both the native gastrin peptide (e.g., Gastrin-17) and your leucine-substituted analog ([Leu¹⁵]-Gastrin-17).
    • To simulate the oxidation problem, prepare a sample of the native peptide where methionine is intentionally oxidized to methionine sulfoxide.
    • Radiolabel your peptides (e.g., with ¹²⁵I for in vitro assays) using a standard protocol, ensuring the label does not interfere with the receptor-binding domain [1].
  • 2. Binding Assay Setup

    • Use a cell line that naturally expresses the CCKBR receptor or is engineered to stably express it.
    • Culture the cells in appropriate multi-well plates. On the day of the assay, replace the medium with a binding buffer.
    • Set up two types of samples in triplicate:
      • Total Binding: Cells + fixed concentration of radiolabeled peptide.
      • Non-Specific Binding: Cells + the same radiolabeled peptide + a large excess (e.g., 1000x) of unlabeled native peptide.
    • Incubate the plates for a determined period (e.g., 1 hour at 37°C or longer at 4°C) to allow the binding to reach equilibrium.
  • 3. Measurement and Analysis

    • After incubation, remove the unbound peptide by washing the cells with ice-cold buffer.
    • Lyse the cells and measure the radioactivity associated with the cell lysate using a gamma counter.
    • Calculate the Specific Binding by subtracting the Non-Specific Binding from the Total Binding.
    • Compare the Specific Binding of your leucine-substituted peptide against the native and oxidized peptides. Successful substitution will show binding comparable to the native peptide and significantly higher than the oxidized peptide.

Troubleshooting FAQs

Q1: Are there other substitutions I can try if Leucine doesn't work? Yes, Norleucine (Nle) is a well-documented and highly effective substitution for methionine in gastrin peptides that maintains potency [2].

Q2: Could leucine substitution affect specificity for different receptor subtypes? Yes. The CCK2 receptor (gastrin receptor) binds gastrin and CCK with similar affinity, while the CCK1 receptor has a strong preference for sulfated CCK peptides [1]. Since leucine substitution is in the core binding sequence and does not involve the tyrosine sulfation site, it is unlikely to alter this subtype specificity, but receptor-specific binding assays are recommended for confirmation.

Q3: How can I definitively confirm the oxidation state of my peptides? Mass Spectrometry (MS) is the most powerful method. Use a bottom-up LC-MS/MS approach: digest your peptide sample and analyze the fragments. This allows you to localize the modification and confirm the absence of methionine sulfoxide in your leucine-substituted analog [3]. Be cautious during sample preparation to avoid introducing oxidative artefacts [3].

References

improving [Leu15]-Gastrin I solubility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the recommended starting point for solubilizing [Leu15]-Gastrin I?

    • A: Based on established cell culture protocols, a stock solution of 10 µM [Leu15]-Gastrin I in sterile PBS is an effective starting point [1]. This concentration is used in human intestinal enteroid culture media, confirming its compatibility with biological systems.
  • Q2: The peptide won't dissolve in my aqueous buffer. What should I do?

    • A: First, analyze the peptide's sequence. [Leu15]-Gastrin I has several acidic residues (Glu, Asp). According to general peptide solubility guidelines, acidic peptides are best dissolved by adding a basic solution such as 10% NH₄OH or ammonium bicarbonate to your buffer [2].
  • Q3: What is the general procedure for solubilizing a lyophilized peptide?

    • A: Follow these steps to ensure proper dissolution and avoid common pitfalls [2]:
      • Centrifuge the vial at 10,000 × g for 5 minutes to pellet the powder.
      • Bring the peptide to room temperature before opening.
      • Use a sterile, oxygen-free solvent (e.g., water, PBS, or a recommended buffer).
      • Sonicate the mixture on ice (e.g., three cycles of 10 seconds with pauses on ice) to aid dissolution and minimize aggregation.
      • If precipitation occurs, try gentle warming (avoid excessive heat).
  • Q4: My peptide solution precipitated after dilution. How can I fix this?

    • A: This is common for peptides dissolved in organic solvents and then diluted into aqueous solutions. If precipitation occurs, lyophilize (freeze-dry) the peptide again and attempt solubilization anew, aiming for a lower final concentration or adjusting the solvent composition [2].

Experimental Protocols for Solubility Assessment

For a more thorough investigation, you can employ the following standardized assays to quantitatively determine solubility.

1. Turbidimetric Solubility Assay This method identifies the saturation concentration by measuring the onset of cloudiness [3].

  • Methodology:
    • Prepare a series of solutions with the peptide at several different concentrations in your chosen solvent.
    • Measure the turbidity (cloudiness) of each solution using a UV-visible spectrometer.
    • Plot absorbance against concentration (A = f(C)). The inflection point of this curve corresponds to the maximum soluble concentration, which is the solubility limit.
  • Key Feature: This assay is typically performed in triplicate for reliability and provides a rapid assessment of solubility [3].

2. Thermodynamic (Equilibrium) Solubility Assay This method provides a more accurate measure for applications like pre-formulation studies [3].

  • Methodology:
    • Incubate the peptide in the solvent for a prolonged period (24-72 hours) to allow the solution to reach equilibrium.
    • After incubation, analyze the supernatant to determine the concentration of dissolved peptide.
  • Key Feature: The extended incubation time allows the system to reach a stable state, making the results more accurate for predicting behavior in long-term experiments [3].

Solvent Condition Optimization

The table below summarizes solvent options based on the peptide's chemical properties and your experimental goals.

Solvent / Additive Recommended Use Case Rationale and Notes

| Basic Aqueous Buffer (e.g., with NH₄OH) | Primary recommendation for aqueous solutions | The peptide is acidic; a basic pH helps keep it in a soluble, charged state [2]. | | PBS (pH 7) | Standard stock solution for cell culture | Proven effective in enteroid media; use sterile, oxygen-free buffers [1] [2]. | | Organic Solvents (DMSO, DMF) | Dissolving highly hydrophobic peptides or for initial stock | Use 100% organic solvent for initial dissolution, then dilute. DMSO is preferred for lower toxicity. Avoid DMSO for oxidation-sensitive peptides [2]. | | Denaturing Agents (6M Urea, 6M Guanidine) | Last resort for problematic peptides | Disrupts hydrogen bonding to reduce aggregation. Note: Often incompatible with biological assays [2]. |

Workflow for Determining Peptide Solubility

The following diagram outlines a logical workflow for troubleshooting peptide solubility, based on the protocols and guidelines above:

G Start Start: Lyophilized [Leu15]-Gastrin I Step1 1. Follow General Procedure (Centrifuge, RT, Sonicate) Start->Step1 Step2 2. Analyze Peptide Charge (Net charge < 0 = Acidic Peptide) Step1->Step2 Step3 3. Select Solvent Strategy Step2->Step3 Step4a Try Basic Aqueous Solution (e.g., PBS with 10% NH₄OH) Step3->Step4a Preferred Path Step4b Try Organic Solvent (e.g., 100% DMSO) Step3->Step4b If hydrophobic or aqueous fails Step5 Soluble? Step4a->Step5 Step4b->Step5 Step6 Proceed with Experiment Step5->Step6 Yes Step7 4. Assess Solubility Quantitatively Step5->Step7 No Step8a Turbidimetric Assay (Fast, for saturation point) Step7->Step8a Step8b Thermodynamic Assay (Slow, for equilibrium) Step7->Step8b Step8a->Step6 Use results to guide dilution Step8b->Step6 Use results to guide dilution

References

[Leu15]-Gastrin I freeze thaw stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Specifications

The manufacturer provides specific storage conditions to maintain peptide stability [1].

Parameter Specification
Form Solid (white to off-white powder) [1]
Short-Term Storage Room temperature (continental US) [1]
Long-Term Storage -20°C or -80°C (sealed, away from moisture and light) [1]
Reconstituted Solution -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [1]
Solvent for Stock DMSO or water (pH adjusted to 11 with NaOH) [1]

Recommended Workflow for Stock Solution Preparation

Based on the available data, here is a best-practice workflow to minimize stability issues during experimentation. A key principle is to prepare aliquots to avoid repeated freeze-thaw cycles of the main stock.

Start Reconstitute Peptide A Prepare Aliquots Start->A B Flash-Freeze Aliquots A->B C Long-Term Storage (-80°C recommended) B->C D Thaw Single Aliquot (for immediate use) C->D End Use in Experiment D->End

Frequently Asked Questions

  • What is the solubility of [Leu15]-Gastrin I (human)? The peptide is soluble at 100 mg/mL in DMSO and at 10.53 mg/mL in water (after adjusting the pH to 11 with NaOH) [1]. Note that hygroscopic DMSO can impact solubility, so use a newly opened container if possible [1].

  • What is the biological activity of this peptide? [Leu15]-Gastrin I (human) is a peptide hormone derivative that is trophic for normal gastrointestinal epithelium. It stimulates the growth of gastric adenocarcinoma through the cholecystokinin-B receptor (CCK-BR) [1].

  • How should I handle the peptide? Always follow general laboratory safety practices. The peptide should be handled in a controlled environment, and you should consult your institution's safety guidelines for working with biological compounds.

References

Understanding the Cause of Bioactivity Loss

Author: Smolecule Technical Support Team. Date: February 2026

The primary cause of bioactivity loss during the iodination of gastrin is the oxidation of the methionine residue at position 15 within its biologically active C-terminal region [1]. This oxidation occurs when using the standard chloramine-T iodination method without modifications [1].

The table below summarizes the agents involved in this process:

Agent/Component Role in the Process
Chloramine-T Acts as an oxidizing agent; damages the critical methionine residue [1].
Methionine-15 A specific amino acid in gastrin; oxidation leads to near-total loss of biological activity [1].
Protective Agent A reducing agent (specific type not named in sources) is required to prevent this oxidation [1].

Modified Iodination Protocol to Preserve Bioactivity

To prevent the oxidation of methionine-15, you must modify the standard chloramine-T iodination procedure. The successful modified method results in a preparation that retains full biological activity and has high specific activity, making it suitable for both radioimmunoassay and metabolic studies [1].

The following diagram illustrates the key steps and critical control point in this modified workflow:

Start Start Iodination StandardMethod Standard Chloramine-T Method Start->StandardMethod Mod Add Protective Reducing Agent StandardMethod->Mod Key Modification Iodinate Perform Iodination Mod->Iodinate Result Active Iodinated Gastrin Iodinate->Result

Troubleshooting Guide for Gastrin Bioactivity Issues

If you encounter bioactivity loss, use this guide to systematically check your experimental process.

Problem Gastrin Bioactivity Loss Q1 Iodination Method Used? Problem->Q1 Q2 Protective Agent Added? Q1->Q2 Chloramine-T A1 Use Modified Method Q1->A1 Other Q3 Gastrin Handled Correctly? Q2->Q3 Yes A2 Incorporate Reducing Agent Q2->A2 No A3 Review Storage & Handling Q3->A3 Potential Issue

Detailed Troubleshooting Steps
  • Confirm Iodination Method

    • Problem: Using the standard chloramine-T method.
    • Solution: Switch to the modified chloramine-T protocol that includes a protective reducing agent. This is the most critical step [1].
  • Verify Protective Agent

    • Problem: The protective reducing agent is missing, degraded, or incorrect.
    • Solution: Ensure the specific protective agent is fresh and added to the reaction mixture. The original source confirms this modification successfully prevents activity loss [1].
  • Review Gastrin Handling

    • While the primary issue is iodination-related, general peptide handling can affect stability.
    • Action: Follow best practices for storing and handling synthetic gastrin or its analogs (like pentagastrin) to maintain stability.

Key Takeaways for Researchers

  • Critical Step: The standard chloramine-T iodination oxidizes Methionine-15, destroying bioactivity [1].
  • Essential Modification: You must include a protective reducing agent in your chloramine-T iodination protocol [1].
  • Successful Outcome: The modified method yields iodinated gastrin with full biological activity and high specific activity for reliable experimental results [1].

References

[Leu15]-Gastrin I handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

The following table summarizes the fundamental characteristics and storage requirements for [Leu15]-Gastrin I (human) [1] [2] [3].

Property Details
CAS Number 39024-57-2 [1] [2] [3]
Molecular Formula C₉₈H₁₂₆N₂₀O₃₁ [1] [2] [3]
Molecular Weight 2080.16 g/mol (approx.) [1] [2] [3]
Appearance White to off-white solid powder [1] [2]
Purity Typically >95% (verify with Certificate of Analysis) [3]
Short Sequence Pyr-GPWLEEEEEAYGWLDF-NH₂ [1] [2] [3]
Storage Aspect Precautions
Long-Term Storage Powder: Store at -20°C or preferably -80°C in a sealed container away from moisture and light [1] [2] [3].
In Solvent Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Aliquot to avoid repeated freeze-thaw cycles [2].
Handling Keep away from moisture and direct sunlight. Allow the vial to warm to room temperature before opening to prevent condensation [1].

Reconstitution & Solubility

Successful experimentation begins with proper peptide dissolution. Below are standard preparation methods.

Solvent Solubility Preparation Note
DMSO 80-100 mg/mL [1] [2] Hygroscopic; use newly opened DMSO. Sonication is recommended to dissolve fully [1] [2].
Water 5-10 mg/mL [1] [2] For higher concentrations, sonication and pH adjustment to 11 with NaOH is recommended [1] [2].

Example Stock Solution Preparation:

  • 1 mM solution in DMSO: Add 48.1 μL of DMSO directly to 1 mg of peptide powder [2].
  • 1 mM solution in Water: Add 480.7 μL of water (pH-adjusted) to 1 mg of peptide powder [1].

Critical Handling Precautions

  • For Research Use Only: This product is not for human or therapeutic use and is intended for laboratory research only [1] [2] [3].
  • Biological Activity: [Leu15]-Gastrin I is a biologically active peptide hormone that binds to the Cholecystokinin-B (CCK-B)/gastrin receptor, a G-protein-coupled receptor (GPCR) [4] [2] [3]. It can influence processes like gastric acid secretion and has trophic effects on the gastrointestinal epithelium [2] [3]. Handle with appropriate biosafety protocols.
  • Stability is Key: Peptides are susceptible to degradation. Adhere strictly to the recommended storage temperatures and minimize the time the peptide spends at room temperature or in solution.
  • Note on TFA Salts: The peptide may be supplied as a trifluoroacetic acid (TFA) salt. Be aware that TFA can affect the peptide's net weight and may interfere in highly sensitive biological assays [3].

Experimental Design & Troubleshooting

FAQ 1: What is the core mechanism of action of [Leu15]-Gastrin I? [Leu15]-Gastrin I exerts its effects by activating the Cholecystokinin-B (CCK-B) receptor, which is a Class A G-protein-coupled receptor (GPCR) [2] [5] [3]. Upon binding, it triggers intracellular signaling cascades. A simplified overview of this canonical GPCR pathway is shown below.

G Ligand [Leu15]-Gastrin I GPCR CCK-B Receptor (GPCR) Ligand->GPCR Binds to Extracellular Side GProtein Heterotrimeric G-Protein GPCR->GProtein Activates Effector Effector (e.g., PLCβ) GProtein->Effector Gαq subunit activates SecondMessenger Second Messenger (e.g., IP₃, DAG, Ca²⁺) Effector->SecondMessenger Produces Response Cellular Response (Proliferation, Secretion) SecondMessenger->Response Triggers

FAQ 2: The peptide isn't dissolving properly in my aqueous buffer. What should I do? This is a common issue. First, note the sequence contains multiple glutamic acid residues, making it hydrophilic but potentially challenging at neutral pH.

  • Solution A: Use a small amount of DMSO to initially dissolve the peptide into a concentrated stock (e.g., 10-100 mg/mL), which can then be diluted into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay system.
  • Solution B: As indicated in the solubility data, briefly raising the pH of the aqueous solvent to 10-11 with a dilute base like NaOH can enhance solubility. Remember to readjust the pH if necessary after the peptide is fully dissolved [2].

FAQ 3: My binding assay results are inconsistent. What could be the cause?

  • Check Peptide Integrity: Ensure the peptide has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Run an HPLC check if possible.
  • Verify Experimental Conditions: The binding of related gastrin ligands can be sensitive to GTP concentrations, as GTP influences G-protein coupling [6]. Ensure your assay buffer components (pH, cations) are consistent with published protocols [4] [6].

References

optimizing gastrin concentration experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What are the primary cellular responses to gastrin stimulation that I should measure? The cellular response to gastrin is complex and can vary by cell type. Your experimental design should target key pathways downstream of the CCKBR receptor. Core measurable outcomes include calcium release (via IP3), activation of kinase pathways (ERK, PI3K/AKT, JAK/STAT), gene regulation (e.g., JUN, MYC), and ultimate functional outputs like cell proliferation and histamine secretion from ECL cells [1] [2].

  • Q2: What is a recommended modern model system for studying gastrin's role in gastric physiology and host-pathogen interactions? Human Gastric Organoids are now considered a high-fidelity model. A 2025 study describes a "bilaterally accessible, homeostatic, and geometrically patterned" gastric organoid-on-a-chip system. This model successfully generates key cell types (stem/progenitor, pit, neck, and enteroendocrine cells) and maintains a physiological structure, allowing for the study of long-term host-pathogen interactions, such as with Helicobacter pylori [3].

  • Q3: Why is the pH of the experimental environment critical when working with compounds related to acid secretion? pH stability is crucial for two major reasons. First, the stability of drugs like omeprazole, which is used to inhibit acid secretion, is highly pH-dependent and it degrades rapidly in acidic environments [4]. Second, physiological relevance is key; recent organoid studies show that introducing apically acidic conditions significantly enhances the maturity and functionality of pit cells, leading to more accurate infection responses [3].

  • Q4: My research involves drug absorption. How is gastric residual volume and acidity measured in a clinical setting? A 2025 randomized controlled trial provides a clear protocol. Gastric contents are aspirated via a gastroscope immediately after endotracheal intubation. The volume is directly measured, and the pH is determined using a pH meter. This method offers a direct quantitative assessment of gastric contents prior to surgical or pharmacological interventions [5].

Experimental Models & Methodologies at a Glance

The table below summarizes key experimental approaches and their applications based on current literature.

Category Model / Method Key Application & Advantage Source / Context
In Vitro Model Gastric Organoids-on-a-Chip (Transgels) Models host-pathogen interactions (e.g., H. pylori); allows bilateral access and apically acidic conditions for higher cellular maturity [3].
In Vivo Model Mice Xenograft Model Preclinical evaluation of gastrin-releasing peptide receptor (GRPR)-targeting tracers for imaging and therapy in cancer [6].
Clinical Measurement Direct Gastric Aspiration Quantifies preoperative gastric residual volume and pH via gastroscopy; provides direct safety data [5].
Formulation Omeprazole with Sodium Bicarbonate An immediate-release suspension that protects omeprazole from gastric degradation, enhancing stability and bioavailability [4].

Gastrin Signaling Pathway

The following diagram maps the core gastrin signaling pathway, synthesized from current pathway databases and research. This can help you identify potential measurement points and troubleshoot pathway-specific issues in your experiments [1] [2].

gastrin_pathway cluster_outputs Functional Outputs Gastrin Gastrin CCKBR CCKBR Gastrin->CCKBR PLCG1 PLCG1 CCKBR->PLCG1 SRC SRC CCKBR->SRC JAK_STAT JAK / STAT CCKBR->JAK_STAT IP3_DAG IP3 / DAG PLCG1->IP3_DAG Calcium_PKC Calcium / PKC IP3_DAG->Calcium_PKC RAS_ERK RAS / MEK / ERK Calcium_PKC->RAS_ERK PI3K_AKT PI3K / AKT Calcium_PKC->PI3K_AKT Histamine_Release Histamine Release (ECL Cells) Calcium_PKC->Histamine_Release SRC->RAS_ERK SRC->PI3K_AKT Gene_Regulation Gene Regulation (e.g., JUN, MYC) RAS_ERK->Gene_Regulation PI3K_AKT->Gene_Regulation JAK_STAT->Gene_Regulation Cell_Proliferation Proliferation / Migration Gene_Regulation->Cell_Proliferation

Methodology Deep Dive: Gastric Organoids-on-a-Chip

For researchers looking to implement the advanced organoid model mentioned in the FAQ, here is a simplified workflow based on the 2025 study [3]:

  • Cell Source: Obtain organoid-derived human gastric cells.
  • Seeding: Seed cells onto a geometrically pre-patterned hydrogel surface within a PDMS device.
  • Initial Culture (Days 1-3): Incubate in an expansion medium (rich in Wnt3a, R-Spondin 3, Noggin) to form a monolayer.
  • Establish Homeostasis (Day 3+): Transition to a gradient medium. Apply a medium with reduced growth factors on the apical side while maintaining a high growth factor concentration on the basal side to mimic the in vivo mesenchymal signal source.
  • Acidic Conditioning (Optional): For enhanced pit cell maturity, introduce an acidic medium to the apical side to simulate stomach lumen conditions.
  • Experimental Use: The stable, patterned epithelium can be used for experiments, including infection studies (e.g., with H. pylori) for up to 6 days or more.

Troubleshooting & Finding Optimal Concentrations

Since specific concentration data is not available, here is a strategic approach to determine the optimal gastrin levels for your system:

  • Consult Foundational Literature: Use the gastrin signaling pathway map above as a guide. Key resources like NetPath (Pathway ID: NetPath_154) and WikiPathways (WP4659) provide detailed, curated molecular interactions that are invaluable for designing assays and interpreting results [1] [2].
  • Establish a Dose-Response Curve: This is a fundamental step. Treat your cellular model (e.g., gastric organoids [3], relevant cancer cell lines) with a wide range of gastrin concentrations (e.g., 0.1 nM to 100 nM). Measure a key downstream output like ERK phosphorylation or cell proliferation to find the half-maximal effective concentration (EC50) for your specific system.
  • Validate with Multiple Readouts: Confirm your findings by measuring several pathway endpoints (e.g., Calcium flux, AKT phosphorylation, gene expression of JUN or MYC) to ensure a consistent and robust biological response [1].

References

Gastrin and GRPR: Scientific Context for Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the biological context of gastrin and its related receptor can be helpful background for your technical support content.

  • Gastrin and its Receptors: Gastrin is a peptide hormone that stimulates gastric acid secretion [1]. It primarily exerts its effects by binding to the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor (GPCR) [2] [1] [3].
  • The Gastrin-Releasing Peptide Receptor (GRPR): This is a distinct but related GPCR. The Gastrin-Releasing Peptide (GRP) is a neurotransmitter that stimulates the release of gastrin from G-cells [1]. GRPR is its own entity and is overexpressed in several cancers, making it a target for imaging and therapy [4]. It's crucial to distinguish between experiments involving the gastrin peptide itself (acting on CCKBR) and those involving the GRP peptide or its receptor (GRPR) [5] [6] [4].
  • Key Signaling Pathways: The table below summarizes the primary signaling pathways identified in the search results, which could be the focus of downstream experiments after successful reconstitution.
Pathway/Component Key Molecules Biological Role/Effect Relevant Receptors
Gq-protein Pathway Gαq, PLCγ1, IP3, DAG [3] Phosphoinositide hydrolysis, calcium release [5] [3] CCKBR, GRPR [5] [3]
Growth & Proliferation RAS/MEK/ERK, PI3K/AKT, SRC, JAK-STAT [3] Cell proliferation, migration, cancer progression [2] [3] CCKBR [3]
Gene Regulation β-catenin/TCF-4 [3] Regulation of gene expression [3] CCKBR [3]

Peptide Reconstitution Guide & FAQs

The following general guide for peptide reconstitution can serve as a template. You may need to adapt it with gastrin-specific parameters once they are determined through lab-specific experimentation.

Detailed Reconstitution Protocol
  • Step 1: Select an Appropriate Solvent
    • General Use: Sterile, high-purity water is often a good starting point [7].
    • For Difficult Peptides: Phosphate-Buffered Saline (PBS) or specific buffers recommended in the peptide's datasheet may be required to maintain stability and pH [7].
  • Step 2: Prepare the Solvent
    • Allow the solvent to reach room temperature before use to aid dissolution [7].
  • Step 3: Dissolve the Peptide
    • Gently add the solvent down the side of the vial to avoid disturbing the peptide cake too vigorously [7].
    • Mix gently by slow agitation or swirling the vial. Avoid vigorous shaking, which can lead to aggregation and degradation [7].
    • Let the solution sit for 15-30 minutes to ensure complete dissolution. For stubborn peptides, slight warming in a water bath (not exceeding 30°C) or brief vortexing at low speed may be necessary [7].

The workflow below summarizes the key steps and decision points in the peptide reconstitution process.

Start Start Reconstitution Solvent Select Appropriate Solvent Start->Solvent Prepare Prepare Solvent (Bring to room temperature) Solvent->Prepare Add Gently Add Solvent to Peptide Vial Prepare->Add Mix Mix Gently by Swirling or Inversion Add->Mix Inspect Inspect Solution Mix->Inspect Clear Solution is Clear and Homogeneous Inspect->Clear Yes NotClear Undissolved Particles or Cloudiness Inspect->NotClear No Store Aliquot & Store at Recommended Temperature Clear->Store Troubleshoot Troubleshoot: - Gentle warming - Adjust pH/solvent - Filter solution NotClear->Troubleshoot Troubleshoot->Inspect

Frequently Asked Questions (FAQs)

Q1: What should I do if my peptide won't fully dissolve? A: This is often a sign of aggregation.

  • Check Solvent: Confirm you are using the correct solvent. If using water, try a weak acidic (e.g., 0.1% acetic acid) or basic solution, or a buffer [7].
  • Gentle Warming: Briefly warm the solution in a water bath (not exceeding 30°C) [7].
  • Sonication: A short, low-power sonication bath can help break up aggregates.
  • Filter: If particles persist, filter the solution through a 0.22µm membrane [7].

Q2: Why has my reconstituted peptide solution turned cloudy? A: Cloudiness typically indicates precipitation.

  • Cause: The peptide may have exceeded its solubility limit in the chosen solvent or pH conditions [7].
  • Solution: Try diluting the solution further with the same solvent. If that fails, you may need to change the solvent system entirely [7].

Q3: How should I store my reconstituted peptide to ensure stability? A:

  • Short-Term: For use within a week, store at 4°C [7].
  • Long-Term: For longer storage, aliquot the solution and store at -20°C or -80°C [7].
  • Critical Tip: Avoid repeated freeze-thaw cycles, as this degrades the peptide. Make single-use aliquots whenever possible [7].

Q4: How can I verify the concentration and integrity of my reconstituted peptide? A: For critical applications, analytical verification is recommended.

  • Spectrophotometry: Use a UV spectrophotometer to measure the absorbance and calculate the concentration accurately.
  • HPLC/Mass Spectrometry: Techniques like HPLC and mass spectrometry can confirm the peptide's purity and identity and check for degradation [7].

Key Considerations for Your Technical Content

  • Peptide-Specific Variations: The stability and solubility of gastrin and its analogs (e.g, G17, G34) can vary. Always consult the specific datasheet provided by the manufacturer for the most accurate reconstitution information.
  • Experimental Application: The chosen solvent and concentration must be compatible with your biological assay. For example, solvents like DMSO can be toxic to cells at high concentrations, so the final dilution in your assay buffer must be calculated carefully.

References

high performance liquid chromatography HPLC purity gastrin

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Troubleshooting Guide

The table below summarizes common HPLC problems, their possible causes, and solutions, compiled from manufacturer troubleshooting guides [1] [2].

Symptom Possible Cause Solution
Retention Time Drift Poor temperature control; incorrect mobile phase composition; poor column equilibration [1]. Use a thermostat column oven; prepare fresh mobile phase; increase column equilibration time [1].
Baseline Noise Leak; air bubbles in system; contaminated detector cell [1]. Check and tighten loose fittings; degas mobile phase and purge system; clean or replace the detector flow cell [1].
Broad Peaks Low flow rate; column overloading; contaminated guard/analytical column; excessive tubing volume [1] [2]. Increase flow rate; decrease injection volume; replace guard/analytical column; use shorter, narrower internal diameter tubing [1] [2].
Peak Tailing Blocked column; interfering peak; active sites on column; basic compounds interacting with silanol groups [1] [2]. Flush or replace the column; change mobile phase composition; use high-purity silica or shielded phase columns; add a competing base like triethylamine to the mobile phase [1] [2].
Extra Peaks (Ghost Peaks) Contamination; carryover from previous injections [1]. Flush the system with a strong organic solvent; increase run time or gradient; prepare fresh mobile phase [1].
Peak Fronting Column temperature too low; sample overload; solvent incompatibility [1]. Increase column temperature; reduce injection volume or dilute sample; prepare/dilute the sample in the mobile phase [1].
Split Peaks Contamination; blocked frit or particles on column head [1] [2]. Flush the system; replace the guard column; filter the sample; replace the pre-column frit [2].
Low Pressure Leak; flow rate too low; column temperature too high [1]. Identify and fix the leak (tighten or replace fittings); increase the flow rate; decrease the column temperature [1].
High Pressure Column blockage; flow rate too high; mobile phase precipitation [1]. Backflush the column; lower the flow rate; flush the system with a strong solvent and prepare fresh mobile phase [1].

Experimental Protocol: HPLC Purity Assessment of a Peptide

To support your work on gastrin or similar peptides, here is a detailed methodology for determining the chemical and radiochemical purity of [68Ga]Ga-NODAGA-exendin-4, adapted from a validated study [3]. This protocol can serve as a template for your own method development and validation.

1. Instrumentation and Reagents

  • HPLC System: Equipped with both UV and radioactive (gamma) detectors.
  • Software: For data acquisition and analysis.
  • Column: C18 reversed-phase column is typical for peptide analysis.
  • Mobile Phase: Specific solvents and buffers (e.g., with 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile).
  • Standards: Pure reference standards of the peptide (e.g., NODAGA-exendin-4) and the metal-chelate complex (e.g., Ga-NODAGA-exendin-4).

2. Chromatographic Conditions [3]

  • Flow Rate: 1 mL/min.
  • Gradient:
    • 0-5 min: 0% B.
    • 5-25 min: Linear gradient from 0% to 60% B.
    • 25-28 min: 60% to 100% B.
    • 28-33 min: 100% B.
    • 33-36 min: 100% to 0% B.
  • Detection: UV detection (e.g., at 220 nm) and radiometric detection.
  • Injection Volume: As per method suitability (e.g., 10-20 µL).

3. Method Validation Parameters The following parameters should be assessed to ensure the method is reliable, as per ICH guidelines [3]:

  • Specificity: The method must able to resolve the primary analyte from other components like impurities and degradation products.
  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., from 0.75 to 5 µg/mL). The correlation coefficient (R²) of the calibration curve should be ≥ 0.990 [3].
  • Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) tests. The Coefficient of Variation (CV%) for peak areas should typically be < 2% [3].
  • Accuracy: Determine the recovery of the analyte by spiking known amounts into a sample matrix. The bias from the true value should be minimal (e.g., < 5%) [3].
  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. In the reference method, the LOQ was 0.75 µg/mL [3].

Gastrin Signaling Pathway

For your research context in drug development, understanding the biological pathway of gastrin is crucial. The diagram below maps the core gastrin signaling pathway, curated from scientific literature [4] [5].

gastrin_pathway Gastrin Signaling Pathway GAST GAST (Gastrin) CCKBR CCKBR (Receptor) GAST->CCKBR GQ Gq-alpha CCKBR->GQ SRC SRC (Kinase) CCKBR->SRC JAK2 JAK2 CCKBR->JAK2 PLCG1 PLCG1 GQ->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCs DAG->PKC MEK MEK1/2 PKC->MEK  Activates CTNNB1 Beta-Catenin PKC->CTNNB1 IRS1 IRS1 SRC->IRS1 PIK3 PI3K SRC->PIK3 GRB2 GRB2/SOS1 IRS1->GRB2 RAS HRAS/KRAS GRB2->RAS RAF1 RAF1 RAS->RAF1 RAF1->MEK ERK ERK1/2 MEK->ERK MYC MYC ERK->MYC VEGFA VEGFA ERK->VEGFA Proliferation Proliferation ERK->Proliferation AKT AKT PIK3->AKT NFKB1 NF-kB AKT->NFKB1 Survival Survival AKT->Survival STAT3 STAT3 JAK2->STAT3 STAT3->Survival TCF4 TCF4 CTNNB1->TCF4 TCF4->MYC CCND1 Cyclin D1 TCF4->CCND1 NFKB1->Survival MYC->Proliferation CCND1->Proliferation Migration Migration VEGFA->Migration

The pathway illustrates how gastrin binding to its receptor triggers diverse downstream signals [4] [5]. The CCKBR receptor primarily activates Gq proteins, leading to PLCγ1 activation and the production of IP3 and DAG, which in turn activate PKC and calcium signaling [5]. A key feature is the simultaneous activation of major proliferative pathways: the SRC kinase activates both the RAS/RAF/MEK/ERK and the PI3K/AKT axes [4] [5]. Other significant pathways include JAK/STAT for cell survival, and β-catenin/TCF-4 which regulates genes like MYC and Cyclin D1 to drive cell cycle progression [4] [5].

References

Experimental Protocols for Biological Validation

Author: Smolecule Technical Support Team. Date: February 2026

The biological activity of [Leu15]-Gastrin I is validated indirectly through its essential role in the successful culture and function of complex liver models. Below are the detailed methodologies from key studies.

  • Hepatic Organoid Co-culture Model [1]: This protocol involves creating a sophisticated liver mimic.

    • Cell Culture: Hepatic organoids (HOs) are derived from human pluripotent stem cells (hPSCs) and co-cultured with hepatic stellate cells (HSCs) and THP-1-derived macrophages within a 3D Matrigel dome structure.
    • Medium Formulation: The culture medium is Advanced DMEM/F12, supplemented with several growth factors and small molecules. [Leu15]-Gastrin I is added at 10 nM alongside other components like N2 and B27 supplements, N-acetylcysteine, EGF, HGF, FGF, oncostatin M, A83-01, forskolin, nicotinamide, and dexamethasone.
    • Validation & Analysis: After drug treatments, activity is assessed by measuring markers of oxidative stress (ROS, GSSH, catalase), inflammation (IL-1, IL-6, IL-10), and liver function (ALT, AST, ALB).
  • iPSC-Derived Liver Organoid Model [2]: This method focuses on generating organoids from induced pluripotent stem cells (iPSCs).

    • Organoid Generation & Differentiation: iPSCs are differentiated into mature hepatocytes in a 3D structure, then embedded in Matrigel with a hepatic medium containing 10 µM Y-27632. For differentiation, organoids are switched from an expansion medium to a differentiation medium for 8 days.
    • Medium Formulation: The base hepatic medium (HM) is Advanced DMEM/F12. The expansion medium (EM) and differentiation medium (DM) both include [Leu15]-Gastrin I at 10 nM. The full medium also contains B27 supplement, N2 supplement, N-acetylcysteine, and various growth factors (EGF, HGF, FGF-basic, etc.).
    • Functional Validation: The model's functionality is confirmed through glycogen storage, albumin secretion, bile acid secretion, and CYP450 enzyme activity assays. Toxicity assessments distinguish between hepatotoxic and non-hepatotoxic substances.

Comparison of Experimental Use

The following table summarizes how [Leu15]-Gastrin I is utilized across different experimental setups, highlighting its consistent application.

Experimental Model Core Application Purpose Working Concentration Key Co-supplements
hPSC-derived Hepatic Organoid Co-culture [1] Promote growth and maintain a multi-cellular liver model for DILI prediction 10 nM EGF, HGF, FGF, Oncostatin M, A83-01, Dexamethasone
iPSC-derived Liver Organoids [2] Support expansion and differentiation of liver organoids for toxicity testing 10 nM EGF, HGF, FGF-10, BMP7, R-spondin (in EM), Oncostatin M, Dexamethasone (in DM)

Visualizing the Experimental Workflow

The diagram below illustrates the typical workflow for using [Leu15]-Gastrin I in the development and validation of hepatic organoids.

Hepatic Organoid Culture Workflow with [Leu15]-Gastrin I Start Start: Stem Cell Source CultureMedium Prepare Culture Medium Start->CultureMedium AddGastrin Add [Leu15]-Gastrin I CultureMedium->AddGastrin OtherSupplements Add Other Supplements (N2/B27, Growth Factors, etc.) AddGastrin->OtherSupplements OrganoidCulture Culture & Differentiate 3D Hepatic Organoids OtherSupplements->OrganoidCulture FunctionalValidation Functional Validation OrganoidCulture->FunctionalValidation

Key Insights on Biological Activity

The consistent use of [Leu15]-Gastrin I across multiple, independent studies points to its established role as a critical growth factor. Its biological activity is validated by the successful generation of functional liver organoids that:

  • Maintain key liver functions, including albumin secretion, bile acid production, and Cytochrome P450 (CYP) enzyme activity [2].
  • Mimic complex liver physiology by supporting co-culture with non-parenchymal cells like stellate cells and macrophages [1].
  • Serve as predictive models for drug-induced liver injury (DILI), effectively distinguishing between hepatotoxic and non-hepatotoxic compounds [1] [2].

References

Comparative Profile of Radiolabeled Gastrin Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Name Core Structure Key Feature Tumor Uptake (%ID/g) Kidney Uptake (%ID/g) Tumor-to-Kidney Ratio Primary Reference
MG0 (Minigastrin 0) Gastrin-based Contains pentaglutamate sequence High Very High (>48 %ID/g) Low [1] [2]
Sargastrin Gastrin-based Linear minigastrin peptide High Very High (>48 %ID/g) Low [1]
MG11 Gastrin-based Truncated; lacks pentaglutamate sequence Moderate Low Improved [1] [2] [3]
PP-F11 Gastrin-based Pentaglutamate sequence replaced with D-Glu residues High Low High (Optimal) [1]
MGD5 Gastrin-based Divalent (two receptor-binding motifs) High Low High (Optimal) [1]
Cyclo-MG1 Gastrin-based Cyclized peptide structure High Low High (Optimal) [1]
DOTA-CCK CCK8-based Sulfated CCK8 analog Low (~2.5 %ID/g) Low Low [1] [3]
99mTc-demogastrin 2 Gastrin-based Pentaglutamate sequence High (Clinically effective) Moderate High in patients [3]

Detailed Experimental Protocols

The comparative data in the table above is derived from standardized experimental methodologies. Here are the details of the key protocols used in these studies.

In Vitro Receptor Binding Assays
  • Purpose: To determine the affinity of the peptide analog for the CCK-2 receptor.
  • Methodology: Competition binding assays are typically performed. Cell membranes expressing the human CCK-2 receptor (e.g., from AR42J tumor cells) are incubated with a fixed concentration of a known radiolabeled ligand (like (^{125})I-CCK-8) and increasing concentrations of the unlabeled test peptide. The half-maximal inhibitory concentration (IC(_{50})) is calculated, with a lower value indicating higher affinity [2] [4].
In Vivo Biodistribution Studies
  • Animal Models: Studies are conducted in nude mice bearing subcutaneous tumors that express CCK-2/gastrin receptors (e.g., AR42J pancreatic tumor models). Mice often receive a contralateral, receptor-negative tumor to assess specificity [1] [2].
  • Tracer Administration: The peptide analog, conjugated to a radionuclide (like (^{111})In) via a chelator (DOTA), is injected intravenously.
  • Data Collection: At predetermined time points (e.g., 1 hour and 4 hours post-injection), animals are euthanized. Tissues of interest (tumor, kidneys, blood, liver, etc.) are dissected, weighed, and their radioactivity is measured with a gamma counter.
  • Data Analysis: Uptake in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g). The tumor-to-kidney ratio is a key metric for evaluating therapeutic potential [1] [2].
Clinical Scintigraphy Studies
  • Purpose: To compare the diagnostic potential of different analogs in patients.
  • Methodology: Patients with CCK-2 receptor-positive tumors (e.g., medullary thyroid carcinoma) are injected with different radiolabeled analogs (e.g., (^{111})In-DOTA-CCK, (^{99m})Tc-demogastrin 2, (^{111})In-DOTA-MG11) in separate sessions. Planar and SPECT images are acquired at multiple time points. Images are evaluated by blinded nuclear medicine physicians for the number of lesions detected and the retention of activity in organs like the kidneys [3].

Gastrin Signaling Pathway and Experimental Workflow

To help visualize the biological context and research process, the following diagrams were created using Graphviz.

Gastrin Signaling Pathway

This simplified diagram shows the core signaling pathway activated when gastrin binds to its receptor, CCK2R, explaining its role in both normal physiology and cancer [5] [6] [4].

GastrinPathway Gastrin Signaling Pathway Gastrin Gastrin CCK2R CCK2 Receptor (CCK2R) Gastrin->CCK2R Gq Gq Protein CCK2R->Gq PLCg PLC-γ Gq->PLCg PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK ERK PKC->ERK PI3K PI3K/AKT PKC->PI3K CellProliferation CellProliferation ERK->CellProliferation GeneRegulation GeneRegulation ERK->GeneRegulation PI3K->CellProliferation

Experimental Workflow for Analog Comparison

This flowchart outlines the standard experimental workflow used to compare different gastrin analogs, from initial synthesis to final evaluation [1] [2] [3].

ExperimentalWorkflow Experimental Workflow for Analog Comparison PeptideSynthesis Peptide Synthesis & DOTA Conjugation Radiolabeling Radiolabeling (e.g., with 111In) PeptideSynthesis->Radiolabeling InVitroTesting In Vitro Testing (Binding Affinity) Radiolabeling->InVitroTesting InVivoBiodistribution In Vivo Biodistribution (Tumor & Kidney Uptake) InVitroTesting->InVivoBiodistribution ClinicalImaging Clinical Scintigraphy (Lesion Detection) InVivoBiodistribution->ClinicalImaging  Promising Candidates DataAnalysis Data Analysis & Candidate Selection InVivoBiodistribution->DataAnalysis ClinicalImaging->DataAnalysis

Key Conclusions for Research and Development

  • Optimizing Kidney Retention is Crucial: The pentaglutamate sequence in early minigastrin analogs (like MG0) confers high tumor uptake but leads to unacceptably high kidney retention, limiting their therapeutic utility [1] [2]. Strategies to mitigate this include using D-amino acids (PP-F11), truncating the sequence (MG11), or changing the peptide's structure (cyclization, divalent designs) [1].
  • Structural Modifications Directly Impact Performance: The search results highlight a clear structure-activity relationship. Moving from linear CCK8 analogs to minigastrin-based peptides improves tumor uptake. Further engineering within the minigastrin family by modifying the Glu region or overall valence successfully decouples high tumor uptake from high kidney retention [1].
  • Pre-clinical Data Must Be Validated Clinically: While MG11 showed promising low kidney retention in mice, subsequent clinical studies found its tumor uptake in patients to be quite low, making it less suitable as an imaging agent [3]. This underscores the importance of clinical trials in selecting final candidates, where analogs like 99mTc-demogastrin 2 have demonstrated superior lesion detection [3].

References

[Leu15]-Gastrin I immunoassay cross reactivity

Author: Smolecule Technical Support Team. Date: February 2026

[Leu15]-Gastrin I Overview

[Leu15]-Gastrin I is a synthetic analog of the human gastrin-17 hormone. The key feature of this analog is the substitution of a methionine residue with leucine at position 15, which enhances its stability by preventing oxidation while retaining biological activity comparable to the native sequence [1] [2].

Its primary physiological role is to stimulate gastric acid secretion by activating the Cholecystokinin B Receptor (CCKBR), a G-protein coupled receptor [3] [2]. It also exhibits trophic effects on the gastrointestinal mucosa.

Guide to Assessing Immunoassay Cross-Reactivity

Since specific cross-reactivity data for [Leu15]-Gastrin I is not available, the following methodological approach, consistent with standard practices for peptide immunoassays, can guide your evaluation.

Core Experimental Protocol for Cross-Reactivity Testing

The established method involves a competitive inhibition assay [4] [5].

  • Solid Phase: Immobilize the target analyte (e.g., native Gastrin I) onto a microtiter plate.
  • Sample Preparation: Prepare samples containing a fixed, known concentration of the detection antibody (e.g., an antibody raised against Gastrin I) mixed with serially diluted concentrations of potential cross-reactants. Cross-reactants would include [Leu15]-Gastrin I, its precursor forms (like progastrin and glycine-extended gastrins), and related hormones like Cholecystokinin (CCK) [3].
  • Incubation and Measurement: Allow the mixture to compete for binding to the solid-phase antigen. Measure the signal (e.g., chemiluminescence, colorimetry). The more a compound can inhibit the detection antibody's binding to the plate, the higher its cross-reactivity.
  • Data Calculation: Percent cross-reactivity is calculated by comparing the molar concentration of the cross-reactant required to achieve 50% signal inhibition to the concentration of the standard (native Gastrin I) required to achieve the same inhibition [4].

Key Analytes to Test for Cross-Reactivity Based on the gastrin biosynthesis pathway [3], the following related molecules should be prioritized in cross-reactivity studies:

  • Preprogastrin: The initial, full-length precursor.
  • Progastrin: An intermediate processing form.
  • Glycine-extended gastrins (G17-Gly, G34-Gly): Immediate precursors to the amidated forms.
  • Amidated gastrins (G17, G34): The mature, biologically active forms.
  • Cholecystokinin (CCK): A related hormone that shares receptor specificity with gastrin [3].

Expected Data Presentation

If experimental data were available, it could be structured in a table as follows for clear comparison.

Analyte Name Structural Relationship to Gastrin I Reported Cross-Reactivity (%) Likelihood of Clinical Significant Interference
[Leu15]-Gastrin I Analog with Leu substitution at position 15 Data Not Publicly Available Unknown
Gastrin I (G17), amidated Native, target hormone 100% (Assay Standard) High (by design)
Gastrin-34, amidated Native, longer form To be tested Potentially High
Glycine-extended Gastrins Biosynthetic precursors To be tested Variable
Cholecystokinin (CCK) Shares receptor, some sequence homology To be tested Potentially Low/Moderate

Gastrin Signaling Pathway

The following diagram maps the core signaling pathway of gastrin upon binding to its receptor, which is relevant for understanding its physiological context and for developing functional assays beyond immunoassays.

gastrin_pathway Gastrin Gastrin CCKBR CCK B Receptor Gastrin->CCKBR Binds PLC Phospholipase C (PLC) CCKBR->PLC Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK ERK 1/2 Ca->ERK PKC->ERK GeneReg Gene Regulation ERK->GeneReg CellEvents Proliferation, Migration, Apoptosis GeneReg->CellEvents

References

Pentagastrin vs. [Leu15]-Gastrin I: Core Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Pentagastrin [Leu15]-Gastrin I
Chemical Nature Synthetic C-terminal pentapeptide; Sequence: Boc-β-Ala-Trp-Met-Asp-Phe-NH₂ [1] Analog of human Gastrin I; methionine at position 15 is replaced by leucine to prevent oxidation [2]
Receptor Affinity Selective CCKB receptor antagonist (IC50 = 11 nM for CCKBR; 1100 nM for CCKAR) [1]. Also described as an "activator" [2]. Binds to cholecystokinin-2 receptors (CCK2R) [2]

| Primary Research Applications | - Stimulating gastric acid secretion [1]

  • Studying CCKB receptor function [1]
  • Models of anxiety (via CCKBR in CNS) [2] | - Studying trophic (growth-promoting) effects on gastrointestinal mucosa [2]
  • Research on gastric cancer [2] | | Key Biological Effects | - Enhances gastric mucosal defense [1]
  • Increases intracellular Ca²⁺ in a dose-dependent manner [1] | - Trophic for normal gastrointestinal epithelium [2]
  • Stimulates growth of gastric adenocarcinoma [2] |

Experimental Data & Protocols

To help you design and interpret experiments, here is a summary of key experimental findings and methodologies from the literature.

Trophic Effects on Colon Mucosa

A comparative study investigated the trophic (growth-promoting) effects of chronic endogenous hypergastrinemia and short-term injected Pentagastrin on rat colon mucosa [3].

  • Experimental Protocol:
    • Animal Model: Rats.
    • Treatment Groups:
      • Endogenous Gastrin group: Hypergastrinemia induced by surgical antral exclusion.
      • Pentagastrin group: Sham-operated rats injected with Pentagastrin (2 mg/kg) every 12 hours for 48 hours before sacrifice.
      • Control groups: Normogastrinemic antrectomized and sham-operated animals.
    • Measured Outcomes: Tissue content and synthesis of DNA, RNA, and protein.
  • Key Results: Both endogenous gastrin and exogenous Pentagastrin significantly increased the content and synthesis of DNA, RNA, and protein in the colon mucosa. However, the stimulation by endogenous gastrin was significantly stronger than that of Pentagastrin at the chosen dosage and schedule [3].
Signaling Pathways in Colonic Epithelial Cells

Research on normal colonic epithelial cells has detailed the early signaling mechanism of gastrin, which is relevant to the action of [Leu15]-Gastrin I [4].

  • Experimental Protocol:
    • Cell System: Normal colonic epithelial cells.
    • Stimulation: Treated with gastrin.
    • Inhibitors: Used gastrin-receptor antagonist (proglumide) and tyrosine kinase inhibitor (genistein).
    • Measurements:
      • Tyrosine phosphorylation of Phospholipase C gamma 1 (PLCγ1).
      • Changes in membrane phosphatidylinositol 4,5-bisphosphate (PIP₂) and inositol 1,4,5-trisphosphate (IP₃) levels.
      • Intracellular free calcium (Ca²⁺) concentration.
      • Membrane translocation of Protein Kinase C (PKC).
  • Key Findings: Gastrin induces a rapid, transient, and concentration-dependent tyrosine phosphorylation of PLCγ1. This leads to:
    • Hydrolysis of PIP₂ and increase in IP₃.
    • Transient increase in intracellular Ca²⁺.
    • Translocation of PKC to the membrane [4].

This signaling cascade is a key molecular mechanism for gastrin's growth-promoting effects. The pathway can be summarized as follows:

gastrin_signaling gastrin Gastrin Binding cck2r CCK2 Receptor gastrin->cck2r plcg1 PLCγ1 Phosphorylation cck2r->plcg1 pip2 PIP2 Hydrolysis plcg1->pip2 ip3 IP3 Increase pip2->ip3 growth Cell Growth Effects pip2->growth DAG Pathway ca2 Ca²⁺ Release ip3->ca2 pkc PKC Translocation ca2->pkc pkc->growth

Key Differences for Research Considerations

  • Molecular Probes: Pentagastrin is a useful, stable tool for probing specific CCKB receptor functions. In contrast, [Leu15]-Gastrin I, as a full-sequence analog, is more suitable for studying the comprehensive physiological and trophic effects of gastrin.
  • Experimental Outcomes: The choice of peptide may influence results. The older study suggests that chronic gastrin exposure has a more potent trophic effect than short-term Pentagastrin administration [3].
  • Receptor Interpretation: Be aware that Pentagastrin's activity is complex; it can act as an agonist in some systems (e.g., stimulating calcium release) [1] but is also characterized as a potent antagonist [1]. Its effects are highly dependent on the experimental context.

References

Quantitative Stability Comparison of GRPR-Targeting Peptides

Author: Smolecule Technical Support Team. Date: February 2026

Peptide / Radioligand Name Key Modification Type Experimental Serum/Blood Stability Result (% Intact) Time Point Citation
[111In]In-AU-RM26-M1 Gly¹¹ to Sar¹¹ Antagonist Mouse Blood 88 ± 8% 5 min post-injection [1]
[111In]In-DOTAGA-PEG₂-RM26 Unmodified Reference Antagonist Mouse Blood 69 ± 2% 5 min post-injection [1]
[¹⁷⁷Lu]Lu-RM1 - Antagonist Human Serum Higher than AMBA Not Specified [2]
[¹⁷⁷Lu]Lu-AMBA - Agonist Human Serum Lower than RM1 Not Specified [2]
ProGRP (Immunoassay Antigen) - - Fresh Serum Decreased by 6-28% 2 hours at Room Temp [3]
ProGRP (Immunoassay Antigen) - - Fresh Plasma Change within ±10% (baseline) 24 hours at 2-8°C [3]

Experimental Protocols in Cited Studies

To evaluate and compare peptide stability, researchers follow standardized experimental workflows. The key methodologies from the cited studies are detailed below.

In Vitro Serum and Blood Stability Assay

This protocol measures a peptide's resistance to degradation by enzymes in the blood.

  • Methodology: The radiolabeled peptide is incubated in vitro at a controlled temperature (typically 37°C) in samples of mouse, canine, or human serum or blood [2] [1].
  • Sampling: Aliquots are taken at various time points (e.g., 5 minutes, 1 hour, 4 hours post-injection) [1].
  • Analysis: The samples are analyzed using techniques like high-performance liquid chromatography (HPLC) or instant thin-layer chromatography (ITLC) to separate the intact peptide from its metabolic fragments [2] [1].
  • Quantification: The percentage of intact radiopeptide is calculated based on the analysis [1].
In Vivo Stability and Biodistribution

This method assesses stability and behavior in a living organism.

  • Animal Models: Studies are typically conducted in mice, often bearing human prostate cancer xenografts (e.g., PC-3 cells) [1] [4].
  • Administration: The radioligand is injected into the tail vein [1].
  • Sampling: At predetermined times post-injection, blood samples are collected and analyzed via HPLC to determine the proportion of intact peptide circulating in the bloodstream [1].
  • Tissue Analysis: Animals are euthanized, and organs (tumor, pancreas, kidneys, etc.) are harvested. The accumulated radioactivity in each tissue is measured with a gamma counter to determine uptake (%ID/g) [1] [5].
Neprilysin (NEP) Inhibition Studies

This protocol evaluates the specific role of the protease NEP in peptide degradation.

  • Inhibition: Animals are pre-treated with a NEP inhibitor, such as the prodrug Sacubitril (marketed as Entresto) [1] [4].
  • Comparison: The stability and biodistribution of the radioligand are then compared between NEP-inhibited and control animals. A significant increase in stability and tumor uptake in the treated group indicates that the peptide is a substrate for NEP [1].

The following diagram illustrates the logical workflow that integrates these key experimental protocols.

GRPR Peptide Stability Evaluation Workflow start Start: GRPR Peptide Candidate in_vitro In Vitro Serum Stability start->in_vitro in_vivo In Vivo Stability & Biodistribution in_vitro->in_vivo nep_inhibition NEP Inhibition Study in_vivo->nep_inhibition data_synthesis Data Synthesis & Comparison nep_inhibition->data_synthesis conclusion Conclusion: Candidate Selection data_synthesis->conclusion

Key Stability Insights for Development

The comparative data reveals several strategic insights for drug development:

  • Antagonists over Agonists: Radiolabeled GRPR antagonists consistently show superior metabolic stability and pharmacokinetic profiles compared to agonists, making them more suitable for clinical imaging and therapy [2] [4].
  • Amino Acid Substitution: Replacing glycine with sarcosine (Sar) at position 11 within the peptide chain is a proven strategy to confer resistance to degradation by the enzyme Neprilysin (NEP), a major breakthrough for improving stability [1] [4].
  • Sample Matrix Matters: For diagnostic measurements of peptides like ProGRP, plasma samples are significantly more reliable than serum, as the clotting process in serum preparation releases proteases that degrade the analyte [3].
  • Stabilizer Use: The addition of stabilizers like gentisic acid can significantly improve the shelf-life of radiolabeled peptide formulations, which is crucial for practical clinical application [2].

References

validation of gastrin antibody recognition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Gastrin Immunoassays

Assay / Test Name Format / Principle Target Analyte Key Performance Metrics Reference / Source

| DxPG80 Test | Sandwich ELISA | hPG80 (human circulating progastrin) | • LOD: 1 pM • LOQ: 3.3 pM • Specificity: No cross-reactivity with hG17-Gly, hG17-NH2, or CTFP. • Linearity: 0-50 pM. | [1] | | Time-Resolved Fluorescence Immunoassay (TRFIA) | TRFIA based on immunomagnetic beads | Gastrin-17 (G-17) | • LOD: 0.1 pmol/L • LOQ: 0.3 pmol/L • Recovery Rate: 97.8% - 106.5% • Linearity: Up to 240 pmol/L. • Demonstrates higher sensitivity and a wider linear range than conventional ELISA. | [2] | | GastroPanel (ELISA & LFA) | • ELISA • Lateral Flow Assay (LFA) | G-17, PGI, PGII, H. pylori IgG | • Both formats show strong diagnostic agreement for atrophic gastritis. • LFA provides a rapid, point-of-care alternative with comparable specificity to ELISA. | [3] | | Radioimmunoassay (RIA) Kit | Radioimmunoassay | Gastrin (primarily Gastrin-17) | • Used in clinical studies to define a normal cut-off of 126 pg/mL for gastritis diagnosis. | [4] | | Automated Chemiluminescent Assay (Mayo Clinic) | Automated Immunometric Assay | Gastrin | • Reference Range: < 100 pg/mL. Used for investigation of gastrinoma, Zollinger-Ellison syndrome, and achlorhydria. | [5] |

Experimental Protocols for Key Assays

For researchers looking to implement or understand these methods, here are the detailed experimental workflows for two of the key assays.

DxPG80 Test (Sandwich ELISA) for Progastrin [1]
  • Antibody Generation: Antibodies were generated against specific N-terminal (residues 1-14) and C-terminal (residues 55-80) epitopes of the full-length progastrin molecule (hPG80).
  • Specificity Validation: Specificity was confirmed via direct ELISA, showing no cross-reactivity with other gastrin-gene derived peptides like amidated gastrin (hG17-NH2), glycine-extended gastrin (hG17-Gly), or the C-Terminal Flanking Peptide (CTFP).
  • Assay Procedure:
    • Coating: The capture antibody (a monoclonal antibody against the C-terminus) is coated onto the plate.
    • Incubation: EDTA plasma samples and standards are added and incubated.
    • Detection: A detection antibody (an immunopurified rabbit polyclonal antibody against the N-terminus) is added.
    • Quantification: A sandwich complex is formed, and quantification is achieved with an enzyme-conjugated secondary antibody and a colorimetric substrate.
  • Performance Evaluation: The test's trueness, accuracy, and precision were evaluated, with all variability measures falling within the recommended 20% relative error.
Time-Resolved Fluorescence Immunoassay (TRFIA) for Gastrin-17 [2]
  • Principle: This assay uses immunomagnetic beads coated with a monoclonal anti-G-17 antibody as the solid phase and a Eu³⁺-labeled antibody for time-resolved fluorescence detection.
  • Assay Procedure:
    • Reaction: A mixture of serum sample, immunomagnetic beads, and Eu³⁺-labeled antibody is incubated.
    • Capture: G-17 in the sample forms a "sandwich" complex with the antibodies on the beads.
    • Separation & Washing: A magnetic field is applied to separate the beads from the solution, and unbound materials are washed away.
    • Detection: The fluorescence intensity of the Eu³⁺ on the beads is measured, which is proportional to the concentration of G-17 in the sample.
  • Advantages: This method avoids the use of large enzyme labels, which can potentially block antibody binding sites, leading to improved stability, sensitivity, and a wider linear range compared to traditional ELISA.

Gastrin Maturation and Antibody Recognition

To fully understand what different antibodies detect, it's helpful to visualize the gastrin maturation pathway. The diagram below illustrates how preprogastrin is processed into various bioactive and precursor forms, each representing a potential target for immunoassays.

gastrin_maturation Gastrin Maturation Pathway and Antibody Targets Preprogastrin Preprogastrin Progastrin_hPG80 Progastrin (hPG80) Preprogastrin->Progastrin_hPG80 Signal Peptide Cleavage Gly_Gastrin Glycine-extended Gastrin (hG17-Gly) Progastrin_hPG80->Gly_Gastrin Enzymatic Cleavage 1 CTFP C-Terminal Flanking Peptide (CTFP) Progastrin_hPG80->CTFP Enzymatic Cleavage 2 Amidated_Gastrin Amidated Gastrin (hG17-NH2, G-17) Gly_Gastrin->Amidated_Gastrin Amidation

This diagram shows that antibodies can be designed to target specific forms along this pathway. For instance:

  • The DxPG80 test is highly specific for the full-length progastrin (hPG80) precursor, which is a biomarker for cancer [1].
  • Most conventional clinical tests, like the TRFIA and RIA mentioned, are designed to detect the mature, biologically active Amidated Gastrin (G-17) [2] [4].

Key Validation Parameters and Considerations

When comparing gastrin antibodies and assays, your validation guide should focus on these critical parameters, which are highlighted in the search results:

  • Analyte Specificity: This is paramount. Clearly define which molecular form of gastrin the antibody recognizes (e.g., G-17, G-34, progastrin). A good validation demonstrates lack of cross-reactivity with other gastrin-derived peptides, as seen with the DxPG80 test [1].
  • Sensitivity (LOD/LOQ): The minimum detectable (LOD) and quantifiable (LOQ) concentrations are crucial for assessing the assay's utility for detecting low analyte levels, especially in early disease screening [2] [1].
  • Dynamic Range and Linearity: The range of concentrations over which the assay provides accurate and proportional results is vital for clinical and research applications without the need for sample dilution [2] [1].
  • Clinical Correlation: For a guide aimed at drug development, linking assay results to clinical outcomes adds significant value. For example, elevated gastrin levels have been correlated with more aggressive tumor features and poorer overall survival in gastric cancer [6].

References

×

XLogP3

-0.5

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

26

Exact Mass

2079.8931421 Da

Monoisotopic Mass

2078.8897873 Da

Heavy Atom Count

149

UNII

N7B0W9S90B

Sequence

XGPWLEEEEEAYGWLDF

Dates

Last modified: 08-16-2023

Explore Compound Types